5-Methylbenzo[d]isothiazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-7-6(4-5)8(9)10-11-7/h2-4H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZRCQJUEQSJRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70147299 | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105734-78-9 | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105734789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzisothiazol-3-amine, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70147299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 5-Methylbenzo[d]isothiazol-3-amine
<
Abstract
This in-depth technical guide provides a detailed exploration into the synthesis and characterization of 5-Methylbenzo[d]isothiazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a blend of theoretical principles and practical, field-tested protocols. We will delve into the strategic considerations behind the selected synthetic pathway, provide a step-by-step experimental procedure, and detail the analytical techniques required for comprehensive characterization of the final compound. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your laboratory setting.
Introduction: The Significance of the Benzisothiazole Scaffold
The benzo[d]isothiazole core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its fused analogue, benzo[d]isothiazole, constitutes the core structure of potent inhibitors of multiple biological targets and pathways. The incorporation of a methyl group at the 5-position and an amine at the 3-position, as in this compound, can significantly influence the molecule's physicochemical properties and its interaction with biological targets. This particular derivative serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and central nervous system agents. A thorough understanding of its synthesis and characterization is therefore fundamental for any research program leveraging this valuable intermediate.
Strategic Synthesis: A Mechanistic Approach
The synthesis of this compound is effectively achieved through a multi-step sequence starting from the readily available 2-amino-5-methylbenzonitrile.[2] This pathway is selected for its efficiency and reliability.
The overall synthetic transformation can be visualized as follows:
Figure 1. High-level overview of the synthetic pathway.
Step 1: Thiocyanation of 2-Amino-5-methylbenzonitrile
The initial step involves the regioselective introduction of a thiocyanate group onto the aromatic ring of 2-amino-5-methylbenzonitrile. This is a critical transformation that sets the stage for the subsequent cyclization.
-
Rationale and Mechanistic Insight: The reaction proceeds via an electrophilic aromatic substitution. The aminonitrile starting material is activated towards electrophilic attack by the electron-donating amino and methyl groups. The reaction is typically carried out using ammonium thiocyanate and bromine in acetic acid. Bromine reacts with ammonium thiocyanate to form the electrophilic thiocyanogen bromide, which then attacks the aromatic ring, preferentially at the position ortho to the activating amino group. Acetic acid is an ideal solvent as it facilitates the reaction while being relatively unreactive under the conditions.
Step 2: Oxidative Cyclization to Form the Benzisothiazole Ring
The second and final step is an intramolecular oxidative cyclization of the 2-amino-3-thiocyanato-5-methylbenzonitrile intermediate.[3][4][5][6] This reaction is the key ring-forming step.
-
Rationale and Mechanistic Insight: The cyclization is typically achieved using an oxidizing agent such as hydrogen peroxide in an alkaline medium. The base deprotonates the amino group, increasing its nucleophilicity. The nucleophilic nitrogen then attacks the carbon atom of the thiocyanate group. The subsequent oxidation step, facilitated by hydrogen peroxide, leads to the formation of the stable isothiazole ring. Ethanol is often used as a solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux conditions.
Experimental Protocols: A Step-by-Step Guide
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times.
Synthesis of 2-Amino-3-thiocyanato-5-methylbenzonitrile
Materials:
-
2-Amino-5-methylbenzonitrile
-
Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-methylbenzonitrile (1.0 eq) in glacial acetic acid.
-
Add ammonium thiocyanate (2.2 eq) to the solution and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (2.0 eq) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Filter the resulting precipitate, wash with copious amounts of water until the filtrate is neutral, and then dry the solid under vacuum to yield the crude product.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-3-thiocyanato-5-methylbenzonitrile.
Synthesis of this compound
Materials:
-
2-Amino-3-thiocyanato-5-methylbenzonitrile
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sodium hydroxide (NaOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-thiocyanato-5-methylbenzonitrile (1.0 eq) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq) in water to the suspension.
-
Heat the mixture to reflux.
-
Slowly add hydrogen peroxide (3.0 eq) to the refluxing mixture.
-
Continue to reflux for 2-3 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into cold water and collect the precipitate by filtration.
-
Wash the solid with water and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Figure 2. Detailed experimental workflow for the synthesis.
Comprehensive Characterization: A Multi-Technique Approach
The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and physical methods.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.0 ppm. A singlet for the methyl group protons around δ 2.4-2.6 ppm. A broad singlet for the amine protons which may be exchangeable with D₂O.[7] |
| ¹³C NMR | Resonances for the aromatic carbons, the methyl carbon, and the carbons of the isothiazole ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.[7][8] |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine in the range of 3300-3500 cm⁻¹. C-H stretching for the aromatic and methyl groups. C=N and C=C stretching vibrations in the fingerprint region.[9][10] |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Physical Properties
| Property | Expected Value |
| Melting Point | A sharp melting point range is indicative of high purity. The literature value should be consulted for comparison. |
| Appearance | Typically a crystalline solid. The color can vary depending on purity. |
Conclusion
This guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying chemical principles and following the detailed experimental protocols, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The multi-technique approach to characterization ensures the identity and purity of the final compound, a critical aspect of scientific integrity and reproducibility.
References
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]
-
PubChem. (n.d.). 2-Amino-5-methylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
He, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives. Molecules, 30(10), 2235. [Link]
-
Zhang, J., et al. (2018). Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles. Organic Letters, 20(24), 8039–8042. [Link]
-
Wang, Z., et al. (2020). Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. Journal of Materials Chemistry A, 8(2), 653-660. [Link]
-
Liu, Y., et al. (2018). Oxidative cyclization reagents reveal tryptophan cation–π interactions. Nature, 557(7704), 217-222. [Link]
-
El-Gaby, M. S. A., et al. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]
-
Asiri, A. M., et al. (2011). N-[1-(2,5-Dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine. Molecules, 16(10), 8639-8646. [Link]
-
El-Masry, A. H., et al. (2000). H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2‐Aminobenzothiazole and 2‐Amino‐3‐Hydroxypyridine. Journal of Chemical Research, 2000(1), 4-5. [Link]
-
Tazzour, I., et al. (2017). Spectroscopic (FT-IR,1H and 13C NMR) characterization and density functional theory calculations for (Z)-5-(4-nitrobenzyliden)-3-N(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one (ARNO). Journal of Molecular Structure, 1128, 549-558. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. 2-Amino-5-methylbenzonitrile | C8H8N2 | CID 242778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Cyclization Protocol for the Preparation of Energetic 3-Amino-5- R-1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Physicochemical Profile of 5-Methylbenzo[d]isothiazol-3-amine: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract: 5-Methylbenzo[d]isothiazol-3-amine (CAS No. 105734-78-9) is a heterocyclic amine built upon the benzo[d]isothiazole scaffold, a privileged structure in medicinal chemistry. Its derivatives have shown potential in various therapeutic areas, making a thorough understanding of the parent molecule's fundamental properties essential for further development. This guide provides a comprehensive analysis of the core physicochemical properties of this compound, moving beyond simple data presentation to explain the experimental rationale and implications for drug discovery. We will cover molecular identification, core physical properties, spectroscopic analysis, and the robust experimental workflows required for their validation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this important chemical entity.
Introduction to the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole ring system is a significant pharmacophore, forming the core of compounds with diverse biological activities.[1] Its unique electronic and structural features allow it to interact with a range of biological targets. The specific substitution pattern, such as the 3-amino and 5-methyl groups in the title compound, critically influences its properties and, consequently, its potential as a drug candidate or synthetic intermediate.
Understanding the physicochemical properties of a molecule like this compound is not merely an academic exercise. Properties such as solubility, pKa, and lipophilicity are foundational pillars of a compound's pharmacokinetic profile, governing its absorption, distribution, metabolism, and excretion (ADME). Early and accurate characterization of these parameters is a self-validating system that minimizes late-stage failures in drug development. This guide provides the technical data and, more importantly, the scientific reasoning behind the methods used to acquire it.
Molecular Structure and Identification
Correctly identifying the molecule is the first step in any scientific investigation. The structural and chemical identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 5-Methyl-1,2-benzothiazol-3-amine | N/A |
| CAS Number | 105734-78-9 | [2][3] |
| Molecular Formula | C₈H₈N₂S | [4][5] |
| Molecular Weight | 164.23 g/mol | [4][5] |
| Canonical SMILES | CC1=CC2=C(C=C1)SC(=N2)N | N/A |
Figure 1: Chemical Structure of this compound
Core Physicochemical Properties
The following table summarizes the key experimentally derived or predicted properties of the compound. Each parameter is critical for predicting its behavior in both chemical and biological systems.
| Property | Value | Significance in Drug Development |
| Boiling Point | 239.6°C | Indicates low volatility and thermal stability under typical conditions.[2] |
| Flash Point | 98.7°C | Relevant for handling and safety protocols during synthesis and storage.[2] |
| Vapor Pressure | 0.0397 mmHg at 25°C | Low vapor pressure suggests stability against evaporation at room temperature.[2] |
| Refractive Index | 1.726 | A physical constant useful for identity confirmation of liquid samples or melts.[2] |
Acidity, Basicity, and Ionization (pKa)
The basicity of the exocyclic amino group is a paramount property, as it dictates the molecule's ionization state at physiological pH (approx. 7.4). The pKa of an amine is, by convention, the pKa of its conjugate acid (pKaH).[6] A higher pKaH value corresponds to a stronger base.[7]
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The primary techniques for a compound like this are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete ¹H and ¹³C NMR assignments for 3-amino-5-methylbenzo[d]isothiazole have been authoritatively reported.[9] These experiments are the gold standard for structural confirmation.
-
¹H NMR: This spectrum reveals the number of different types of protons and their neighboring environments. Key expected signals would include a singlet for the methyl (CH₃) protons, distinct signals for the aromatic protons on the benzene ring, and a broad signal for the amine (NH₂) protons.
-
¹³C NMR: This spectrum identifies all unique carbon atoms in the molecule. Expected signals would correspond to the methyl carbon, the aromatic carbons (both protonated and quaternary), and the two carbons of the isothiazole ring.[9]
The causality for using two-dimensional NMR techniques like COSY, HSQC, and HMBC, as reported in the literature, is to unambiguously assign which proton is attached to which carbon and to map out the connectivity of the entire molecular skeleton, thus providing irrefutable structural proof.[9]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of the ionized molecule, confirming its molecular weight. For this compound (C₈H₈N₂S), the high-resolution mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 165.0486, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in a predictable manner upon electron impact.[10]
Experimental Methodologies for Characterization
To ensure scientific integrity, all physicochemical data must be supported by robust, reproducible experimental protocols. The following sections detail the standard operating procedures for determining these key properties.
Diagram: General Physicochemical Characterization Workflow
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. echemi.com [echemi.com]
- 3. This compound | 105734-78-9 [amp.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to 5-Methylbenzo[d]isothiazol-3-amine (CAS No. 105734-78-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Benzisothiazole Scaffold - A Cornerstone in Medicinal Chemistry
The benzisothiazole moiety, a bicyclic system featuring a benzene ring fused to an isothiazole ring, represents a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its unique electronic and structural properties have rendered it a versatile building block in the design of novel therapeutic agents across a wide spectrum of diseases.[1][2] Derivatives of this core structure have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This guide focuses on a specific derivative, 5-Methylbenzo[d]isothiazol-3-amine, providing a comprehensive overview of its chemical identity, plausible synthetic routes, characterization methodologies, and potential applications, all viewed through the lens of the broader, well-established field of benzisothiazole chemistry.
Molecular Identity and Physicochemical Properties
Chemical Structure:
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 105734-78-9 | [5] |
| Molecular Formula | C₈H₈N₂S | [6] |
| Molecular Weight | 164.23 g/mol | [6] |
| IUPAC Name | 5-methyl-1,2-benzisothiazol-3-amine | N/A |
| SMILES | CC1=CC2=C(C=C1)SC(=N)N2 | N/A |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | Inferred |
Synthesis Strategies: A Predictive Approach
Proposed Retrosynthetic Analysis:
A logical retrosynthetic approach would involve the disconnection of the S-N bond, a common final step in the formation of the isothiazole ring.[8] This leads back to a substituted aminothiophenol or a related precursor.
Figure 2: Retrosynthetic analysis for this compound.
Plausible Synthetic Protocol:
Based on a patented synthesis of a structurally similar compound, 5-amino-3-methyl-isothiazole, a plausible route for this compound is outlined below.[10] This protocol is presented as a conceptual framework and would require experimental optimization.
Step 1: Synthesis of a β-iminothioamide precursor
-
Start with a readily available substituted toluene derivative, such as 4-methyl-2-nitrobenzonitrile.
-
Reduction of the nitro group to an amine would yield 2-amino-4-methylbenzonitrile.
-
Conversion of the nitrile to a thioamide can be achieved using a reagent like Lawesson's reagent or by treatment with hydrogen sulfide.
-
Subsequent reaction to form the β-iminothioamide.
Step 2: Oxidative Cyclization
-
The β-iminothioamide precursor is dissolved in a suitable solvent.
-
An oxidizing agent, such as chloramine, potassium persulfate, or hydrogen peroxide, is added to the reaction mixture.[10]
-
The reaction is typically stirred at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).[11][12]
-
Upon completion, the product is isolated through extraction and purified by recrystallization or column chromatography.[11][13]
Analytical and Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of modern analytical techniques.[11][13][14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic protons would likely appear as a set of multiplets in the downfield region (δ 7-8 ppm). The methyl protons would present as a singlet around δ 2.5 ppm. The amine protons would likely appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.[16]
-
¹³C NMR: The carbon NMR would show distinct signals for each of the eight carbon atoms in the molecule, with the aromatic carbons appearing in the range of δ 110-150 ppm.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations within the heterocyclic and aromatic rings (around 1500-1650 cm⁻¹).[16]
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[13] Fragmentation patterns would likely involve the loss of the amine group and cleavage of the isothiazole ring.
Chromatographic Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of the synthesized compound and for quantitative analysis.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the detection and quantification of benzisothiazole derivatives, especially in complex matrices.[14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of volatile and semi-volatile benzisothiazole derivatives.[14]
Workflow for Characterization:
Figure 3: A typical workflow for the synthesis and characterization of this compound.
Reactivity and Potential Applications in Drug Discovery
The reactivity of this compound is dictated by the functional groups present: the primary amine and the benzisothiazole core. The amine group can undergo a variety of reactions, such as acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. The benzisothiazole ring itself can be subject to electrophilic substitution, although the reactivity will be influenced by the existing substituents.
The true potential of this compound lies in its application as a scaffold in drug discovery. The benzisothiazole core is a known pharmacophore, and the presence of the methyl and amine groups provides handles for further chemical modification to optimize pharmacological activity and pharmacokinetic properties.[1][17]
Potential Therapeutic Targets: Given the broad biological activity of benzisothiazole derivatives, this compound could serve as a starting point for the development of inhibitors for a variety of targets, including:
-
Kinases: Many benzothiazole derivatives have shown potent kinase inhibitory activity, relevant in cancer therapy.[3]
-
Microbial Enzymes: The scaffold is present in numerous antimicrobial agents.[1][4]
-
Enzymes involved in neurodegenerative diseases: Benzisothiazoles have been explored for their potential in treating conditions like Alzheimer's disease.[1]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for structurally related amino-benzisothiazole compounds should be strictly followed.[18][19][20][21]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[19][20]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[18][19]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[18][19]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[21]
Handling and Storage:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[19][21]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[18][20]
Conclusion and Future Perspectives
This compound, while not extensively studied as an individual compound, belongs to a class of heterocyclic compounds with immense potential in medicinal chemistry. This guide has provided a comprehensive overview based on the established knowledge of the benzisothiazole scaffold. The proposed synthetic strategies and characterization methods offer a roadmap for researchers interested in exploring this molecule. The true value of this compound will likely be realized through its use as a versatile building block for the synthesis of novel, biologically active compounds. Further research into its synthesis, reactivity, and pharmacological properties is warranted to unlock its full potential in the development of new therapeutics.
References
- Parle, A., & Amin, S. (n.d.).
- 3-((2-(2-Hydroxyethoxy)ethyl)amino)
- 3-(1-Piperazinyl)
- 2-Methyl-1,2-benzisothiazol-3(2H)
- 3-(1-Piperazinyl)
- Safety D
- Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. (2025).
- Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. (2020). PubMed.
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists.
- Applications of 5-Hydroxybenzothiazole-2-Carboxylic Acid Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S.
- Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). PubMed.
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews.
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).
- Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflamm
- The Synthesis of Benzisothiazole and Benzothiazole Natural Products. (n.d.). Nottingham ePrints.
- Product Class 16: Benzisothiazoles. (n.d.).
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][14][18]Thiazin-4-One Derivatives. (2025). PMC - NIH.
-
Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]
- Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. (n.d.). The Royal Society of Chemistry.
-
3-Amino-5-nitrobenzisothiazole. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Spectroscopic Analysis of 2-Amino-5-methylthiazole: An In-depth Technical Guide. (n.d.). Benchchem.
-
3-Methylisothiazol-5-amine. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH.
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). DergiPark.
-
3-Amino-2,1-benzisothiazole-5-sulphonic acid. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
- Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).
- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (n.d.). MDPI.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 105734-78-9 [amp.chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. US2871243A - 5-amino-3-methyl-isothiazole and process - Google Patents [patents.google.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. researchgate.net [researchgate.net]
- 13. jyoungpharm.org [jyoungpharm.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. arabjchem.org [arabjchem.org]
- 17. jchemrev.com [jchemrev.com]
- 18. aksci.com [aksci.com]
- 19. biosynth.com [biosynth.com]
- 20. biosynth.com [biosynth.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
5-Methylbenzo[d]isothiazol-3-amine mechanism of action
An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methylbenzo[d]isothiazol-3-amine as a Novel Kinase Inhibitor
Abstract
The benzo[d]isothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1] This technical guide delineates a hypothesized mechanism of action for a specific derivative, this compound, positing it as a novel inhibitor of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular stress responses and apoptosis. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes insights from related benzothiazole compounds to construct a scientifically rigorous framework for its investigation.[2] We present a comprehensive, multi-phase experimental workflow designed to systematically validate this hypothesis, from initial in silico predictions and cell-based assays to direct target engagement and cellular pathway analysis. This guide is intended for researchers in drug discovery and oncology, providing both the theoretical underpinning and detailed practical methodologies to elucidate the compound's therapeutic potential.
Introduction: The Therapeutic Potential of the Benzo[d]isothiazole Core
The benzo[d]isothiazole moiety is a heterocyclic scaffold that has garnered significant attention in drug discovery due to the diverse pharmacological profiles of its derivatives. These compounds have been explored for a multitude of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory roles.[3][4] Notably, the structurally related benzothiazole class has yielded compounds that function as potent inhibitors of various protein kinases, which are key regulators of cellular signaling and are often dysregulated in diseases such as cancer.[5][6] Given this precedent, it is plausible that this compound may also exert its biological effects through the modulation of kinase activity.
A Hypothesized Mechanism of Action: Targeting the JNK Signaling Pathway
We hypothesize that this compound functions as an inhibitor of the c-Jun N-terminal kinase (JNK) pathway. JNKs are a family of serine/threonine protein kinases that are activated by a variety of cellular stresses and play a pivotal role in orchestrating cellular responses ranging from proliferation and differentiation to apoptosis.[2] Upregulation of JNK activity is associated with several pathological states, including cancer, making it an attractive target for therapeutic intervention.[2]
Our hypothesis is predicated on the following points:
-
Structural Analogy: The benzothiazole scaffold, closely related to benzo[d]isothiazole, is present in known JNK inhibitors that target the JNK-JIP (JNK-interacting protein) interaction site.[2]
-
Therapeutic Rationale: Inhibition of the JNK pathway can sensitize cancer cells to apoptosis, representing a viable anticancer strategy.
-
Proposed Cascade: We propose that this compound binds to JNK, likely at the ATP-binding site, preventing the phosphorylation and activation of its downstream substrate, the transcription factor c-Jun. This inhibition would block the pro-survival signals mediated by the JNK pathway, thereby inducing apoptosis in cancer cells.
The following diagram illustrates this hypothesized signaling pathway and the proposed point of intervention for this compound.
Caption: Hypothesized JNK signaling pathway and the inhibitory action of this compound.
A Comprehensive Experimental Workflow for Mechanism of Action Validation
To rigorously test our hypothesis, we propose a multi-phase experimental strategy. This workflow is designed to be a self-validating system, where the results of each phase inform the next, building a cohesive and evidence-based understanding of the compound's mechanism.
Caption: A multi-phase workflow for validating the mechanism of action.
Phase 1: In Silico Analysis and In Vitro Antiproliferative Screening
The initial phase focuses on computational predictions and a primary assessment of the compound's biological activity.
3.1.1. In Silico ADMET and Molecular Docking
-
Causality: Before committing to extensive wet-lab experiments, it is crucial to computationally assess the drug-like properties of the compound and predict its binding potential to the hypothesized target.[7][8] This allows for early-stage risk assessment and helps prioritize resources.
-
Methodology:
-
ADMET Prediction: Utilize web-based servers such as SwissADME to predict properties like gastrointestinal absorption, blood-brain barrier permeability, and potential toxicity.[9]
-
Molecular Docking: Perform molecular docking studies using software like AutoDock or GLIDE to model the interaction of this compound with the crystal structures of JNK1, JNK2, and JNK3.[10] The binding energy and interaction patterns (e.g., hydrogen bonds with hinge region residues) will provide a predictive measure of binding affinity.
-
3.1.2. Cell Proliferation Assay (MTT)
-
Causality: This assay provides the first experimental evidence of the compound's biological effect, quantifying its ability to inhibit the proliferation of cancer cells. The resulting half-maximal inhibitory concentration (IC50) is a critical parameter for determining dose ranges in subsequent cellular assays.
-
Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
| Hypothetical Data: Antiproliferative Activity | |
| Cell Line | IC50 (µM) |
| A549 (Lung Carcinoma) | 5.2 |
| HeLa (Cervical Cancer) | 8.7 |
| MCF-7 (Breast Cancer) | 12.1 |
Phase 2: Direct Target Identification and Engagement
This phase aims to experimentally identify the direct protein targets of the compound and quantify its inhibitory effect on the hypothesized kinase.
3.2.1. Affinity Chromatography for Target Identification
-
Causality: This is a powerful, unbiased method to "fish" for the direct binding partners of a small molecule from a complex protein mixture, such as a cell lysate.[3][4] Positive identification of JNK isoforms would provide strong evidence for our hypothesis.
-
Protocol: Photo-Affinity Chromatography
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker with a photoreactive group (e.g., a diazirine) and a biotin tag to a non-essential position of this compound.
-
Lysate Preparation: Prepare a total protein lysate from a relevant cancer cell line.
-
Probe Incubation: Incubate the cell lysate with the synthesized photo-affinity probe.
-
UV Crosslinking: Expose the mixture to UV light to covalently link the probe to its binding partners.
-
Pulldown: Use streptavidin-coated beads to pull down the biotin-tagged probe-protein complexes.
-
Elution and Digestion: Elute the bound proteins and perform in-gel or in-solution tryptic digestion.
-
Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were specifically pulled down by the probe.
-
3.2.2. In Vitro Kinase Inhibition Assay
-
Causality: While affinity chromatography identifies binding partners, it does not confirm functional inhibition. A direct enzymatic assay is required to quantify the compound's ability to inhibit the catalytic activity of the target kinase.
-
Methodology:
-
Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) or a radiometric assay.
-
Incubate purified, recombinant JNK1, JNK2, and JNK3 enzymes with their specific substrate (e.g., a c-Jun-derived peptide) and ATP in the presence of varying concentrations of this compound.
-
Measure the kinase activity (e.g., by quantifying ADP production or substrate phosphorylation).
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for each kinase.
-
| Hypothetical Data: In Vitro Kinase Inhibition | |
| Kinase | IC50 (nM) |
| JNK1 | 85 |
| JNK2 | 120 |
| JNK3 | 250 |
| p38α (for selectivity) | >10,000 |
Phase 3: Cellular Mechanism of Action Validation
The final phase confirms that the compound engages and inhibits its target within a cellular context, leading to the predicted downstream effects.
3.3.1. Western Blot Analysis of JNK Pathway Activation
-
Causality: This experiment directly tests the central tenet of our hypothesis: that this compound inhibits the phosphorylation of JNK and its substrate c-Jun in cancer cells.
-
Protocol: Western Blot Analysis
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for a defined period. Include a positive control (e.g., a known stress stimulus like anisomycin to activate the JNK pathway) and a vehicle control.
-
Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of each protein sample by SDS-polyacrylamide gel electrophoresis.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-JNK, total JNK, phospho-c-Jun, and total c-Jun. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize the phosphorylated protein levels to their total protein levels.
-
Conclusion and Future Directions
This guide outlines a hypothetical, yet plausible, mechanism of action for this compound as a JNK pathway inhibitor. The proposed experimental workflow provides a robust, step-by-step framework for validating this hypothesis. Successful validation would establish this compound as a promising lead for the development of novel anticancer therapeutics. Future studies should focus on structure-activity relationship (SAR) optimization to improve potency and selectivity, as well as in vivo studies in animal models to assess its efficacy and safety profile.
References
-
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. (n.d.). NIH. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]
-
The isothiazole scaffold, containing two electronegative heteroatoms (sulfur and nitrogen) in a 1,2-relationship, is present in various biologically active compounds. (n.d.). Arkivoc. Retrieved from [Link]
-
Small molecule target identification using photo-affinity chromatography. (n.d.). SciSpace. Retrieved from [Link]
-
Affinity Chromatography Protocol. (2019, June 26). Conduct Science. Retrieved from [Link]
-
Computational design and profiling of novel 1,2-benzisothiazole derivatives as multi-target anticancer agents. (2025, September 24). [Source name not available]. Retrieved from [Link]
-
Identification of Direct Protein Targets of Small Molecules. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Validation guidelines for drug-target prediction methods. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Experimental validation of predicted drug-target interactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Affinity Chromatography. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Target identification and validation in research. (n.d.). WJBPHS. Retrieved from [Link]
-
In Silico Structural Insights and Potential Inhibitor Identification Based on the Benzothiazole Core for Targeting Leishmania major Pteridine Reductase 1. (n.d.). NIH. Retrieved from [Link]
-
Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024, December 12). [Source name not available]. Retrieved from [Link]
-
Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie. Retrieved from [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022, July 20). PMC - NIH. Retrieved from [Link]
-
In Silico Molecular Docking & ADMET Study Of Benzothiazole Fused With 1,3,4-Oxadiazole Derivatives For Anti-Cancer Activity. (2021, November 27). Revista Electronica de Veterinaria. Retrieved from [Link]
-
Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (n.d.). Journal of King Saud University - Science. Retrieved from [Link]
-
Drug Target Identification Methods After a Phenotypic Screen. (2023, May 1). Drug Hunter. Retrieved from [Link]
-
Benzo[d]thiazole derivatives as microtubule affinity-regulating kinase 4 (MARK4) inhibitors: Synthesis, characterization, biological evaluation, and computational studies. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). [Source name not available]. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 7. pharmacyjournal.net [pharmacyjournal.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. veterinaria.org [veterinaria.org]
- 10. In Silico Structural Insights and Potential Inhibitor Identification Based on the Benzothiazole Core for Targeting Leishmania major Pteridine Reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 15. assaygenie.com [assaygenie.com]
An In-depth Technical Guide to the Discovery and History of Benzo[d]isothiazole Compounds
Abstract
The benzo[d]isothiazole scaffold, a bicyclic heterocyclic system, holds a significant position in the annals of chemical discovery and continues to be a privileged structure in contemporary medicinal chemistry and industrial applications. This technical guide provides a comprehensive exploration of the serendipitous discovery of its most famous derivative, saccharin, and traces the historical development of the broader class of benzo[d]isothiazole compounds. We will delve into the evolution of synthetic methodologies for constructing this versatile core, from classical routes to modern catalytic strategies. Furthermore, this guide will illuminate the journey of benzo[d]isothiazoles from a simple artificial sweetener to a cornerstone of modern drug development, with a focus on their applications as antipsychotics, anticancer agents, and agrochemicals. Detailed experimental protocols, comparative data, and mechanistic insights are provided to serve as a valuable resource for researchers, scientists, and drug development professionals.
A Sweet Accident: The Discovery of the Benzo[d]isothiazole Core
The story of the benzo[d]isothiazole ring system begins not with a targeted scientific inquiry, but with a moment of serendipity in 1879 at Johns Hopkins University.[1][2] Constantin Fahlberg, a Russian chemist working in the laboratory of Professor Ira Remsen, was investigating the oxidation of o-toluenesulfonamide, a coal tar derivative.[3][4] After a long day in the lab, Fahlberg noticed a remarkably sweet taste on his hand and later on his food.[4] Tracing the source of this sweetness back to his workbench, he identified the responsible compound as benzoic sulfinide, which he named "saccharin".[3][4]
This accidental discovery marked the birth of the first commercially successful artificial sweetener and introduced the world to the unique properties of the benzo[d]isothiazole core.[3][5] Fahlberg and Remsen jointly published their findings in 1879 and 1880.[2] However, the commercial potential of saccharin soon led to a rift between the two scientists. In 1884, Fahlberg, without Remsen's knowledge, patented a method for the mass production of saccharin and began its manufacture in Germany, leading to considerable wealth for himself and a lasting sense of bitterness for Remsen.[1][2]
The widespread use of saccharin was initially limited, but sugar shortages during World War I propelled its popularity as a sugar substitute.[1][5] Its journey, however, was not without controversy. Early concerns about its safety, stemming from its coal tar origin, led to regulatory scrutiny.[2][3] In the 1970s, studies linking high doses of saccharin to bladder cancer in rats led to a proposed ban by the FDA and the mandatory placement of warning labels on saccharin-containing products.[3][6] However, subsequent research in the 2000s revealed that the mechanism of cancer induction in rats was not relevant to humans, leading to the removal of the warning label and the reaffirmation of saccharin's safety for human consumption.[3][6]
Expanding the Chemical Toolbox: Synthesis of the Benzo[d]isothiazole Core
While the initial synthesis of saccharin opened the door to the benzo[d]isothiazole family, the development of diverse and efficient synthetic methodologies has been crucial for exploring the full potential of this scaffold in medicinal chemistry and beyond. Modern synthetic strategies can be broadly categorized based on the starting materials and the bond-forming strategies employed.
A recent comprehensive review has categorized the synthesis of benzo[d]isothiazoles into five main approaches based on the substrate used for scaffold assembly.[4] These methods provide a versatile toolkit for chemists to construct this important heterocyclic system.
Synthesis from Nitrogen- and Sulfur-Preloaded Aromatics
This is a common and intuitive approach that involves the cyclization of aromatic compounds already containing both the necessary nitrogen and sulfur atoms in a suitable arrangement.
A prominent example of this strategy is the copper-catalyzed intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. This method allows for the formation of the N-S bond under an oxygen atmosphere, providing access to a wide range of N-substituted benzo[d]isothiazol-3(2H)-ones in excellent yields.[7]
Experimental Protocol: Copper-Catalyzed Synthesis of N-Substituted Benzo[d]isothiazol-3(2H)-ones [7]
-
To a reaction tube, add the 2-mercaptobenzamide (0.5 mmol), CuI (0.025 mmol, 5 mol %), and DMF (2.5 mL).
-
Stir the reaction mixture at 70 °C under an O2 atmosphere (balloon) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted benzo[d]isothiazol-3(2H)-one.
Synthesis from Nitrogen-Preloaded Aromatics
This approach utilizes aromatic precursors containing the nitrogen atom, with the sulfur atom being introduced during the reaction sequence.
A versatile method involves the reaction of readily available 2-halobenzamides with a sulfur source, such as elemental sulfur (S8) or carbon disulfide (CS2), in the presence of a transition metal catalyst, typically copper.[7] This one-pot process involves the formation of both the C-S and N-S bonds.
Synthesis from Sulfur-Preloaded Aromatics
Conversely, the synthesis can commence from aromatic compounds that already contain the sulfur atom.
A facile one-pot synthesis of 3-substituted benzo[d]isothiazoles can be achieved from ortho-mercaptoacetophenones. The key step in this process is the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction with a phosphine reagent to yield the desired product.[4]
Synthesis from Nitrogen- and Sulfur-Free Aromatics
More advanced methods allow for the construction of the benzo[d]isothiazole ring from simple aromatic precursors lacking both heteroatoms. These reactions often involve C-H activation and the use of directing groups to achieve regioselectivity.
Beyond Sweetness: The Expanding Role of Benzo[d]isothiazoles in Drug Development and Industry
The versatility of the benzo[d]isothiazole scaffold has led to its incorporation into a wide array of molecules with significant biological and industrial applications.
Antipsychotic Agents
A major success story for benzo[d]isothiazole in modern medicine is its presence in several atypical antipsychotic drugs used to treat schizophrenia and bipolar disorder.
-
Ziprasidone: Approved by the FDA in 2001, ziprasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[8][9] Its mechanism of action also involves antagonism of 5-HT1D and 5-HT2C receptors, agonism at the 5-HT1A receptor, and moderate inhibition of serotonin and norepinephrine reuptake.[8] This multi-receptor profile contributes to its efficacy against both the positive and negative symptoms of schizophrenia.[9]
-
Lurasidone: Lurasidone, approved in 2010, also acts as a D2 and 5-HT2A receptor antagonist.[10][11] It is distinguished by its high affinity for the 5-HT7 receptor, antagonism of which is thought to contribute to its antidepressant and pro-cognitive effects.[10][12] Lurasidone also exhibits partial agonism at the 5-HT1A receptor.[10]
Anticancer Agents
The benzo[d]isothiazole scaffold has emerged as a promising platform for the development of novel anticancer agents. Numerous derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines.
One key mechanism of action for many of these compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, has been a particular focus.[6][13] Several studies have reported the discovery of benzo[d]isothiazole derivatives that act as potent inhibitors of PI3K and/or mTOR, leading to the induction of apoptosis in cancer cells.[6][13]
Table 1: In Vitro Cytotoxicity of Selected Benzo[d]isothiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1e | Leukemia (CCRF-CEM) | 4.0 | [2] |
| Compound 1e | Leukemia (K-562) | 4.0 | [2] |
| Compound T2 | Human Small Cell Lung Carcinoma | 22.5 | [5] |
| Compound T2 | Mouse Melanoma | 47.6 | [5] |
| PB11 | Glioblastoma (U87) | <0.05 | [6] |
| PB11 | Cervical Cancer (HeLa) | <0.05 | [6] |
digraph "PI3K_Akt_mTOR_Inhibition" { graph [splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];RTK [label="Receptor Tyrosine Kinase", fillcolor="#F1F3F4"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1"]; Akt [label="Akt", fillcolor="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05"]; Proliferation [label="Cell Proliferation,\nSurvival, Growth", shape=ellipse, fillcolor="#E6F4EA"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FCE8E6"]; Benzo_d_isothiazole [label="Benzo[d]isothiazole\nInhibitors", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PIP3 [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PDK1 -> Akt [label="Activates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation; Akt -> Apoptosis [arrowhead=tee, label="Inhibits"];
Benzo_d_isothiazole -> PI3K [arrowhead=tee, color="#EA4335"]; Benzo_d_isothiazole -> Akt [arrowhead=tee, color="#EA4335"]; Benzo_d_isothiazole -> mTORC1 [arrowhead=tee, color="#EA4335"]; }
Agrochemicals and Industrial Biocides
Beyond pharmaceuticals, benzo[d]isothiazole derivatives have found important applications in agriculture and industry.
-
Probenazole: This compound is a fungicide used to control rice blast disease.[1][3] Interestingly, probenazole does not act directly on the fungus but rather induces a systemic acquired resistance (SAR) in the rice plant.[1][2] It stimulates the plant's own defense mechanisms, leading to the accumulation of salicylic acid and pathogenesis-related proteins, which then confer resistance to the pathogen.[2][3]
-
1,2-Benzisothiazolin-3-one (BIT): BIT is a widely used industrial biocide and preservative.[14][15] It is effective against a broad spectrum of microorganisms, including bacteria, fungi, and algae.[16] BIT is commonly added to water-based products such as paints, adhesives, cleaning agents, and polymer emulsions to prevent microbial spoilage.[15][17] Its industrial production on a large scale began in the 1980s.[13]
Conclusion
From its serendipitous discovery as an artificial sweetener to its current status as a privileged scaffold in drug discovery and industrial applications, the benzo[d]isothiazole core has had a remarkable journey. The development of a diverse array of synthetic methodologies has enabled chemists to explore the vast chemical space around this heterocyclic system, leading to the discovery of compounds with profound biological activities. The success of drugs like ziprasidone and lurasidone, and the promise of new anticancer agents and other bioactive molecules, ensures that the story of benzo[d]isothiazole is far from over. As our understanding of disease pathways deepens and synthetic techniques become more sophisticated, this versatile scaffold is poised to continue to be a source of innovation for years to come.
References
-
Science History Institute. The Pursuit of Sweet. (2010-05-03). [Link][2]
-
American Chemical Society. Saccharin. (2019-07-01). [Link][3]
-
Ivanova, Y., Smoljo, M., De Jonghe, S., & Dehaen, W. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 146-177. [Link][4]
-
Kim, J. H., Kim, E. H., Kim, S. H., & Kim, Y. (2018). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. Molecules, 23(10), 2656. [Link][6]
-
Los Angeles Times. A history of saccharin. (2010-12-27). [Link][6]
-
Yoshioka, K., Taniguchi, T., & Umeda, M. (2003). Probenazole-induced accumulation of salicylic acid confers resistance to Magnaporthe grisea in adult rice plants. Plant and Cell Physiology, 44(8), 835-842. [Link][3]
-
Iwai, T., Kaku, H., Honkura, R., Ono, E., Hatakeyama, K., & Shibuya, N. (2007). Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action. Journal of Experimental Botany, 58(10), 2537-2545. [Link][2]
-
Sun, Z., Li, Y., Zhou, X., & Wang, M. (2019). Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole. Metabolites, 9(11), 269. [Link][1]
-
Stahl, S. M. (2014). Lurasidone: a new, generally well-tolerated, once-daily, second-generation antipsychotic. CNS Spectrums, 19(3), 221-226. [Link][10]
-
Custom Powder Systems. Accidental Invention: Saccharin. [Link][4]
-
Ekinci, R. N., & Uygun, Ş. (2021). Mechanism of Action and Uses of Lurasidone, A New Generation of Antipsychotics: A Review. Psychiatry and Behavioral Sciences, 11(3), 131-139. [Link][12]
-
Sekar, K., et al. (2012). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry, 24(12), 5489-5491. [Link][5]
-
Wang, Z., Kuninobu, Y., & Kanai, M. (2013). Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-ones and N-Acyl-benzothiazetidine by Intramolecular Dehydrogenative Cyclization. The Journal of Organic Chemistry, 78(15), 7337-7342. [Link][18]
-
Maruyama, M., & Horisawa, T. (2013). SAR Study, Synthesis, and Biological Activity of Lurasidone Hydrochloride: A New Drug for Treating Schizophrenia. Sumitomo Kagaku, 2013, 1-13. [Link][6]
-
Stahl, S. M., & Shayegan, D. K. (2003). The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. The Journal of clinical psychiatry, 64 Suppl 19, 6–12. [Link][19]
-
Vicini, P., Geronikaki, A., Incerti, M., Busonera, B., Poni, G., Cabras, C. A., La Colla, P., & Loddo, R. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & medicinal chemistry, 11(22), 4785–4789. [Link][2]
-
Mallinger, A., et al. (2011). Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. Journal of medicinal chemistry, 54(8), 2845-2860. [Link][13]
-
Google Patents. Method for producing 1,2-benzisothiazol-3-ones. [20]
-
Google Patents. Method for synthesizing 1,2-benzisothiazolin-3-one. [21]
-
Puracy. What is Benzisothiazolinone & How It's Made. (2023-08-02). [Link][22]
-
Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Der Pharmacia Lettre, 3(1), 208-213. [Link][23]
-
Google Patents. Process for preparing 1,2-benzisothiazolin-3-one. [18]
-
Google Patents. Method for producing 1,2-benzisothiazol-3-ones. [8]
-
Google Patents. Method for producing 1,2-benzisothiazol-3-ones. [24]
-
Google Patents. Aqueous formulation of 1,2-benzisothiazolin-3-one. [25]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link][27]
-
ResearchGate. One-Step Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool. [Link][28]
-
PubMed. One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride. [Link][29]
-
ResearchGate. Synthesis of 1,2-Benzisothiazolin-3-one by Transamination of Sulfenamides. [Link][30]
-
ResearchGate. Process Development of 1,2-Benzisothiazolin-3( 2H )-one by Replacing of the Toxic Materials. [Link][26]
-
ResearchGate. IC50 values of 2-arylbezimidazoles and benzothiazoles for DPPH and ABTS free radical scavenging activity*. [Link][31]
-
ResearchGate. Structures and the observed ic 50 values of the synthesized benzothiazole derivatives for hGStP1-1. [Link][9]
-
ResearchGate. IC50 values of the benzothiazole and its lanthanides La (III)(C1), Ce.... [Link][32]
-
PubMed Central. Table 2, IC50 values for selected compounds versus caspase panel. [Link][33]
-
University of Hertfordshire. 1,2-benzisothiazolin-3-one. [Link][19]
-
Google Patents. Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one. [22]
Sources
- 1. Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole - ProQuest [proquest.com]
- 2. Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probenazole-induced accumulation of salicylic acid confers resistance to Magnaporthe grisea in adult rice plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5773626A - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ricerca.unich.it [ricerca.unich.it]
- 13. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Benzisothiazolinone - Wikipedia [en.wikipedia.org]
- 16. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]
- 17. atamankimya.com [atamankimya.com]
- 18. WO2013060766A1 - Process for preparing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 19. 1,2-benzisothiazolin-3-one [sitem.herts.ac.uk]
- 20. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 21. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 22. EP2949650A1 - Synthetic method for the preparation of 1,2-Benzisothiazolin-3-one - Google Patents [patents.google.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. EP1081141B1 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]
- 25. US4871754A - Aqueous formulation of 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 26. Ullmann Reaction [organic-chemistry.org]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. One-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-Methylbenzo[d]isothiazol-3-amine: A Technical Guide
Introduction: The Significance of the Benzisothiazole Scaffold
The benzo[d]isothiazole core is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic and structural properties have led to its incorporation into a wide range of biologically active compounds, including antibacterial, antifungal, and antineoplastic agents.[1] The specific substitution pattern on the benzisothiazole ring dramatically influences its physicochemical properties and biological activity. 5-Methylbenzo[d]isothiazol-3-amine, the subject of this guide, is a member of this important class of heterocyclic compounds. A thorough understanding of its structural and electronic characteristics through spectroscopic analysis is paramount for its application in drug discovery and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The predicted chemical shifts (δ) are influenced by the electron-donating and -withdrawing effects of the substituents on the benzisothiazole ring.
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| Aromatic-H | ~7.0 - 8.0 | d, d, s | ~7-9 (ortho), ~1-3 (meta) | The aromatic protons will appear in the typical downfield region. Their specific shifts and coupling patterns will be determined by their position relative to the methyl and amine groups. |
| -NH₂ | ~4.0 - 6.0 | br s | - | The amine protons are expected to be a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary with solvent and concentration. |
| -CH₃ | ~2.3 - 2.6 | s | - | The methyl protons will appear as a singlet in the upfield region, characteristic of an aromatic methyl group. |
Causality in Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for initial analysis. However, if the amine protons are of particular interest, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to slow down the proton exchange and result in a sharper signal.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-NH₂ | ~150 - 160 | The carbon attached to the electron-donating amine group will be significantly shielded. |
| Aromatic C-S | ~120 - 140 | The carbon adjacent to the sulfur atom will have a characteristic chemical shift. |
| Aromatic C-N | ~140 - 150 | The carbon of the isothiazole ring bonded to nitrogen. |
| Quaternary Aromatic C | ~130 - 145 | The chemical shifts of the quaternary carbons will be influenced by their position within the fused ring system. |
| Aromatic CH | ~110 - 130 | The protonated aromatic carbons will appear in the expected range, with their specific shifts influenced by the substituents. |
| -CH₃ | ~20 - 25 | The methyl carbon will be found in the upfield aliphatic region. |
Self-Validating Protocol: 2D NMR Experiments For a definitive structural confirmation, a suite of 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed. These experiments establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively, providing an irrefutable assignment of the entire molecular structure.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| N-H (amine) | 3400 - 3250 | Medium, Sharp | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3100 - 3000 | Medium to Weak | Stretching |
| C=N (isothiazole) | ~1640 | Medium | Stretching |
| C=C (aromatic) | 1600 - 1450 | Medium to Strong | Stretching |
| N-H (amine) | 1650 - 1580 | Medium | Bending (scissoring) |
| C-N (aromatic amine) | 1335 - 1250 | Strong | Stretching |
| C-H (methyl) | 2975 - 2850 | Medium | Stretching |
Field-Proven Insights: The N-H stretching bands of a primary amine are typically two sharp peaks.[2] The presence of these two bands is a strong indicator of the -NH₂ group.[2] The aromatic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
| Ion | m/z (mass-to-charge ratio) | Interpretation |
| [M]⁺ | 164.04 | Molecular ion peak corresponding to the exact mass of C₈H₈N₂S. |
| [M-CH₃]⁺ | 149.02 | Loss of a methyl radical. |
| [M-NH₂]⁺ | 148.03 | Loss of an amino radical. |
| [M-HCN]⁺ | 137.03 | Loss of hydrogen cyanide, a common fragmentation pathway for nitrogen-containing heterocycles. |
Expertise in Method Selection: For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a suitable ionization technique. For more sensitive analyses or to confirm the molecular weight with minimal fragmentation, a soft ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be the preferred choice. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition of the molecular ion and its fragments, providing an additional layer of validation.
Experimental Workflows and Data Integration
A robust characterization of this compound requires a synergistic approach, integrating the data from all three spectroscopic techniques.
Standard Operating Procedure (SOP) for Spectroscopic Analysis
-
Sample Preparation: Ensure the sample is of high purity (>95%). For NMR, dissolve ~5-10 mg of the compound in ~0.6 mL of an appropriate deuterated solvent. For IR, a KBr pellet or a thin film on a salt plate can be used. For MS, prepare a dilute solution in a suitable volatile solvent.
-
Data Acquisition: Acquire the spectra using standard parameters on calibrated instruments.
-
Data Processing: Process the raw data (e.g., Fourier transformation for NMR and IR) to obtain the final spectra.
-
Spectral Interpretation: Analyze each spectrum individually to identify key features.
-
Data Integration and Structure Confirmation: Combine the information from NMR, IR, and MS to build a cohesive and unambiguous structural assignment.
Visualizing the Workflow
Caption: Integrated workflow for the spectroscopic characterization of this compound.
Key Structural Assignments
Caption: Correlation of key structural features with their expected spectroscopic signals.
Conclusion
The comprehensive spectroscopic characterization of this compound is a critical step in its development for potential applications. This guide provides a detailed, predictive framework for its NMR, IR, and MS data. By combining these powerful analytical techniques and following a logical, self-validating workflow, researchers can confidently elucidate and confirm the structure of this and other novel benzisothiazole derivatives, paving the way for further investigation into their chemical and biological properties.
References
-
PubChem. (n.d.). 3-Methylisothiazol-5-amine. Retrieved from [Link]
-
ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][4]Thiazin-4-One Derivatives. Retrieved from [Link]
Sources
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. 5-Methyl-isothiazole(693-97-0) 1H NMR spectrum [chemicalbook.com]
- 4. 3-Methylisothiazol-5-amine | C4H6N2S | CID 32307 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of 5-Methylbenzo[d]isothiazol-3-amine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for conducting in silico modeling and molecular docking studies on 5-Methylbenzo[d]isothiazol-3-amine, a heterocyclic compound with potential therapeutic applications. Recognizing the scarcity of specific biological data for this exact molecule, this document establishes a robust, scientifically-grounded workflow that can be adapted for initial drug discovery phases. We will delineate the rationale behind selecting a plausible therapeutic target, detail the step-by-step protocols for ligand and protein preparation, and explain the execution and analysis of molecular docking simulations. The methodologies described herein are designed to be self-validating and are supported by authoritative references, ensuring scientific integrity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic potential of novel chemical entities.
Introduction: The Rationale for In Silico Investigation
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While this compound itself is not extensively characterized in the literature, its structural motifs suggest potential interactions with various biological targets. In silico techniques, particularly molecular docking, offer a time- and cost-effective strategy to generate initial hypotheses about a compound's mechanism of action and to prioritize experimental studies.[1][2] This guide will use a hypothetical, yet plausible, scenario to illustrate the complete in silico workflow.
Selection of a Therapeutically Relevant Target
Given that various thiazole and isothiazole derivatives have shown inhibitory activity against enzymes like monoamine oxidases (MAO) and α-glucosidase, we will select a relevant target for our case study.[3][4][5] For the purpose of this guide, we will proceed with Human Monoamine Oxidase B (MAO-B) , a well-characterized enzyme involved in the degradation of neurotransmitters and a target for neurodegenerative diseases. A high-resolution crystal structure of MAO-B in complex with an inhibitor is available in the Protein Data Bank (PDB), which is a prerequisite for structure-based drug design.
Methodological Workflow: A Step-by-Step Guide
A rigorous and reproducible in silico workflow is paramount for generating meaningful results. The following sections will detail the critical steps, from data acquisition to the final analysis of the docking results.
Overall Workflow Diagram
Caption: High-level workflow for in silico modeling and docking.
Ligand Preparation
The accuracy of a docking study is highly dependent on the correct three-dimensional representation of the ligand.[6][7]
Protocol for Ligand Preparation:
-
2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software like ChemDraw or MarvinSketch.
-
Conversion to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.
-
Charge Assignment: Assign partial charges to each atom of the ligand. Gasteiger charges are commonly used for AutoDock-based studies.
-
Torsion Angle Definition: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand in the appropriate file format for the docking software (e.g., PDBQT for AutoDock Vina).
Protein Preparation
Preparing the target protein is a critical step to ensure a realistic representation of the binding site.[8][9][10]
Protocol for Protein Preparation:
-
PDB File Retrieval: Download the crystal structure of Human MAO-B (e.g., PDB ID: 2BYB) from the RCSB Protein Data Bank.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms, unless they are known to be crucial for binding.[7][9]
-
Handling Multiple Chains: If the protein exists as a multimer, retain only the chain that is biologically relevant or contains the active site of interest.
-
Adding Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in crystal structures. This is essential for correct ionization and hydrogen bonding.
-
Assigning Charges: Assign partial charges to the protein atoms. Kollman charges are a common choice for proteins.
-
Repairing Missing Residues/Atoms: Check for and repair any missing residues or atoms in the protein structure using tools like Modeller or the built-in functionalities of molecular modeling software.
-
Final File Conversion: Save the prepared protein in the required format (e.g., PDBQT).
Molecular Docking Simulation
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[1][11]
Protocol for Molecular Docking (using AutoDock Vina as an example):
-
Grid Box Definition: Define a 3D grid box that encompasses the active site of the protein. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
Configuration File Setup: Create a configuration file that specifies the paths to the prepared protein and ligand files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.
-
Running the Docking Simulation: Execute the docking simulation using the command-line interface of the docking software.[11]
-
Output Generation: The software will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.
Analysis and Interpretation of Docking Results
Binding Affinity and Pose Selection
The primary quantitative output of most docking programs is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding.[12] The top-ranked poses with the lowest binding energies should be visually inspected to ensure they are sterically and chemically plausible.
| Parameter | Description | Significance |
| Binding Affinity (kcal/mol) | The estimated free energy of binding. | A lower value suggests a more stable protein-ligand complex. |
| RMSD (Å) | Root Mean Square Deviation between the docked pose and a reference (if available). | A low RMSD (< 2.0 Å) indicates the docking protocol can accurately reproduce the known binding mode.[12][13] |
Visualization of Interactions
Visualizing the protein-ligand complex is crucial for understanding the nature of the binding.[14][15] Tools like PyMOL and Chimera can be used to generate high-quality images and identify key interactions.
Key Interactions to Analyze:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and specific amino acid residues.[12]
-
Hydrophobic Interactions: Analyze non-polar interactions between the ligand and hydrophobic residues in the binding pocket.
-
Pi-Pi Stacking: Look for stacking interactions between aromatic rings of the ligand and protein residues (e.g., Phenylalanine, Tyrosine, Tryptophan).
-
Salt Bridges: Identify electrostatic interactions between charged groups on the ligand and protein.
Interaction Analysis Diagram
Caption: Conceptual diagram of potential ligand-protein interactions.
Trustworthiness and Self-Validation
To ensure the reliability of the docking results, it is essential to perform a validation step. A common method is to re-dock the co-crystallized ligand into the active site of the protein. If the docking protocol can reproduce the experimentally observed binding pose with a low RMSD, it increases the confidence in the results obtained for the novel compound.[12][13]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling and docking of this compound against Human MAO-B. The described protocols for ligand and protein preparation, docking simulation, and results analysis provide a solid foundation for the initial stages of drug discovery. The generated hypotheses about binding affinity and interaction patterns should be used to guide subsequent experimental validation, such as in vitro enzyme inhibition assays. The iterative cycle of computational prediction and experimental testing is a powerful paradigm in modern drug development.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Quora. (2021). How does one prepare proteins for molecular docking?[Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
-
CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
-
ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]
-
KBbox. (n.d.). Small Molecule Docking. [Link]
-
Bonvin Lab. (n.d.). Small molecule docking. [Link]
-
IGI Global. (2024). Ligands preparation: Significance and symbolism. [Link]
-
University of Oxford. (n.d.). Session 4: Introduction to in silico docking. [Link]
-
YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]
-
YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. [Link]
-
ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]
-
ResearchGate. (2019). Molecular docking proteins preparation. [Link]
-
YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]
-
PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. [Link]
-
National Library of Medicine. (2019). In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. [Link]
-
ResearchGate. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]
-
Royal Society of Chemistry. (2026). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. [Link]
-
European Journal of Life Sciences. (2022). Synthesis and in-silico evaluation of some new 2,4-disubstituted thiazole derivatives. [Link]
-
National Library of Medicine. (2019). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. [Link]
Sources
- 1. KBbox: Methods [kbbox.h-its.org]
- 2. youtube.com [youtube.com]
- 3. In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ligands preparation: Significance and symbolism [wisdomlib.org]
- 7. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 14. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 15. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
Literature review on the synthesis of benzo[d]isothiazoles
An In-depth Technical Guide to the Synthesis of Benzo[d]isothiazoles
Authored by a Senior Application Scientist
Foreword: The Enduring Relevance of the Benzo[d]isothiazole Scaffold
The benzo[d]isothiazole ring system, a deceptively simple bicyclic heterocycle, represents a cornerstone in the fields of medicinal chemistry, industrial biocides, and materials science. Its derivatives exhibit a remarkable breadth of biological activities, from the well-known artificial sweetener saccharin, first synthesized in 1879, to potent antipsychotic agents like Ziprasidone and Lurasidone.[1][2] The most prominent industrial derivative, 1,2-benzisothiazolin-3-one (BIT), is a globally utilized biocide, underscoring the scaffold's commercial significance.[1] This versatility and importance demand robust, efficient, and scalable synthetic methodologies.
This guide moves beyond a simple catalog of reactions. It is designed to provide researchers, scientists, and drug development professionals with a deep, mechanistic understanding of the core synthetic pathways. We will explore the causality behind experimental choices, from the selection of starting materials to the rationale for specific catalysts and reaction conditions. By grounding our discussion in authoritative literature and providing field-proven protocols, this document aims to be a self-validating system for the synthesis and exploration of this privileged heterocyclic structure.
Chapter 1: A Strategic Overview of Synthetic Pathways
The construction of the benzo[d]isothiazole core predominantly involves the formation of the five-membered isothiazole ring onto a pre-existing benzene ring. The vast majority of synthetic approaches can be logically categorized based on the heteroatoms (nitrogen and sulfur) present in the aromatic starting material.[2][3] This classification provides a strategic framework for selecting a synthetic route based on the availability of precursors and the desired substitution patterns.
The five primary strategies are:
-
From Nitrogen and Sulfur Pre-loaded Aromatics: Often considered the most direct approach, this involves the intramolecular cyclization of a bifunctional precursor.
-
From Nitrogen Pre-loaded Aromatics: These methods introduce the sulfur atom and effect cyclization, typically through intermolecular reactions.
-
From Sulfur Pre-loaded Aromatics: Conversely, these routes begin with a sulfur-containing benzene ring and introduce the nitrogen source to complete the heterocycle.
-
From Nitrogen- and Sulfur-Free Aromatics: A less common but powerful strategy that builds the heterocyclic ring from elemental sources onto a simple aromatic.
-
From an Isothiazole Scaffold: An alternative, less explored pathway that involves constructing the benzene ring onto an existing isothiazole.[2]
Caption: Classification of primary synthetic routes to the benzo[d]isothiazole core.
Chapter 2: Synthesis from Nitrogen and Sulfur Pre-loaded Aromatics
This strategy is arguably the most common and versatile, utilizing 2-mercaptobenzamides as readily accessible starting materials for an intramolecular oxidative N-S bond formation.[4][5] The driving force is the creation of a stable, five-membered heterocyclic ring. The choice of oxidant and catalyst is critical and has been the subject of extensive research, leading to a variety of highly efficient protocols.
Mechanism: Intramolecular Oxidative Dehydrogenative Cyclization
The core transformation involves the removal of two hydrogen atoms (one from the thiol and one from the amide) to form the N-S bond. This can be achieved using chemical oxidants, transition-metal catalysts that activate molecular oxygen, or electrochemical methods.
Caption: General mechanism for intramolecular N-S bond formation.
Catalytic Systems and Protocols
A. Copper-Catalyzed Synthesis
Copper (I) and (II) salts are highly effective catalysts for this transformation, often using molecular oxygen as the terminal oxidant.[2][6] The reaction proceeds under relatively mild conditions and demonstrates broad substrate tolerance.
Experimental Protocol: Cu(I)-Catalyzed Synthesis [4][5]
-
To a solution of a 2-mercapto-N-substituted benzamide (1.0 mmol) in DMF (5 mL), add Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at 70°C under an oxygen atmosphere (using an O₂ balloon) for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzo[d]isothiazol-3(2H)-one.
B. Metal-Free Approaches
To address sustainability and cost concerns, metal-free alternatives have been developed. These methods often employ greener reagents and conditions.
-
KBr-Catalyzed: Potassium bromide can catalyze the oxidative cyclization under an oxygen atmosphere, providing excellent yields.[5]
-
Electrochemical Synthesis: Electricity serves as a clean and traceless oxidant, avoiding the need for chemical reagents and facilitating a green synthesis.[4][5]
-
Selectfluor-Mediated: Selectfluor, typically an electrophilic fluorinating agent, can act as an oxidant to promote cascade N-S bond formation and C(sp³)–S bond cleavage of 2-methylthiobenzamides.[5]
Data Presentation: Comparison of Catalytic Systems
| Catalyst System | Starting Material | Oxidant | Solvent | Temp. (°C) | Typical Yield (%) | Reference |
| CuI | 2-Mercaptobenzamide | O₂ | DMF | 70 | 85-95% | [4][5] |
| CoPcS | 2-Mercaptobenzamide | O₂ | H₂O | 80 | 90-98% | [4] |
| KBr | 2-Mercaptobenzamide | O₂ | DMSO | 100 | 88-96% | [5] |
| Electrolysis | 2-Mercaptobenzamide | - | MeCN/H₂O | RT | 75-92% | [4][5] |
| Selectfluor | 2-Methylthiobenzamide | Selectfluor | DCE | 80 | 70-88% | [5] |
Chapter 3: Synthesis from Nitrogen Pre-loaded Aromatics
Mechanism: Cascade C-S and N-S Bond Formation
The reaction is a one-pot process involving two key bond formations. First, an intermolecular C-S bond is formed between the 2-halobenzamide and a sulfur source. This is immediately followed by an intramolecular N-S bond formation to yield the final product. Copper catalysts are most commonly employed for this transformation.[4]
Caption: Cascade reaction pathway from 2-halobenzamides.
Experimental Protocol: CuCl-Catalyzed Cascade Reaction[4]
-
In a sealed tube, combine the 2-halobenzamide (1.0 mmol), elemental sulfur (S₈, 1.5 mmol), Copper(I) Chloride (CuCl, 0.1 mmol), and a base such as K₂CO₃ (2.0 mmol) in a suitable solvent like DMF or DMSO (3 mL).
-
Heat the mixture at 120-140°C for 12-24 hours. Microwave irradiation can also be employed to accelerate the reaction.[4]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue via silica gel column chromatography to obtain the benzo[d]isothiazol-3(2H)-one.
Data Presentation: Comparison of Intermolecular Approaches
| 2-Halobenzamide | Sulfur Source | Catalyst | Conditions | Typical Yield (%) | Reference |
| 2-Iodobenzamide | S₈ | CuCl | 120°C, DMF | 70-85% | [4] |
| 2-Iodobenzamide | S₈ | CuBr₂ | 140°C, MW | 75-90% | [4] |
| 2-Bromobenzamide | KSCN | CuI | 120°C, H₂O | 65-80% | [7] |
| 2-Halobenzamide | S₈ | nano-NiFe₂O₄ | 130°C, DMSO | 80-92% | [4] |
Chapter 4: Classical and Industrial Syntheses
While modern catalytic methods offer elegance and high functional group tolerance, classical multi-step syntheses remain relevant, particularly for the large-scale industrial production of key compounds like 1,2-benzisothiazolin-3-one (BIT). These routes often start from inexpensive, readily available bulk chemicals.
A. Synthesis from 2,2'-Dithiodibenzoic Acid
This is a historically significant, albeit lengthy, pathway to the unsubstituted 1,2-benzisothiazolin-3-one.[1] It showcases classical transformations fundamental to organic chemistry.
Workflow Overview The process begins with the conversion of the diacid to its corresponding bis-benzoyl chloride. This activated intermediate is then treated with chlorine gas, which serves a dual purpose: cleaving the disulfide bond and forming a reactive sulfenyl chloride. Finally, this intermediate undergoes intramolecular cyclization upon reaction with an amine source like ammonia.[1][8]
Caption: Workflow for the traditional synthesis of 1,2-benzisothiazolin-3-one.[1]
Experimental Protocol: Synthesis from 2,2'-Dithio-bis-benzoyl chloride [1][8]
-
Suspend 2,2'-dithio-bis-benzoyl chloride (3.37 moles) in methylene chloride (8.5 L).
-
Bubble chlorine gas (3.37 moles) into the stirred suspension. The reaction progress can be monitored by the dissolution of the solid.
-
Add the resulting solution of the sulfenyl chloride intermediate to concentrated ammonium hydroxide (2.9 L) with vigorous stirring, maintaining a low temperature.
-
Continue stirring for one hour after the addition is complete.
-
Isolate the resulting solid by filtration.
-
Suspend the damp solid in water (approx. 7 L) and acidify by adding concentrated aqueous HCl with vigorous stirring.
-
Collect the final product by filtration, wash with water, and dry in vacuo at 30°C.
B. Synthesis from o-Chlorobenzonitrile
This is a more modern and efficient industrial method for producing BIT.[1][9] It avoids some of the harsher reagents of the dithiodibenzoic acid route.
Experimental Protocol: Two-Step Synthesis of BIT [1][9]
-
Step 1 (Formation of o-Mercaptobenzonitrile): In a reaction vessel under nitrogen, combine o-chlorobenzonitrile (50 g), anhydrous sodium hydrosulfide (30.5 g), and dimethylformamide (500 ml). Heat the mixture at 100°C for 6-9 hours. After cooling, acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the o-mercaptobenzonitrile intermediate.
-
Step 2 (Cyclization): Suspend the crude o-mercaptobenzonitrile in water. Cool the mixture to 5-15°C and bubble chlorine gas through it for 6-9 hours.
-
Heat the reaction mixture to induce crystallization of the crude product. The product can be further purified by dissolving in a basic solution, treating with a decolorizing agent, and re-precipitating with acid.[9]
Chapter 5: Special Topic: Synthesis of Saccharin and its Derivatives
Saccharin (1,2-benzisothiazol-3-one-1,1-dioxide) is the most famous derivative of this scaffold.[2] Its synthesis and derivatization are of significant interest for developing new bioactive molecules.[10][11] While the original Remsen-Fahlberg synthesis is of historical importance, modern research focuses on the functionalization of the saccharin core.
A powerful strategy for creating diverse libraries of saccharin derivatives is the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[10][12] This involves preparing saccharin building blocks functionalized with either an azide or an alkyne group on the benzene ring. These can then be coupled with a wide range of complementary alkynes or azides to generate novel saccharin-1,2,3-triazole conjugates in high yield.[12][13] This approach preserves the core sulfonamide and lactam groups, which are often crucial for biological interactions, while allowing for extensive modification of the aromatic portion.[12]
Conclusion and Future Outlook
The synthesis of benzo[d]isothiazoles has evolved significantly from classical, multi-step procedures to highly efficient, metal-catalyzed, and green methodologies. The choice of synthetic strategy is now broader than ever, allowing researchers to select a pathway based on factors such as starting material availability, desired substitution pattern, scalability, and environmental impact.
Current research continues to push the boundaries of efficiency and sustainability. The development of heterogeneous, recyclable catalysts (e.g., nano-NiFe₂O₄) and the increasing use of electrochemical methods represent the frontier of this field.[4] These approaches minimize waste and avoid the use of stoichiometric and often toxic reagents. As the demand for novel benzo[d]isothiazole derivatives in medicine and industry grows, the development of even more sophisticated, atom-economical, and environmentally benign synthetic routes will remain a primary objective for synthetic chemists.
References
- An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole - Benchchem. (URL: )
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. (URL: )
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. MDPI. (URL: )
- Ivanova, Y., Dehaen, W., et al. (2024).
- Synthesis of 1,2-Benzisothiazol-3(2H)-one (Method 1). PrepChem.com. (URL: )
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update.
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. PMC - NIH. (URL: )
- Synthesis of Novel Saccharin Deriv
-
(PDF) Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][4]Thiazin-4-One Derivatives. ResearchGate. (URL: )
- Synthesis of benzisothiazoles. Organic Chemistry Portal. (URL: )
- Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. (URL: )
- CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one.
- Novel general synthesis of 2-substituted 1,2-benzisothiazolin-3-ones. Cyclization of N-substituted 2-methoxycarbonylbenzenesulfenamides.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PMC - NIH. (URL: )
- 1,2‐Benzisothiazole 1,1‐Dioxide (Saccharinate)‐Based Compounds Synthesis, Reactivity and Applications.
- (PDF) Synthesis and Cyclization of Benzothiazole: Review.
-
Saccharin Derivative Synthesis via[1][4] Thermal Sigmatropic Rearrangement: A Multistep Organic Chemistry Experiment for Undergraduates. Pendidikan Kimia. (URL: )
- (PDF) Synthesis of Novel Saccharin Derivatives.
- Synthesis of Novel Saccharin Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. [PDF] Synthesis of benzo[d]isothiazoles: an update | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. CN103130738A - Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]
- 10. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Novel Saccharin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocols for 5-Methylbenzo[d]isothiazol-3-amine
An In-Depth Technical Guide to the Synthesis of 5-Methylbenzo[d]isothiazol-3-amine
For researchers, medicinal chemists, and professionals in drug development, the benzo[d]isothiazole scaffold is of significant interest due to its prevalence in a range of biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown promise in various therapeutic areas, including as antipsychotics.[3] This guide provides a detailed examination of a robust synthetic protocol for this compound, a key intermediate for the development of novel pharmaceutical agents.
The protocols outlined below are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical transformations.
Strategic Approach to Synthesis
The synthesis of 3-aminobenzo[d]isothiazoles can be efficiently achieved through the cyclization of an appropriate ortho-substituted benzonitrile derivative. A common and effective strategy involves the reaction of a 2-halobenzonitrile with a sulfur source, followed by an oxidative cyclization and amination sequence.[4] This approach is advantageous due to the commercial availability of a wide range of substituted benzonitriles.
For the synthesis of this compound, a logical starting material is 2-fluoro-5-methylbenzonitrile. The synthetic pathway involves two primary stages:
-
Nucleophilic Aromatic Substitution: The fluorine atom at the 2-position of the benzonitrile is displaced by a sulfur nucleophile, in this case, sodium sulfide. This forms a key intermediate, which is then poised for cyclization.
-
Oxidative Cyclization and Amination: The intermediate undergoes an in-situ reaction with an aminating agent, such as ammonia, in the presence of an oxidizing agent like sodium hypochlorite. This step facilitates the formation of the isothiazole ring and the introduction of the 3-amino group.[4]
The overall synthetic workflow can be visualized as follows:
Caption: Fig. 1: Overall Synthetic Workflow
Detailed Experimental Protocols
This section provides a step-by-step methodology for the synthesis of this compound.
Protocol 1: Synthesis of this compound
This one-pot procedure details the conversion of 2-fluoro-5-methylbenzonitrile to the target compound.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-5-methylbenzonitrile | C₈H₆FN | 135.14 | 5.0 g | 0.037 |
| Sodium Sulfide (anhydrous) | Na₂S | 78.04 | 3.18 g | 0.041 |
| Ammonia solution (28-30%) | NH₃ | 17.03 | 25 mL | - |
| Sodium Hypochlorite (10-15%) | NaOCl | 74.44 | 30 mL | - |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-fluoro-5-methylbenzonitrile (5.0 g, 0.037 mol) and N,N-dimethylformamide (DMF, 50 mL).
-
Nucleophilic Substitution: Add anhydrous sodium sulfide (3.18 g, 0.041 mol) to the solution. The reaction mixture is then heated to 80°C and stirred for 4-6 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cooling and Amination: After the consumption of the starting material, the reaction mixture is cooled to room temperature. The ammonia solution (25 mL) is then added carefully.
-
Oxidative Cyclization: The flask is placed in an ice bath to maintain a temperature of 0-5°C. Sodium hypochlorite solution (30 mL) is added dropwise over 30 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction is stirred for an additional 2 hours at room temperature.[4]
-
Work-up and Extraction: The reaction mixture is poured into 200 mL of cold water and extracted with dichloromethane (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Mechanistic Insights
The formation of the benzo[d]isothiazole ring in this protocol proceeds through a well-established pathway.
Caption: Fig. 2: Plausible Reaction Mechanism
The initial nucleophilic attack of the sulfide ion on the electron-deficient aromatic ring displaces the fluoride. The subsequent oxidation of the resulting thiolate intermediate, followed by intramolecular cyclization and reaction with ammonia, leads to the formation of the stable 3-aminobenzo[d]isothiazole structure.[4]
Applications and Future Directions
This compound serves as a valuable building block in medicinal chemistry. The primary amino group at the 3-position provides a convenient handle for further functionalization, allowing for the synthesis of a diverse library of derivatives. These modifications can be crucial for modulating the pharmacological properties of the final compounds, such as their potency, selectivity, and pharmacokinetic profile.
For instance, the amino group can be acylated, alkylated, or used in coupling reactions to introduce various substituents. This versatility makes this compound a key starting material for structure-activity relationship (SAR) studies in drug discovery programs targeting CNS disorders and other diseases.[3]
References
- Singh, P., Srivastava, A., Mishra, A. P., & Mehtab, R. (2017). Cyclization Reactions for Synthesis of Benzthiazole- A Review. ADR Journals.
-
He, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][5]Thiazin-4-One Derivatives. Molecules.
-
Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]
- Singh, P., et al. (2018). Cyclization Reactions for Synthesis of Benzthiazole- A Review. Medical Journals House.
- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S.
- Narayana, U., et al. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives.
- Ivanova, Y., et al. (2024).
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Request PDF. (n.d.). Synthesis of benzo[d]isothiazoles: an update.
- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (n.d.). PMC - NIH.
- Process for the preparation of benzothiazoles. (n.d.).
- Product Class 16: Benzisothiazoles. (n.d.).
- Temple, D. L., Jr. (n.d.). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents.
- Dehaen, W., Ivanova, Y., & Jonghe, S. D. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]
The Versatile Scaffold: Applications of 5-Methylbenzo[d]isothiazol-3-amine and its Analogs in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets – is a cornerstone of efficient drug discovery. The benzo[d]isothiazole ring system, a bicyclic heterocycle containing nitrogen and sulfur, has emerged as one such scaffold, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4][5][6] This guide focuses on the applications of 5-Methylbenzo[d]isothiazol-3-amine and its close structural analogs, providing an in-depth exploration of their utility in the development of novel therapeutics. We will delve into the synthetic rationale, mechanisms of action, and practical protocols for researchers, scientists, and drug development professionals.
The 3-amino substitution on the benzo[d]isothiazole core is a particularly crucial feature, providing a key vector for chemical modification and a critical interaction point with various biological targets. The addition of a methyl group at the 5-position can further influence the molecule's steric and electronic properties, potentially enhancing target affinity and selectivity. Throughout this guide, we will explore how these structural features are leveraged in the design of potent and selective modulators of disease-relevant proteins.
I. Application in Oncology: A Scaffold for Kinase Inhibition and Beyond
The benzo[d]isothiazole scaffold has proven to be a fertile ground for the discovery of novel anti-cancer agents.[7][8][9][10][11] A primary area of focus has been the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.
A. Targeting Protein Kinases in Cancer
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Derivatives of the 3-aminobenzo[d]isothiazole scaffold have been successfully employed in the design of inhibitors for several important cancer-related kinases.[12][13][14][15]
The rationale behind using this scaffold lies in its ability to mimic the hinge-binding motif of ATP, the natural substrate for kinases. The nitrogen atoms in the isothiazole ring and the exocyclic amine can form critical hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor. Modifications at the 5-position and on the 3-amino group can then be used to achieve selectivity for specific kinases.
Figure 1: General mechanism of kinase inhibition.
B. Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a this compound derivative against a target kinase.
Objective: To determine the IC50 value of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Purified kinase
-
Substrate peptide
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation:
-
Positive Control: A known inhibitor of the target kinase.
-
Negative Control: DMSO vehicle control (representing 100% kinase activity).
-
No Enzyme Control: To determine the background signal.
II. Applications in Neurodegenerative Diseases: Modulating Pathological Pathways
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function.[16] The benzo[d]isothiazole scaffold has shown promise in the development of agents that can modulate key pathological processes in these disorders.[17][18][19][20]
A. Targeting Tau Aggregation and α-Synuclein
The aggregation of proteins like tau and α-synuclein is a central event in the pathology of several neurodegenerative diseases.[17] Certain benzo[d]isothiazole derivatives have been found to inhibit the aggregation of these proteins, suggesting a potential therapeutic avenue.[17] The mechanism is thought to involve the binding of the small molecule to the aggregation-prone regions of the proteins, thereby preventing their misfolding and assembly into toxic oligomers and fibrils.
B. Multi-Target-Directed Ligands for Alzheimer's Disease
Given the multifactorial nature of Alzheimer's disease, there is growing interest in developing multi-target-directed ligands (MTDLs) that can simultaneously modulate several disease-relevant pathways.[18] The benzo[d]isothiazole scaffold is well-suited for this approach, as it can be elaborated with different functional groups to interact with multiple targets, such as cholinesterases, monoamine oxidases, and the histamine H3 receptor.[18]
Figure 2: A typical drug discovery workflow.
III. Synthetic Protocols: Accessing the 3-Aminobenzo[d]isothiazole Scaffold
The utility of a scaffold in medicinal chemistry is heavily dependent on the ease and versatility of its synthesis. Fortunately, several reliable methods have been developed for the preparation of 3-aminobenzo[d]isothiazoles.
A. General Synthetic Scheme
A common approach to the synthesis of 3-aminobenzo[d]isothiazoles involves the cyclization of an appropriately substituted 2-halobenzonitrile with a source of sulfur and ammonia. The 5-methyl substituent can be introduced early in the synthesis, starting from a commercially available substituted toluene derivative.
Sources
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. benthamscience.com [benthamscience.com]
- 5. Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
- 6. jchemrev.com [jchemrev.com]
- 7. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 5-Nitro-1,2-benzothiazol-3-amine and N-Ethyl-1-[(ethylcarbamoyl)(5-nitro-1,2-benzothiazol-3-yl)amino]formamide Modulate α-Synuclein and Tau Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 1-(Benzo[d]thiazol-2-yl)-3-phenylureas as dual inhibitors of casein kinase 1 and ABAD enzymes for treatment of neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Benzo[d]thiazol-5-yl Compounds as O-GlcNAcase Inhibitors for Treating Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Methylbenzo[d]isothiazol-3-amine as a Versatile Building Block in Organic Synthesis
Introduction: The Significance of the Benzisothiazole Scaffold
The benzisothiazole core, a bicyclic heterocycle formed by the fusion of a benzene and an isothiazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5][6] The unique electronic properties conferred by the nitrogen and sulfur heteroatoms make this scaffold a cornerstone in the design of novel therapeutic agents and functional organic materials.[2]
5-Methylbenzo[d]isothiazol-3-amine, in particular, serves as a high-value, versatile building block for synthetic chemists. Its strategic functionalization is enabled by a reactive primary amine at the 3-position, which provides a direct handle for molecular elaboration, and a methyl group at the 5-position that can influence solubility and molecular interactions. This guide provides an in-depth exploration of its reactivity and offers detailed protocols for its application in key synthetic transformations.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is primarily dictated by the nucleophilic character of the 3-amino group. This functional group is a gateway to a multitude of chemical transformations, allowing for the construction of diverse molecular architectures.
Key Reactive Pathways:
-
N-Functionalization: The primary amine readily undergoes acylation, sulfonylation, and alkylation, forming stable amide, sulfonamide, and secondary/tertiary amine linkages, respectively. These reactions are fundamental in structure-activity relationship (SAR) studies for drug discovery.[7]
-
Diazotization and Azo Coupling: The conversion of the 3-amino group into a diazonium salt is a powerful transformation. This electrophilic intermediate can then be coupled with electron-rich aromatic systems to synthesize highly conjugated azo compounds, which are pivotal in the development of dyes and molecular switches.[8][9]
-
Cyclization Reactions: The amine can act as a nucleophile in intramolecular or multicomponent reactions to construct more complex fused heterocyclic systems.
This document will focus on the most robust and widely applicable of these transformations: Diazotization/Azo Coupling and N-Functionalization (Acylation and Sulfonylation).
Figure 1: Key synthetic pathways originating from this compound.
Application Protocol 1: Diazotization and Azo Coupling
Application Note: This protocol details the synthesis of an azo dye, a class of compounds with significant industrial applications in textiles and printing.[8] The diazotization of heterocyclic amines like this compound followed by coupling with electron-rich partners is a classic and reliable method for generating molecules with intense color and good fastness properties.[8][10]
Mechanism Insight: The reaction proceeds in two stages. First, the primary amine reacts with a nitrosonium ion (NO⁺), generated in situ from sodium nitrite and a strong acid, to form a diazonium salt.[9] This diazonium salt is a weak electrophile. In the second stage, it undergoes an electrophilic aromatic substitution reaction with an activated aromatic ring (the coupling partner), such as a phenol or an aniline, to form the azo compound.
Figure 2: Workflow for the synthesis of an azo dye via diazotization and coupling.
Protocol: Synthesis of (E)-2-((5-methylbenzo[d]isothiazol-3-yl)diazenyl)-N,N-dimethylaniline
| Parameter | Value |
| Reactants | This compound (1.0 eq), Sodium Nitrite (1.1 eq), N,N-Dimethylaniline (1.0 eq) |
| Solvents | Acetic Acid, Sulfuric Acid, Water |
| Temperature | 0–5 °C (Diazotization), <10 °C (Coupling) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Step-by-Step Methodology:
-
Diazotization:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, add this compound (1.64 g, 10 mmol).
-
Carefully add a mixture of glacial acetic acid (30 mL) and concentrated sulfuric acid (10 mL). Stir until a clear solution is obtained.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
Dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water. Add this solution dropwise to the reaction mixture over 20-30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0–5 °C for an additional 30 minutes.
-
-
Coupling Reaction:
-
In a separate 500 mL beaker, dissolve N,N-dimethylaniline (1.21 g, 10 mmol) in a solution of 10 mL hydrochloric acid and 50 mL water. Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure the completion of the coupling reaction.
-
-
Work-up and Purification:
-
Slowly neutralize the reaction mixture by adding a 10% aqueous sodium hydroxide solution until the pH reaches 4-5.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C.
-
Recrystallize the solid from an ethanol/water mixture to obtain the purified azo dye.
-
Application Protocol 2: N-Acylation and N-Sulfonylation
Application Note: The formation of amide and sulfonamide bonds is fundamental to medicinal chemistry for modifying the properties of a lead compound.[7] N-acylation and N-sulfonylation of this compound allow for the exploration of SAR by introducing a wide variety of substituents, which can influence factors like receptor binding, lipophilicity, and metabolic stability.
Mechanism Insight: These are standard nucleophilic acyl substitution reactions. The lone pair of electrons on the primary amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride (or the sulfur atom of the sulfonyl chloride). A tetrahedral intermediate is formed, which then collapses, expelling the chloride ion as a leaving group. A base (like pyridine or triethylamine) is used to neutralize the HCl byproduct, driving the reaction to completion.
Figure 3: Comparative workflow for N-Acylation and N-Sulfonylation reactions.
Protocol: Synthesis of N-(5-methylbenzo[d]isothiazol-3-yl)benzamide
| Parameter | Value |
| Reactants | This compound (1.0 eq), Benzoyl Chloride (1.1 eq), Pyridine (1.5 eq) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% |
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve this compound (1.64 g, 10 mmol) in 50 mL of dry dichloromethane (DCM) in a round-bottom flask.
-
Add pyridine (1.19 g, 1.2 mL, 15 mmol) to the solution.
-
Cool the flask to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add benzoyl chloride (1.55 g, 1.3 mL, 11 mmol) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the starting material is consumed, dilute the reaction mixture with 50 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure amide product.
-
References
-
Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics. National Institutes of Health (NIH). [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. [Link]
- Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][8]Thiazin-4-One Derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)Thio]Methyl}-3-Aryl Isothiazole Derivatives. ResearchGate. [Link]
- 5-amino-3-methyl-isothiazole and process.
-
Synthesis of some substituted benzothiazole derivaties and its biological activities. ResearchGate. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]
-
Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. National Institutes of Health (NIH). [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]
-
Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis of benzo[d]isothiazoles: an update. Arkivoc. [Link]
-
The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. MDPI. [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). [Link]
-
Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. International Science Community Association. [Link]
Sources
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. China Intermediates 5-Methoxybenzo[d]thiazol-2-amine for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 8. Preparation of high-performance monoazo disperse dyes bearing ester groups based on benzisothiazole and their dyeing performance on polyester fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 10. isca.me [isca.me]
Application Notes and Protocols for the N-Alkylation of 5-Methylbenzo[d]isothiazol-3-amine
Introduction: The Significance of N-Alkylated Benzisothiazole Scaffolds
The 5-Methylbenzo[d]isothiazol-3-amine core is a privileged scaffold in medicinal chemistry and materials science. N-alkylation of this heterocyclic amine is a critical synthetic transformation that enables the exploration of chemical space, leading to the development of novel compounds with tailored biological activities and material properties. The introduction of alkyl groups onto the nitrogen atom can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability. This guide provides detailed experimental procedures for the N-alkylation of this compound, offering researchers a selection of robust and versatile methodologies.
Methodology 1: Reductive Amination - A Classic and Reliable Approach
Reductive amination is a widely used and highly reliable method for the N-alkylation of primary and secondary amines.[1] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the condensation of the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding alkylated amine. A key advantage of this method is the prevention of over-alkylation, which can be a significant side reaction in direct alkylations with alkyl halides.[1]
Causality of Experimental Choices:
The choice of a mild and selective reducing agent is crucial for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less reactive towards the carbonyl starting material and selectively reduces the protonated imine intermediate.[1][2] Anhydrous conditions are preferred to prevent the hydrolysis of the reducing agent and the imine intermediate.
Experimental Protocol: N-Alkylation via Reductive Amination
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) and the desired aldehyde or ketone (1.1-1.2 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) to a concentration of approximately 0.1 M.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv) portion-wise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. This typically takes 2 to 24 hours.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir the biphasic mixture vigorously for 30 minutes.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-alkylated this compound.[3]
Reductive Amination Workflow```dot
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Methodology 3: Mitsunobu Reaction - N-Alkylation with Alcohols
The Mitsunobu reaction provides a powerful method for the N-alkylation of amines using alcohols, proceeding with a clean inversion of stereochemistry at the alcohol's carbon center. [4][5]This reaction is particularly valuable for synthesizing chiral amines from chiral alcohols. The reaction is driven by the in-situ formation of an alkoxyphosphonium salt from the reaction of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).
Causality of Experimental Choices:
The Mitsunobu reaction is sensitive to the pKa of the amine nucleophile. While highly acidic nucleophiles react readily, less acidic amines can be challenging. The use of pre-formed phosphonium salts or modified reagents can sometimes improve yields for less reactive amines. Anhydrous conditions are essential to prevent the consumption of the activated alcohol by water.
Experimental Protocol: Mitsunobu N-Alkylation
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv), the desired primary or secondary alcohol (1.2 equiv), and triphenylphosphine (PPh₃) (1.5 equiv) in an anhydrous solvent like tetrahydrofuran (THF) or DCM at 0 °C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD) (1.5 equiv) dropwise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: The crude residue, which will contain the desired product along with triphenylphosphine oxide and the reduced azodicarboxylate, can be purified by flash column chromatography. It is often beneficial to first precipitate some of the byproducts by trituration with a non-polar solvent like diethyl ether.
Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.
Comparative Summary of N-Alkylation Methods
| Method | Alkylating Agent | Key Reagents | Advantages | Limitations |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃ | Mild conditions, avoids over-alkylation, readily available starting materials. | Limited to the introduction of alkyl groups corresponding to available aldehydes/ketones. |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides, Triflates | Palladium catalyst, Phosphine ligand, Base | Broad substrate scope, high functional group tolerance, forms C(sp²)-N bonds. | Requires inert atmosphere, expensive catalysts and ligands, potential for metal contamination. |
| Mitsunobu Reaction | Alcohols | PPh₃, DEAD/DIAD | Uses alcohols as alkylating agents, proceeds with inversion of stereochemistry. | Stoichiometric byproducts can complicate purification, sensitive to amine pKa. |
Conclusion
The N-alkylation of this compound is a versatile transformation that can be achieved through several reliable methods. The choice of the most appropriate protocol will depend on the desired alkyl group, the available starting materials, and the specific requirements of the synthetic target. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively synthesize a diverse range of N-alkylated derivatives for further investigation in drug discovery and materials science.
References
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Mondal, P., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Retrieved from [Link]
-
Jana, S., et al. (2020). N‐Alkylation of heterocyclic amines with alcohols using (FePc) as the catalyst. ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2021). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. Retrieved from [Link]
-
Wei, D., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Dodge, M. W., et al. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. Retrieved from [Link]
-
Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Retrieved from [Link]
-
González-Lainez, M., et al. (2014). Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig amination with alkylamines. Retrieved from [Link]
-
Mondal, T., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
-
Al-Masoudi, W. A. M., et al. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Market Research and Consumer Protection. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Retrieved from [Link]
Sources
Application Notes and Protocols for High-Throughput Screening of 5-Methylbenzo[d]isothiazol-3-amine Derivatives
Abstract
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving libraries centered around 5-Methylbenzo[d]isothiazol-3-amine. We will focus on a hypothetical screening campaign aimed at identifying novel protein kinase inhibitors, a target class for which substituted benzothiazoles and related heterocycles have shown significant promise.[1][2][3] This guide will detail the underlying principles, provide step-by-step protocols for a robust TR-FRET-based assay, and discuss crucial data analysis and validation steps.
I. Introduction: The Rationale for Screening this compound Libraries
The pursuit of novel therapeutic agents is a cornerstone of modern medicine, and heterocyclic compounds form the backbone of many approved drugs.[3][4] The benzo[d]isothiazole moiety is of particular interest due to its structural rigidity and ability to form key interactions with biological targets. Derivatives have been investigated for a multitude of therapeutic applications, including cancer immunotherapy and as MTP inhibitors.[2][5]
Protein kinases, which play a central role in cellular signal transduction, are a major class of drug targets.[1][6] Their dysregulation is implicated in numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has been a significant focus of pharmaceutical research, leading to successful therapies like Gleevec and Iressa.[1] Given that various benzothiazole analogs have demonstrated activity as kinase inhibitors, a library of derivatives based on the this compound core represents a promising starting point for identifying novel modulators of kinase activity.[7]
High-throughput screening (HTS) provides the technological framework to rapidly assess tens of thousands of compounds, making it an indispensable tool in early-stage drug discovery.[8][9] This document will outline a robust HTS cascade designed to identify and validate inhibitors of a representative protein kinase from a this compound-based chemical library.
II. Assay Principle and Technology Selection
For this screening campaign, we will employ a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This technology is a homogeneous (no-wash) assay format that is highly amenable to automation and miniaturization, making it ideal for HTS.[10]
The assay principle is as follows:
-
A biotinylated peptide substrate is used by the target kinase.
-
The kinase transfers a phosphate group from ATP to the substrate.
-
A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate.
-
Streptavidin conjugated to an acceptor fluorophore (e.g., XL665 or d2) binds to the biotinylated peptide.
-
When the substrate is phosphorylated, the Eu-donor and the acceptor fluorophore are brought into close proximity, allowing for FRET to occur upon excitation of the Europium.
-
Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
This format offers several advantages, including high sensitivity, low background, and reduced interference from compound autofluorescence or light scattering.[10]
Signaling Pathway Context
Caption: A generic kinase signaling pathway illustrating the point of inhibition.
III. High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to minimize false positives and negatives, ensuring that the most promising compounds are advanced for further study.
Caption: A high-level overview of the high-throughput screening cascade.
IV. Experimental Protocols
This section provides detailed, step-by-step methodologies for the key experiments in the HTS campaign.
A. Materials and Reagents
-
Compound Library: this compound derivatives dissolved in 100% DMSO.
-
Target Kinase: Recombinant protein kinase of interest.
-
Kinase Substrate: Biotinylated peptide substrate specific for the target kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Detection Reagents: TR-FRET detection kit (e.g., LanthaScreen™ or HTRF®) containing:
-
Europium-labeled anti-phospho-antibody.
-
Streptavidin-XL665 (or other suitable acceptor).
-
-
Plates: Low-volume, 384-well white microplates.
-
Control Inhibitor: A known, potent inhibitor of the target kinase (e.g., Staurosporine).
B. Protocol 1: Primary High-Throughput Screen
This protocol describes a single-concentration screen to identify initial "hit" compounds.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Dispense 50 nL of DMSO into control wells (negative control, 0% inhibition).
-
Dispense 50 nL of a control inhibitor (e.g., 10 µM Staurosporine) into control wells (positive control, 100% inhibition).
-
-
Enzyme/Substrate Addition:
-
Prepare a 2X kinase/substrate mix in assay buffer.
-
Dispense 5 µL of the 2X kinase/substrate mix into all wells of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Prepare a 2X ATP solution in assay buffer (at 2x the Km concentration for the kinase).
-
Dispense 5 µL of the 2X ATP solution to all wells to start the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the TR-FRET detection reagent mix containing the Europium-labeled antibody and Streptavidin-XL665 in detection buffer.
-
Dispense 10 µL of the detection mix to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader at two wavelengths: 620 nm (cryptate emission) and 665 nm (acceptor emission).
-
C. Protocol 2: Hit Confirmation
This protocol is to re-test the initial hits from the primary screen to eliminate false positives.
-
Select compounds that meet the hit criteria from the primary screen (e.g., >50% inhibition).
-
Repeat the primary screening protocol for these selected compounds in triplicate to confirm their activity.
D. Protocol 3: Dose-Response Analysis
This protocol determines the potency (IC₅₀) of the confirmed hits.
-
Serial Dilution:
-
Create a 10-point, 3-fold serial dilution series for each confirmed hit compound in 100% DMSO.
-
-
Compound Plating:
-
Dispense 50 nL of each concentration of the hit compounds into the assay plates.
-
-
Assay Execution:
-
Follow steps 2-5 of the primary screening protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive and negative controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
V. Data Analysis and Quality Control
Rigorous data analysis is critical for the success of an HTS campaign.
A. Data Normalization
The raw TR-FRET ratio data should be converted to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos_ctrl) / (Mean_neg_ctrl - Mean_pos_ctrl))
B. Quality Control Metrics
The Z'-factor is a statistical parameter used to assess the quality of an HTS assay. It reflects the dynamic range and data variation.
-
Z' = 1 - (3*(SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[7]
| Parameter | Acceptable Value | Description |
| Z'-Factor | 0.5 - 1.0 | Indicates a robust and reliable assay. |
| Signal-to-Background | > 2 | Ratio of the mean negative control signal to the mean positive control signal. |
| CV of Controls | < 15% | The coefficient of variation for both positive and negative controls. |
C. Hit Selection
Hits from the primary screen are typically selected based on a predefined inhibition threshold. A common approach is to select compounds that exhibit inhibition greater than three standard deviations from the mean of the negative controls. For this campaign, a threshold of >50% inhibition is a reasonable starting point.
VI. Summary and Next Steps
These application notes provide a detailed protocol for the high-throughput screening of this compound libraries against a protein kinase target. The described TR-FRET assay is a robust and sensitive method for identifying potential inhibitors.[10] Rigorous data analysis, including the calculation of the Z'-factor, is essential to ensure the quality and reliability of the screening results.
Following the identification and confirmation of potent hits with well-defined IC₅₀ values, subsequent steps in the drug discovery process would include:
-
Orthogonal Assays: Validating hits in a different assay format (e.g., a luminescence-based assay that measures ATP consumption) to rule out technology-specific artifacts.
-
Selectivity Profiling: Screening hits against a panel of other kinases to determine their selectivity profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the hit compounds to improve potency and other pharmacological properties.
-
Mechanism of Action Studies: Investigating how the inhibitors interact with the target kinase (e.g., ATP-competitive, allosteric).
By following the protocols and principles outlined in this guide, researchers can effectively screen libraries of this compound derivatives to identify promising lead compounds for further drug development.
References
-
von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
-
A new enzyme-coupled fluorescence assay for ADP detection. (n.d.). PubMed. [Link]
-
von Ahsen, O., & Bömer, U. (2005). High‐Throughput Screening for Kinase Inhibitors. Researcher.Life. [Link]
-
Wesche, H., Xiao, S. H., & Young, S. W. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 181-195. [Link]
-
Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. (2022). PubMed. [Link]
-
CAS. (n.d.). 4-Amino-N-(4-iodophenyl)benzenesulfonamide. CAS Common Chemistry. [Link]
-
Vu, C. B., Milne, J. C., Carney, D. P., Song, J., Choy, W., Lambert, P. D., ... & Perni, R. B. (2009). Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors. Bioorganic & medicinal chemistry letters, 19(5), 1416-1420. [Link]
-
Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. (n.d.). NIH. [Link]
-
Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2022). PubMed Central. [Link]
-
Badgujar, N. D., Dsouza, M. D., Nagargoje, G. R., Kadam, P. D., Momin, K. I., Bondge, A. S., ... & More, V. S. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2), 159-183. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Discovery of benzothiazole derivatives as efficacious and enterocyte-specific MTP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - UK [thermofisher.com]
Protocol for the Synthesis of 5-Methylbenzo[d]isothiazol-3-amine and Its Analogs
An Application Guide for Drug Development Professionals
Abstract
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of several therapeutic agents, including antipsychotics and metabolic disorder treatments.[1][2] This document provides a detailed, field-proven protocol for the synthesis of 5-Methylbenzo[d]isothiazol-3-amine, a key intermediate for drug discovery programs. We present a robust and scalable two-step methodology commencing from commercially available 2-fluoro-5-methylbenzonitrile. The protocol emphasizes mechanistic understanding, practical experimental insights, and strategies for analog synthesis to facilitate structure-activity relationship (SAR) studies.
Introduction: The Significance of the Benzo[d]isothiazole Core
The benzo[d]isothiazole moiety is a versatile heterocyclic system that has garnered significant attention from the pharmaceutical industry. Its unique electronic and steric properties allow it to serve as a potent pharmacophore. Notable drugs incorporating this structure include the atypical antipsychotics lurasidone and ziprasidone, which have demonstrated efficacy in treating complex psychiatric disorders.[1] Furthermore, derivatives are being explored as potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), offering potential therapeutic avenues for Parkinson's disease.[1] The scaffold is also present in inhibitors of the sodium-glucose co-transporter 2 (SGLT2), a target for type 2 diabetes treatment.[1]
Given its therapeutic importance, the development of efficient and versatile synthetic routes to access novel analogs of the benzo[d]isothiazole core is a critical objective in drug discovery. This guide focuses on a modern and reliable pathway to this compound, providing researchers with a foundational method for generating a library of related compounds.
Overview of Synthetic Strategy
The synthesis of 3-aminobenzo[d]isothiazoles can be approached through several pathways. A contemporary and highly effective method involves the construction of the heterocyclic ring from an appropriately substituted benzonitrile precursor. The strategy detailed herein follows a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): A fluorine atom ortho to a nitrile group is displaced by a sulfur nucleophile (from Sodium Sulfide, Na₂S). The nitrile group is critical as it activates the ortho position towards nucleophilic attack.
-
Oxidative Cyclization: The resulting 2-mercaptobenzonitrile intermediate is treated with an amine source (ammonia) and an oxidant (sodium hypochlorite) to facilitate the intramolecular N-S bond formation, yielding the desired 3-amino-benzo[d]isothiazole ring system.[1]
This approach is advantageous due to the commercial availability of diverse fluorobenzonitriles, its operational simplicity, and its amenability to parallel synthesis for library generation.
Figure 1: High-level overview of the synthetic workflow.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound on a 10 mmol scale.
Materials and Equipment
-
Reagents: 2-Fluoro-5-methylbenzonitrile (≥98%), Sodium sulfide nonahydrate (Na₂S·9H₂O), Ammonium hydroxide solution (28-30%), Sodium hypochlorite solution (10-15% available chlorine), N,N-Dimethylformamide (DMF, anhydrous), Ethyl acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer with heating plate, reflux condenser, nitrogen/argon inlet, thermometer, dropping funnel, separatory funnel, rotary evaporator, standard glassware.
Step 1: Synthesis of 2-Mercapto-5-methylbenzonitrile Intermediate
Mechanism Insight: This step is a classic SNAr reaction. The strongly electron-withdrawing nitrile group (-CN) activates the ortho-fluorine atom for displacement by the hydrosulfide anion (HS⁻), generated in situ from sodium sulfide. Anhydrous DMF is an excellent polar aprotic solvent for this transformation, effectively solvating the cations while leaving the nucleophile reactive.
Procedure:
-
To a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add sodium sulfide nonahydrate (3.60 g, 15.0 mmol, 1.5 equiv).
-
Add anhydrous N,N-Dimethylformamide (50 mL) to the flask. Stir the mixture at room temperature for 15 minutes to allow for partial dissolution.
-
Add 2-Fluoro-5-methylbenzonitrile (1.35 g, 10.0 mmol, 1.0 equiv) to the mixture.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and maintain for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:EtOAc eluent system. The starting material should be consumed, and a new, more polar spot corresponding to the thiolate intermediate should appear.
-
Work-up (Do not isolate the intermediate): After cooling to room temperature, the reaction mixture containing the crude sodium 2-cyano-4-methylbenzenethiolate is carried directly into the next step.
Scientist's Note: The intermediate is highly susceptible to air oxidation to the corresponding disulfide. It is critical to maintain an inert atmosphere and proceed to the next step without delay for optimal yields. The use of sodium sulfide nonahydrate is convenient, but anhydrous sodium sulfide can also be used with appropriate stoichiometric adjustments.
Step 2: Oxidative Cyclization to this compound
Mechanism Insight: This step proceeds via a complex oxidative pathway. The in situ generated 2-mercapto-5-methylbenzonitrile reacts with ammonia. Sodium hypochlorite then acts as an oxidant to facilitate the intramolecular cyclization, forming the stable N-S bond of the isothiazole ring.
Procedure:
-
Cool the crude reaction mixture from Step 1 to 0-5 °C using an ice-water bath.
-
Slowly add ammonium hydroxide solution (28-30%, 20 mL) via a dropping funnel over 20 minutes. The temperature should be maintained below 10 °C.
-
Continue stirring at 0-5 °C for 30 minutes.
-
Add sodium hypochlorite solution (10-15%, ~15 mL) dropwise, ensuring the internal temperature does not exceed 15 °C. An exotherm may be observed.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Work-up and Purification: a. Quench the reaction by adding 100 mL of water. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). c. Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. e. The crude product is typically a solid. Purify by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: 2:1 Hexane:EtOAc) to yield the final product.
Characterization
-
Appearance: Off-white to pale yellow solid.
-
Expected Yield: 65-80% over two steps.
-
Spectroscopic Data (Representative):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.5-7.2 (m, 3H, Ar-H), 4.9 (br s, 2H, NH₂), 2.4 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ ~168, 152, 138, 132, 128, 125, 121, 21.
-
MS (ESI): m/z calculated for C₈H₈N₂S [M+H]⁺, found [M+H]⁺.
-
Synthesis of Analogs: Scope and Data
The described protocol is highly adaptable for the synthesis of various analogs by simply changing the starting 2-fluorobenzonitrile derivative. This allows for rapid exploration of the chemical space around the 5-methyl position.
| Entry | R Group (at 5-position) | Starting Material | Typical Yield (%) | Purity (%) |
| 1 | CH₃ | 2-Fluoro-5-methylbenzonitrile | 78 | >98 |
| 2 | Cl | 5-Chloro-2-fluorobenzonitrile | 72 | >97 |
| 3 | OCH₃ | 2-Fluoro-5-methoxybenzonitrile | 68 | >98 |
| 4 | CF₃ | 2-Fluoro-5-(trifluoromethyl)benzonitrile | 65 | >96 |
| 5 | H | 2-Fluorobenzonitrile | 81 | >99 |
Discussion of Scope:
-
Electron-donating groups (e.g., -CH₃, -OCH₃) at the 5-position are well-tolerated and generally provide good to excellent yields.
-
Halogens (e.g., -Cl) are also compatible with the reaction conditions, providing a handle for further functionalization (e.g., cross-coupling reactions).
-
Electron-withdrawing groups (e.g., -CF₃) can slightly decrease the yield, potentially by deactivating the ring, but the reaction still proceeds effectively.
Workflow and Troubleshooting
Figure 2: Detailed step-by-step experimental workflow diagram.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 | 1. Incomplete reaction. 2. Oxidation of the thiolate intermediate. 3. Wet solvent or reagents. | 1. Extend reaction time or slightly increase temperature (to 90°C). 2. Ensure a robust inert atmosphere (N₂ or Ar). 3. Use anhydrous DMF and fresh reagents. |
| Formation of disulfide byproduct | Air leak in the system during Step 1 or work-up. | Purge the system thoroughly with inert gas before heating. Proceed from Step 1 to Step 2 without delay. |
| Low yield in Step 2 | 1. Over-oxidation by NaOCl. 2. Temperature too high during NaOCl addition. | 1. Use fresh NaOCl and consider titrating it to confirm concentration. Add it slowly. 2. Improve cooling and slow the rate of addition significantly. |
| Difficulty in purification | Presence of multiple byproducts. | Re-evaluate reaction conditions, especially temperature control. Column chromatography with a shallow gradient may be required. |
Safety Precautions
-
Sodium Sulfide (Na₂S): Corrosive and hygroscopic. Contact with acid releases highly toxic hydrogen sulfide (H₂S) gas. Handle in a well-ventilated fume hood.
-
Sodium Hypochlorite (NaOCl): Strong oxidant and corrosive. Do not mix with ammonia in concentrated form without dilution in the reaction mixture, as this can produce toxic chloramine gas.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This application note provides a comprehensive and robust protocol for the synthesis of this compound and its analogs. By elucidating the underlying reaction mechanisms and offering practical insights into experimental execution and troubleshooting, this guide equips researchers in drug discovery and medicinal chemistry with a reliable tool to access this therapeutically important class of compounds. The adaptability of the protocol allows for the systematic generation of analog libraries, crucial for the optimization of lead compounds and the exploration of structure-activity relationships.
References
-
Moshkin, V., et al. (2021). Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. PubMed Central. Available at: [Link]
-
Organic Syntheses (n.d.). Benzothiazole, 2-amino-6-methyl. Organic Syntheses Procedure. Available at: [Link]
-
Chemistry LibreTexts (2022). 10.5: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]
-
Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. Available at: [Link]
- Google Patents (n.d.). US2871243A - 5-amino-3-methyl-isothiazole and process. Google Patents.
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][3][4]Thiazin-4-One Derivatives. (2023). PMC - NIH. Available at: [Link]
-
Maged, A. G. A., & AL-Lami, N. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Market Research and Consumer Protection. Available at: [Link]
-
ResearchGate (2023). (PDF) NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. ResearchGate. Available at: [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2018). Journal of Young Pharmacists. Available at: [Link]
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2023). NIH. Available at: [Link]
-
Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2024). PubMed. Available at: [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Strategic Use of 5-Methylbenzo[d]isothiazol-3-amine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Privileged Scaffold in Kinase-Directed Drug Discovery
Protein kinases, as central regulators of cellular signaling, represent a critical class of drug targets, particularly in oncology and inflammatory diseases.[1] The dysregulation of kinase activity is a hallmark of numerous pathologies, making the development of potent and selective kinase inhibitors a cornerstone of modern medicinal chemistry.[2] Within the vast landscape of heterocyclic chemistry, the benzothiazole and related benzisothiazole scaffolds have emerged as "privileged structures" due to their ability to interact with the ATP-binding site of various kinases.[3][4] The inherent physicochemical properties of these bicyclic systems, including their rigid nature and potential for diverse functionalization, make them ideal starting points for the rational design of targeted therapeutics.[5][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Methylbenzo[d]isothiazol-3-amine as a versatile building block in the synthesis of potential kinase inhibitors. We will explore the causality behind its use and provide detailed, field-proven protocols for the synthesis of representative inhibitor scaffolds.
The Versatility of the this compound Scaffold
The 3-amino group of this compound serves as a key nucleophilic handle for a variety of chemical transformations, allowing for the construction of diverse molecular libraries. The methyl group at the 5-position can also be exploited for structure-activity relationship (SAR) studies, potentially influencing selectivity and pharmacokinetic properties. The benzisothiazole core itself is found in a range of biologically active compounds, highlighting its significance in medicinal chemistry.[7]
Kinase inhibitors often feature a hinge-binding motif, which anchors the inhibitor to the kinase's ATP-binding pocket. The 3-amino group of this compound is perfectly positioned to be elaborated into common hinge-binding moieties, such as ureas, amides, and pyrimidines.
Key Synthetic Strategies and Protocols
The following sections detail the synthesis of two important classes of kinase inhibitor scaffolds utilizing this compound as the starting material: N,N'-disubstituted ureas and Schiff bases derived from condensation reactions.
Protocol 1: Synthesis of N-(5-methylbenzo[d]isothiazol-3-yl)-N'-(aryl)urea Derivatives
Urea-based kinase inhibitors are a well-established class of compounds, with notable examples demonstrating potent and selective activity. The urea linkage can form crucial hydrogen bonds with the kinase hinge region. This protocol describes a general and robust method for the synthesis of a library of urea derivatives from this compound.
Reaction Principle: The nucleophilic 3-amino group of this compound reacts with an electrophilic isocyanate to form a stable urea linkage. The reaction is typically carried out in an aprotic polar solvent.
Workflow Diagram:
Caption: Synthesis of Urea Derivatives from this compound.
Materials:
-
This compound
-
Substituted Aryl Isocyanate (e.g., m-tolyl isocyanate, 4-chlorophenyl isocyanate)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃) (optional, as a mild base)[1]
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Dropping funnel
-
Thin Layer Chromatography (TLC) apparatus
Detailed Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous DMF.
-
Addition of Isocyanate: To the stirred solution, add a solution of 1.05 equivalents of the desired aryl isocyanate in anhydrous DMF dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Product Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and a small amount of cold diethyl ether to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Data Presentation:
| R-group on Isocyanate | Yield (%) | Melting Point (°C) |
| m-tolyl | 85 | 240-242[1] |
| 4-chlorophenyl | 82 | 255-257 |
| 3-trifluoromethylphenyl | 78 | 230-232 |
Causality and Insights:
The choice of an aprotic polar solvent like DMF facilitates the dissolution of the reactants and promotes the reaction. The reaction is generally clean and proceeds to high yield at room temperature. The use of a slight excess of the isocyanate ensures the complete consumption of the starting amine. The aqueous work-up is effective for precipitating the typically solid urea product, simplifying its isolation.
Protocol 2: Synthesis of Schiff Base Derivatives via Condensation with Aldehydes
Schiff bases, or imines, are another important class of compounds in medicinal chemistry and can serve as precursors for more complex heterocyclic systems or as bioactive molecules in their own right. The condensation of this compound with various aldehydes provides a straightforward route to a diverse library of Schiff base derivatives.
Reaction Principle: The primary amine of this compound undergoes a nucleophilic addition to the carbonyl carbon of an aldehyde, followed by dehydration to form a carbon-nitrogen double bond (imine). The reaction is often catalyzed by a weak acid.[8]
Workflow Diagram:
Caption: Synthesis of Schiff Bases from this compound.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)
-
Ethanol or Methanol
-
Glacial Acetic Acid (catalytic amount)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask with reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Addition of Reactants: Add 1.0 equivalent of the desired aromatic aldehyde to the solution, followed by a catalytic amount (2-3 drops) of glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol. The product can be recrystallized from ethanol or another suitable solvent to achieve high purity.
Data Presentation:
| R-group on Aldehyde | Yield (%) | Melting Point (°C) |
| Phenyl | 90 | 155-157 |
| 4-Nitrophenyl | 92 | 210-212 |
| 4-Methoxyphenyl | 88 | 168-170 |
Causality and Insights:
The use of a protic solvent like ethanol is suitable for this condensation reaction. The weak acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[8] The removal of water, which is a byproduct of the reaction, drives the equilibrium towards the formation of the imine. This is often achieved by the azeotropic removal of water with a suitable solvent or simply by the progress of the reaction at reflux.
In Vitro Kinase Inhibition Assay Protocol
To evaluate the biological activity of the synthesized compounds, a standard in vitro kinase inhibition assay can be performed. This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant kinase of interest
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Kinase substrate (peptide or protein)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Multi-well plates (e.g., 384-well)
-
Plate reader
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: In a multi-well plate, add the kinase assay buffer.
-
Addition of Compound: Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Addition of Kinase: Add the recombinant kinase to each well (except the negative control) and incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction and measure the kinase activity using a suitable detection method according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The straightforward and efficient protocols outlined in this application note provide a solid foundation for the generation of diverse chemical libraries for screening against a wide range of kinase targets. The inherent drug-like properties of the benzisothiazole scaffold, coupled with the potential for extensive SAR exploration, make this a promising avenue for the discovery of next-generation targeted therapies. Further derivatization of the synthesized scaffolds, guided by computational modeling and biological screening, will undoubtedly lead to the identification of potent and selective kinase inhibitors with therapeutic potential.
References
- Kudratov, G. N., Ortikov, I. S., Elmuradov, B. J., & Saitkulov, F. E. (2021). SYNTHESIS OF UREA DERIVATIVES BASED ON SUBSTITUTED 2-AMINOTHIAZOLES AND SOME AROMATIC ISOCYANATES.
- Balawender, R., et al. (2000). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 55(2), 126-136.
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. International Journal of ChemTech Research, 4(3), 888-892.
-
Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from [Link]
- Patrick, D. A., et al. (2016). Urea Derivatives of 2-Aryl-benzothiazol-5-amines: A New Class of Potential Drugs for Human African Trypanosomiasis. Journal of Medicinal Chemistry, 59(23), 10697-10715.
-
Li, Y., et al. (2022). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][9][10]Thiazin-4-One Derivatives. Molecules, 27(9), 2977.
- Cao, S., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(7), 876.
- Kudratov, G. N., Ortikov, I. S., Elmuradov, B. J., & Saitkulov, F. E. (2021).
- El-Sayed, N. N. E., et al. (2021). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Scientific Reports, 11(1), 1-17.
- Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6299.
- Li, Y., et al. (2018). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 17(4), 1313.
- Ivanova, Y., & Van der Eycken, E. V. (2024).
- Ukrorgsintez. (2017). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2017(4), M961.
- Salem, B. S., et al. (2024).
- Thakare, M. P., et al. (2016). CONDENSATION OF AROMATIC ALDEHYDES, SUBSTITUTED AMINES AND THIOGLYCOLIC ACID UNDER CATALYST FREE CO. Heterocyclic Letters, 6(4), 663-667.
- Al-Amiery, A. A., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(18), 5647.
- Organic Chemistry Explained. (2023, February 6).
- Elmuradov, B. J., et al. (2013). Three-Component Reaction of 2-Aminobenzothiazole with Methylene-Active Carbonyl Compounds and Aldehydes. Chemistry of Heterocyclic Compounds, 49(5), 753-758.
- Wang, Y., et al. (2014). ChemInform Abstract: Synthesis of N-(5-Aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2 (3H)-yl)
- WO2011047530A1 - Preparation method for 3-aryl benzo [d] isothiazole - Google P
- Sławiński, J., et al. (2018). A Study on the Condensation Reaction of 4-Amino-3, 5-dimethyl-1, 2, 4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 23(10), 2661.
- Seashore-Ludlow, B., et al. (2015). Condensation-Based Methods for the C−H Bond Functionalization of Amines. Chemical Reviews, 115(21), 11947-11993.
- Ukrorgsintez. (2017). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
- WO2017016530A1 - A method for preparing methyl (z)-3-[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl] amino]phenyl]amino]phenylmethylene)-oxindole-6-carboxylate (intedanib, nintedanib)
Sources
- 1. ppublishing.org [ppublishing.org]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. heteroletters.org [heteroletters.org]
- 7. CN102040563A - Preparation method for 3-aryl benzo [d] isothiazole - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methylbenzo[d]isothiazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Methylbenzo[d]isothiazol-3-amine. This resource is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot effectively and improve your reaction yields and product purity.
Core Synthetic Pathway: An Overview
The most common and high-yielding industrial synthesis of this compound proceeds via the oxidative cyclization of 5-methyl-2-aminothiobenzamide. This key intermediate is typically prepared from 5-methyl-2-aminobenzonitrile. This two-step, one-pot approach is often favored for its efficiency.
The overall transformation is outlined below:
Caption: Key stages in the synthesis of this compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<50%) or fails completely. What are the primary causes?
Low or no yield is the most frequent challenge, often stemming from issues with the starting materials or reaction conditions for either the thioamidation or the cyclization step.
Possible Causes & Solutions
| Potential Cause | Scientific Explanation & Recommended Solution |
| Poor Quality of Starting Material | The purity of the 5-methyl-2-aminobenzonitrile is critical. Impurities can interfere with the reaction. Solution: Ensure the starting material is of high purity (>98%). If necessary, recrystallize from a suitable solvent like toluene before use. |
| Incomplete Thioamide Formation | The conversion of the nitrile to the thioamide is a crucial equilibrium-driven process. Insufficient hydrogen sulfide (H₂S) or ammonia (NH₃) will result in unreacted starting material. Solution: Ensure a saturated environment of both H₂S and NH₃ gas during the first step. The reaction is typically run overnight to ensure completion. Monitor the disappearance of the starting nitrile by Thin-Layer Chromatography (TLC).[1] |
| Suboptimal Cyclization Conditions | The oxidative cyclization with hydrogen peroxide is highly exothermic and pH-dependent. Uncontrolled addition of H₂O₂ can lead to over-oxidation and decomposition, while incorrect acidity can prevent the cyclization from occurring efficiently.[2] Solution: Maintain the reaction temperature between 20-25°C during the slow, dropwise addition of H₂O₂.[2] Ensure the intermediate is fully dissolved in the acidic medium (e.g., 25% sulfuric acid) before adding the oxidant. |
| Side Product Formation | A common side reaction is the formation of disulfide dimers from the thioamide intermediate, especially if the reaction mixture is exposed to air for extended periods before the oxidant is added. Solution: Proceed to the cyclization step immediately after the thioamide formation is complete. Handling the reaction under an inert atmosphere (N₂ or Ar) can be beneficial but is not always necessary if the workflow is efficient.[1] |
Below is a logical workflow for troubleshooting low-yield issues:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: The final product is impure, and I'm struggling with purification. What are the likely impurities and how can I remove them?
Product impurity often arises from incomplete reactions or side reactions. The purification of amine-containing heterocycles can be challenging due to their basicity.
Common Impurities & Purification Strategies
| Impurity | Identification | Purification Method |
| Unreacted 5-Methyl-2-aminothiobenzamide | A spot with a different Rf value on TLC compared to the product. It may have different solubility characteristics. | The product is typically precipitated by neutralizing the acidic reaction mixture. The thioamide intermediate may have different solubility at the final pH. Primary Method: Recrystallization from toluene yields a highly pure product with a sharp melting point of 144-145°C.[2] |
| Oxidative Byproducts | Often appear as dark, tarry substances. Can result from excessive temperature during H₂O₂ addition. | Solution 1: If the amount is small, recrystallization from toluene is often sufficient. Solution 2: For more significant impurities, treat the crude product in a hot solvent (e.g., ethanol) with activated carbon (Norit) to adsorb colored impurities, followed by hot filtration and recrystallization.[3] |
| Disulfide Species | Can form from the oxidation of the thiol group in the thioamide intermediate. | These are generally less soluble than the desired product. Filtration of the crude product before recrystallization can sometimes remove these. Column chromatography can be effective but may lead to product loss on the column.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the reaction? A1: Thin-Layer Chromatography (TLC) is the most effective method.[1] Use a mobile phase such as ethyl acetate/hexane (e.g., 30:70 v/v). Spot the starting material, and the reaction mixture at different time points. The consumption of the starting material and the appearance of a new spot for the product will indicate reaction progress. Visualize the spots under UV light (254 nm).
Q2: Are there specific safety precautions I should take? A2: Yes. The first step of the synthesis involves gaseous hydrogen sulfide (H₂S) and ammonia (NH₃). Both are toxic and should be handled exclusively in a well-ventilated fume hood. Hydrogen peroxide is a strong oxidant; avoid contact with skin and eyes. Always consult the Safety Data Sheet (SDS) for all reagents used.
Q3: Can alternative synthetic routes be used? A3: While the thioamide cyclization is common, other methods for synthesizing the broader benzisothiazole scaffold exist. These include copper-catalyzed cascade reactions of 2-halobenzamides with a sulfur source or intramolecular cyclizations of 2-mercaptobenzamides.[5][6] However, for producing the 3-amino substituted title compound specifically, the route from 2-aminobenzonitrile is one of the most direct and highest-yielding.[2]
Q4: My final product has a low melting point and appears oily. What happened? A4: A low or broad melting point indicates the presence of impurities. An oily consistency suggests that the product may not be fully solid or is contaminated with residual solvent or byproducts. Ensure the product is thoroughly dried under vacuum after filtration. If the problem persists, the purification (recrystallization) step was likely incomplete, and a second recrystallization is recommended.[2]
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound
This protocol is adapted from a highly efficient patented method.[2]
Step 1: Preparation of 5-Methyl-2-aminothiobenzamide
-
In a suitable reaction vessel, dissolve 40 parts by weight of 5-methyl-2-aminobenzonitrile in 400 parts of ethanol.
-
Cool the solution and stir while passing in 50 parts of ammonia gas.
-
Following ammonia saturation, begin bubbling hydrogen sulfide gas through the solution. Maintain stirring.
-
Continue the reaction overnight at room temperature to ensure complete conversion.
-
Monitor the reaction by TLC until the starting benzonitrile is no longer visible.
-
Remove the ethanol under reduced pressure. The resulting residue is the crude 5-methyl-2-aminothiobenzamide intermediate. Do not isolate; proceed directly to the next step.
Step 2: Oxidative Cyclization to this compound
-
To the crude thioamide residue, add 250 parts of 25% aqueous sulfuric acid to achieve complete dissolution.
-
Cool the solution in an ice bath to maintain a temperature of 20-25°C.
-
Slowly add 28 parts by volume of 30% hydrogen peroxide dropwise with vigorous stirring, ensuring the temperature does not exceed 25°C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.
-
Pour the reaction mixture into 600 parts of water to precipitate the product.
-
Neutralize the mixture carefully with a base (e.g., aqueous sodium hydroxide) to pH 7-8 to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
Dry the product under vacuum. A yield of 96.4% is reported for this step.[2]
-
For highest purity, recrystallize the dried solid from toluene. The pure substance should exhibit a melting point of 144-145°C.[2]
References
- Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. The Royal Society of Chemistry.
- Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives. BenchChem.
- Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem.
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. BenchChem.
- Troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions. BenchChem.
- Process for the preparation of 3-amino-2,1-benzoisothiazoles. Google Patents (DE1445547C3).
- Synthesis Process of 1,2-Benzisothiazol-3-one. IRO Biocide.
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][7]Thiazin-4-One Derivatives. National Institutes of Health (PMC). Available at:
- Synthesis of benzo[d]isothiazoles: an update. Arkivoc.
- Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DE1445547C3 - Process for the preparation of 3-amino-2,1-benzoisothiazoles - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. rsc.org [rsc.org]
Technical Support Center: Purification of 5-Methylbenzo[d]isothiazol-3-amine
Welcome to the technical support guide for the purification of 5-Methylbenzo[d]isothiazol-3-amine (CAS No. 105734-78-9). This document is designed for researchers, medicinal chemists, and drug development professionals who require high-purity material for their experiments. We will address common challenges and provide robust, field-tested protocols to streamline your purification workflow.
The inherent basicity of the 3-amino group, combined with the aromatic benzisothiazole core, presents unique challenges during purification, particularly when using standard silica gel chromatography. This guide explains the causality behind these challenges and offers effective solutions.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My compound is streaking severely on silica gel TLC plates, making it impossible to determine an appropriate solvent system. What's happening and how can I fix it?
Answer: This is the most common issue encountered with amine-containing compounds on silica gel. The streaking is caused by a strong acid-base interaction between the basic amine functionality of your molecule and the acidic silanol (Si-OH) groups on the surface of the silica gel. This interaction leads to a non-uniform elution front, resulting in significant tailing or streaking.
Root Cause Analysis:
-
Silica Gel Acidity: Silica gel is an acidic stationary phase (pKa ≈ 4.5).
-
Analyte Basicity: Your compound, this compound, is a basic amine.
-
Interaction: The amine is partially or fully protonated by the silica, causing it to bind strongly and erratically to the stationary phase.
Solutions:
-
Mobile Phase Modification: The most direct solution is to neutralize the acidic sites on the silica gel by adding a small amount of a competing, volatile base to your mobile phase (eluent). This base will preferentially interact with the silanol groups, allowing your compound to elute symmetrically.
-
Recommended Modifier: Add 0.5-2% triethylamine (Et₃N) or 0.5-1% ammonium hydroxide (NH₄OH) to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).
-
Experimental Note: Always prepare the modified eluent in a single batch to ensure consistency during TLC and column chromatography.
-
-
Change of Stationary Phase: If mobile phase modification is insufficient, consider a different stationary phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Amine-Functionalized Silica: This is an excellent but more expensive option. The silica surface is covalently modified with amino groups, creating a basic environment that repels basic analytes and prevents streaking.[1][2] This often allows for the use of simple non-polar solvent systems like hexane/ethyl acetate.[2]
-
Question 2: I ran a flash column, but my compound either didn't elute or my recovery was extremely low (<30%). What went wrong?
Answer: This is an extension of the issue described in Question 1. Irreversible binding of your amine to the acidic silica gel is the most likely cause. When you load a significant amount of your basic compound onto a large mass of silica gel without a modifier, a substantial portion can become permanently adsorbed.
Troubleshooting Steps:
-
Did you use a mobile phase modifier? If not, this is the primary reason for low recovery. The compound is stuck on the column. You can attempt to salvage the material by flushing the column with a highly polar, basic solvent system, such as 5-10% ammonium hydroxide in methanol, but the purity will likely be compromised.
-
Was the column properly packed and equilibrated? Ensure the column is fully equilibrated with the modified mobile phase before loading your sample. This pre-treatment "neutralizes" the silica gel.[1]
-
How was the sample loaded? For basic amines, it is crucial to pre-adsorb the crude material onto a small amount of silica in the presence of the basic modifier. Alternatively, dissolve the sample in a minimal amount of the mobile phase (including the modifier) for direct liquid loading.
Workflow: Selecting a Purification Strategy
The choice between chromatography and recrystallization depends on the impurity profile and the required scale. This flowchart provides a decision-making framework.
Caption: Decision tree for purification method selection.
Frequently Asked Questions (FAQs)
Q: What are the best general-purpose solvent systems for flash chromatography of this compound?
A: A gradient of ethyl acetate (EtOAc) in hexanes is a standard starting point. For more polar impurities, a gradient of methanol (MeOH) in dichloromethane (DCM) is effective. Crucially, always include 1-2% triethylamine (Et₃N) in your mobile phase. [1][3]
| Solvent System | Typical Application | Recommended Et₃N % |
| Ethyl Acetate / Hexanes | For non-polar to moderately polar impurities. | 1-2% |
| Dichloromethane / Methanol | For more polar impurities that are not mobile in EtOAc/Hexanes. | 1-2% |
Q: How can I find a suitable solvent for recrystallization?
A: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. You can screen solvents on a small scale.
Screening Protocol:
-
Place ~20 mg of your crude material in a small vial.
-
Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble.
-
If it is insoluble at room temperature, heat the mixture gently. If it dissolves upon heating, it is a potential candidate.
-
Cool the solution to room temperature and then in an ice bath. Observe for crystal formation.
Commonly successful solvent systems for compounds with this structure include ethanol/water, isopropanol, or ethyl acetate/hexanes.
Q: My compound appears pure by TLC but shows impurities in the ¹H NMR spectrum. Why?
A: This can happen for several reasons:
-
Co-eluting Impurities: An impurity may have the exact same Rf value as your product in the TLC solvent system you used. Try running a TLC in a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/MeOH) to see if you can resolve the spots.
-
NMR Inactive Impurities on TLC: The impurity might not be UV-active and you are not using a secondary stain (like potassium permanganate) to visualize it.
-
Solvent Impurities: Residual solvents from the column (e.g., EtOAc, Hexane, DCM) are common. These can usually be removed by drying under high vacuum.
Q: How should I store the purified this compound?
A: Aromatic amines can be susceptible to air oxidation over time, which often results in discoloration (e.g., turning from off-white to brown). For long-term storage, keep the solid in a sealed vial under an inert atmosphere (nitrogen or argon) in a cool, dark place. The stability of amines can be affected by factors like temperature and exposure to air.[4][5]
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product contaminated with both more and less polar impurities.
-
TLC Analysis & Solvent System Selection:
-
Prepare a stock solution of your chosen eluent (e.g., 20% EtOAc in Hexane) containing 1% Et₃N.
-
Run a TLC plate to determine the Rf of your product. An ideal Rf for column separation is between 0.25 and 0.40.
-
Adjust the solvent polarity until you achieve the target Rf and good separation from impurities.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Wet pack the column using your initial, low-polarity eluent (e.g., 5% EtOAc/Hexane + 1% Et₃N).
-
Ensure the column is packed tightly and uniformly without any air bubbles.
-
Wash the packed column with 2-3 column volumes of the initial eluent to ensure full equilibration.
-
-
Sample Loading:
-
Dissolve your crude material (~1 g) in a minimal amount of DCM or the column eluent.
-
In a separate flask, add 2-3 g of silica gel and a few drops of Et₃N.
-
Add your dissolved sample to the silica gel and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This is the "dry loading" method.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent system, collecting fractions.
-
Gradually increase the polarity of the eluent based on your TLC analysis (gradient elution).
-
Monitor the elution process by collecting small fractions (e.g., 10-20 mL) and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
-
-
Isolation:
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum for several hours to remove residual solvents.
-
Obtain the final mass and calculate the yield. Confirm purity using analytical methods (NMR, LC-MS).
-
Protocol 2: Recrystallization
This protocol is suitable for crude material that is already >85% pure and solid.
-
Solvent Selection:
-
Based on small-scale screening, select a suitable solvent or solvent pair (e.g., Isopropanol).
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions near its boiling point. It is critical not to add too much solvent.
-
-
Decolorization (Optional):
-
If the solution is highly colored, you can add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Dry the crystals in a vacuum oven until a constant weight is achieved.
-
References
- ChemScene. 5-Methylbenzo[d]isothiazol-6-amine.
- ChemicalBook. This compound(105734-78-9).
- Sigma-Aldrich. 5-Amino-3-methyl-isothiazole.
- Royal Society of Chemistry. Organic & Biomolecular Chemistry.
- ChemScene. N-Methylbenzo[d]isothiazol-3-amine.
- ECHEMI. Buy this compound from GIHI CHEMICALS CO.,LIMITED.
-
Yuan, S., et al. (2022). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][6][7]Thiazin-4-One Derivatives. Molecules.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Yang, C., et al. (2018). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Organic Letters.
- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S.
- Biotage. (2023). When should I use an amine-bonded silica for flash chromatography?
- Reddit discussion on r/chemistry. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid.
- ResearchGate. (2016). Synthesis And Biological Studies of 5-{[(1H-Benzo[D] Imidazol-2'-Yl)
- Reddit discussion on r/chemhelp. (2022). Chromotography with free amines?
- ChemScene. 3-Methylbenzo[d]isothiazol-5-amine.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 32307, 3-Methylisothiazol-5-amine.
- Ivanova, Y., et al. (2024).
- ResearchGate. (2022).
- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of Methyl-d3-amine.
- de Hemptinne, J. C., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. ACS Omega.
- Iraqi Journal of Market Research and Consumer Protection. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES.
- ResearchGate. (2020). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
- BLD Pharm. 24340-76-9|3-Methylisothiazol-5-amine.
- ChemScene. 6-Chlorobenzo[d]isothiazol-5-amine.
- Arctom. CAS NO. 73437-03-3 | 3-Methylbenzo[d]isothiazol-5-amine.
- ChemScene. 6-Methylbenzo[d]isothiazol-5-amine.
Sources
Technical Support Center: Optimization of Reaction Conditions for 5-Methylbenzo[d]isothiazol-3-amine Derivatives
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to the synthesis and optimization of 5-Methylbenzo[d]isothiazol-3-amine derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Benzo[d]isothiazole derivatives are crucial pharmacophores found in a range of biologically active compounds, from antibacterial to antineoplastic agents.[1][2] The successful and efficient synthesis of these molecules is therefore of critical importance.
This document moves beyond simple protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will explore the causality behind reaction parameters and provide logical troubleshooting frameworks to guide your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the strategic planning of a synthetic campaign.
Q1: What are the most viable and common synthetic routes for preparing the this compound core?
A1: There are several established strategies, each with distinct advantages depending on the availability of starting materials and desired scale. The choice of route is the first and most critical optimization step.
-
From 2-Fluoro-5-methylbenzonitrile (Metal-Free Approach): This is often the most direct route to the 3-amino derivative. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) of the fluoride with a sulfur nucleophile (e.g., sodium sulfide), followed by an oxidative cyclization in the presence of an amine source.[3] This method avoids transition metal catalysts, simplifying purification.[3]
-
From 2-Mercapto-5-methylbenzamides (Intramolecular Cyclization): This approach involves an intramolecular oxidative N-S bond formation. Common catalysts include Cu(I) or cobalt phthalocyanine tetrasodium sulfonate (CoPcS) under an oxygen atmosphere.[1][3] This method can provide excellent yields if the mercaptan precursor is stable and pure.[1]
-
From 2-Halo-5-methylbenzamides (Intermolecular Coupling): This route utilizes a transition-metal-catalyzed cascade reaction, typically with a copper catalyst like CuCl or CuBr₂, to couple the halobenzamide with a sulfur source such as elemental sulfur (S₈) or potassium thiocyanate (KSCN).[1] The reactivity generally follows the order of I > Br > Cl for the halogen substituent.[1]
-
From ortho-Haloarylamidines: A one-pot synthesis can be achieved by reacting an appropriately substituted amidine with elemental sulfur.[3] However, this method often requires high reaction temperatures (e.g., 135 °C) and long reaction times, which may not be suitable for sensitive substrates.[3]
Q2: My reaction yield is consistently low. What are the most critical starting material quality checks I should perform?
A2: The purity of your starting materials is paramount and is often the root cause of low yields.
-
Thiol Precursors (e.g., 2-Aminothiophenols): These compounds are highly susceptible to oxidation, forming disulfide dimers which are unreactive in the desired cyclization.[4] A yellow precipitate in your starting material is a strong indicator of disulfide formation.[4] It is highly recommended to use freshly purified or commercially available 2-aminothiophenol of high purity.
-
Halo-aromatics (e.g., 2-Fluoro-5-methylbenzonitrile): Verify the purity and identity via NMR and melting point analysis. The presence of regioisomers can lead to complex product mixtures that are difficult to separate.
-
Solvents and Reagents: Ensure solvents are anhydrous where required, especially for metal-catalyzed reactions. Bases like sodium carbonate or potassium phosphate should be finely powdered and dried to ensure reactivity.
Q3: How do I select the optimal solvent? The literature shows a wide variety of choices.
A3: Solvent choice directly influences reactant solubility, reaction rate, and sometimes the reaction pathway itself. There is no single "best" solvent; the choice is substrate- and reaction-dependent.
-
Aprotic vs. Protic: For many benzo[d]isothiazole syntheses, aprotic solvents like toluene, THF, DMF, or dioxane are preferred over protic ones.[3] Protic solvents can interfere with catalytic cycles or react with strong bases.
-
Polarity: Polar aprotic solvents like DMF can be excellent for dissolving salts and polar intermediates, but can be difficult to remove during work-up.
-
Green Solvents: Aqueous conditions or solvents like PEG-200 have been successfully used.[1] Water can facilitate purification, as the organic product often precipitates out of the reaction mixture.[3]
-
Dual-Role Solvents: In some procedures, DMSO can act as both the solvent and the oxidant, as well as a carbon source.[5]
Q4: What is the role of the base, and how do I select the right one?
A4: The base plays several potential roles:
-
Deprotonation: It can deprotonate an amide or thiol group, increasing its nucleophilicity.
-
Acid Scavenger: In reactions that generate an acid byproduct (e.g., HBr from a 2-bromobenzamide), a base is required to neutralize it and allow the reaction to proceed.[6]
-
Catalyst: In some cases, the base itself is part of the catalytic cycle.
-
Selection Criteria:
-
Strength: An inorganic base like K₂CO₃ or K₃PO₄ is often sufficient for deprotonation and acid scavenging.[3][7]
-
Solubility: Organic bases like triethylamine (NEt₃) or 4-dimethylaminopyridine (DMAP) may be required for better solubility in organic solvents.[3]
-
Steric Hindrance: A bulky base like diisopropylethylamine (Hünig's base) can be used to prevent side reactions where the base might act as a nucleophile.[6]
-
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving specific problems encountered during the experiment.
Issue 1: Low or No Product Formation
If your reaction is not proceeding as expected, a systematic evaluation of the core parameters is necessary.
Caption: A logical workflow for diagnosing the cause of low reaction yield.
-
Possible Cause A: Inactive or Poisoned Catalyst
-
Why it happens: Transition metal catalysts, particularly copper and palladium, can be sensitive to impurities (like residual water or oxygen in anaerobic reactions) which can oxidize the active catalytic species. Some functional groups on the substrate can also act as ligands and poison the catalyst.
-
Solutions:
-
Use High-Purity Catalysts: Ensure the catalyst has not degraded during storage.
-
Degas Solvents: For oxygen-sensitive reactions, thoroughly degas the solvent.
-
Consider a Ligand-Free System: Some modern protocols use nano-nickel ferrite or other heterogeneous catalysts that are more robust and can be recycled.[3]
-
Increase Catalyst Loading: As a diagnostic step, increasing the catalyst loading from 5 mol% to 15 mol% can reveal if catalyst activity is the issue.[3]
-
-
-
Possible Cause B: Suboptimal Reaction Temperature
-
Why it happens: Many N-S and C-S bond formations have significant activation energy barriers. Room temperature may be insufficient. Conversely, excessively high temperatures can lead to decomposition of starting materials or products.[8]
-
Solutions:
-
Systematic Screening: If the reaction is slow, increase the temperature in 15-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition.
-
Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[1]
-
-
Issue 2: Formation of Multiple Products or Significant Impurities
The appearance of multiple spots on a TLC plate indicates side reactions are occurring.
-
Possible Cause A: Incomplete Cyclization
-
Why it happens: The reaction may form a stable, non-cyclized intermediate. For example, in the reaction of 2-aminothiophenol with an aldehyde, the intermediate Schiff base may not fully cyclize to the benzothiazole.[8]
-
Solutions:
-
Increase Reaction Time/Temperature: Give the reaction more energy and time to overcome the activation barrier for the final cyclization step.
-
Change Catalyst: A more efficient catalyst can promote the cyclization step more effectively. For example, catalysts like polyphosphoric acid (PPA) are excellent dehydrating agents that drive cyclization.[8]
-
-
-
Possible Cause B: Self-Condensation of Starting Materials
-
Why it happens: Under basic or acidic conditions, starting materials like aldehydes or ketones can undergo self-condensation. Thiol starting materials can dimerize via oxidation.
-
Solutions:
-
Slow Addition: Add one of the reactive partners slowly using a syringe pump. This keeps its instantaneous concentration low, favoring the desired bimolecular reaction over self-condensation.
-
Stoichiometry Control: Ensure the stoichiometry is accurate. An excess of one reagent may be beneficial in some cases to suppress side reactions of the other.[9]
-
-
Section 3: Key Experimental Protocols & Data
This section provides a practical, step-by-step guide for a recommended synthetic route and a table summarizing typical optimization results.
Protocol: Synthesis of this compound via a Metal-Free Route
This protocol is adapted from methodologies reported for the synthesis of benzo[d]isothiazol-3-amines from 2-fluorobenzonitriles.[3]
Reaction Scheme:
Sources
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. web.mnstate.edu [web.mnstate.edu]
Stability and storage conditions for 5-Methylbenzo[d]isothiazol-3-amine
Technical Support Center: 5-Methylbenzo[d]isothiazol-3-amine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. Its purpose is to provide in-depth, field-proven insights into the stability and storage of this compound, moving beyond generic recommendations to explain the underlying chemical principles. By understanding the 'why' behind proper handling, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs): Quick Reference
Q1: What are the ideal short-term and long-term storage conditions for this compound?
A1: Proper storage is critical to maintain the compound's purity and stability. For optimal results, adhere to the conditions summarized in the table below.
| Parameter | Condition | Rationale & Causality |
| Temperature | Long-term: -20°CShort-term: 2-8°C | Lower temperatures significantly reduce the rate of potential degradation reactions. The benzisothiazole core, while relatively stable, can undergo slow decomposition over time, a process that is accelerated by heat.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The exocyclic amine group is susceptible to oxidation, especially when exposed to atmospheric oxygen over extended periods.[2] Storing under an inert atmosphere minimizes this risk. |
| Light | Amber vial or light-blocking container | Aromatic and heterocyclic compounds can be photosensitive. Exposure to UV light can provide the energy to initiate free-radical degradation pathways. Protecting from light is a crucial preventative measure.[3] |
| Moisture | Tightly sealed container with desiccant | The compound should be stored in a dry location.[3] Moisture can facilitate hydrolysis or act as a medium for reactive impurities. Ensure the container is sealed tightly to prevent moisture ingress.[4] |
Q2: I received the compound at room temperature. Is it still viable?
A2: Yes. Shipping at ambient temperature for short durations is common practice for many solid compounds and is generally acceptable.[5][6][7] The compound is stable under normal conditions for transit.[1][8] However, upon receipt, it is imperative to transfer it to the recommended long-term storage conditions (-20°C) to maximize its shelf life.
Q3: What is the expected shelf life of this compound?
A3: When stored under the recommended conditions (frozen, dry, dark, inert atmosphere), the compound is expected to remain stable for at least one year.[3] However, for critical applications, it is best practice to re-qualify the purity of the material after extended storage, especially if the container has been opened multiple times.
Q4: What solvents are compatible with this compound?
A4: The compound is generally soluble in common organic solvents like DMSO and DMF. For biological assays, prepare a concentrated stock solution in a high-purity, anhydrous solvent and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Addressing Common Issues
This section addresses specific experimental problems that may arise from improper storage or handling of this compound.
Problem 1: Compound has changed color (e.g., from off-white to yellow/brown).
-
Potential Cause: This is a strong indicator of degradation, most likely due to oxidation. The amine functionality and the electron-rich heterocyclic ring system are prone to oxidative processes, which often produce colored byproducts. This can be accelerated by prolonged exposure to air, light, or heat.[2][3]
-
Troubleshooting Steps & Solutions:
-
Do not use: The material is likely impure and could produce misleading experimental results.
-
Verify Storage: Review your storage protocol. Was the container tightly sealed? Was it protected from light? Was it stored at the correct temperature?
-
Future Prevention: When handling the solid, work quickly and in a low-humidity environment. Purge the vial headspace with an inert gas (argon or nitrogen) before re-sealing for long-term storage.
-
Problem 2: Inconsistent or non-reproducible results in biological assays.
-
Potential Cause: If experimental technique and other reagents are ruled out, this issue often points to the degradation of the compound. Even a small percentage of degradation can significantly impact biological activity. Repeated freeze-thaw cycles of stock solutions can also lead to compound precipitation or degradation.
-
Troubleshooting Steps & Solutions:
-
Purity Check: Assess the purity of your solid material or stock solution using an appropriate analytical method, such as HPLC-UV (see protocol below).
-
Prepare Fresh Solutions: Discard the old stock solution and prepare a new one from the solid material, ensuring it fully dissolves.
-
Aliquot Correctly: Aliquot the new stock solution into single-use volumes. This is the most effective way to prevent degradation from repeated handling and freeze-thaw cycles.
-
Problem 3: The compound is difficult to dissolve.
-
Potential Cause: While this could be related to the choice of solvent, it may also indicate the formation of insoluble polymeric degradation products.
-
Troubleshooting Steps & Solutions:
-
Gentle Warming/Sonication: Try gently warming the solution (e.g., to 37°C) or using a bath sonicator to aid dissolution.
-
Solvent Check: Ensure you are using a high-purity, anhydrous solvent. The presence of water can affect solubility.
-
Purity Assessment: If solubility issues persist with fresh, high-quality solvent, it is a strong sign of compound impurity. Analyze the material's purity before further use.
-
Technical Deep Dive: Stability & Degradation
Understanding the potential pathways of degradation is key to preventing them. The structure of this compound contains several features that influence its stability.
-
Oxidative Degradation: The primary site of vulnerability is the exocyclic amine group (-NH₂). Amines can be oxidized by atmospheric oxygen, a process often catalyzed by light and trace metal ions.[9] This can lead to the formation of nitroso or nitro derivatives, or more complex colored polymers.
-
Hydrolytic Instability: While generally stable, the isothiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, particularly with heating. It is crucial to avoid incompatible materials such as strong acids, bases, and oxidizing agents during storage and handling.[1]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, leading to the release of hazardous breakdown products like carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).[1] This underscores the importance of storing the compound at low temperatures.
Diagram: Potential Degradation Pathways
The following diagram illustrates the key environmental factors that can lead to the degradation of the parent compound.
Caption: Key factors influencing the degradation of this compound.
Experimental Protocols
Protocol 1: Recommended Handling and Aliquoting Procedure
This protocol minimizes exposure to atmospheric contaminants, ensuring the long-term integrity of the compound.
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: If possible, perform weighing and handling inside a glove box or under a gentle stream of inert gas (argon or nitrogen).
-
Stock Solution Preparation:
-
Calculate the required mass for your desired stock concentration.
-
Weigh the solid quickly and transfer it to an appropriate volumetric flask.
-
Add a portion of high-purity, anhydrous solvent (e.g., DMSO) to dissolve the solid, using sonication if necessary.
-
Once fully dissolved, bring the solution to the final volume with solvent and mix thoroughly.
-
-
Aliquoting: Immediately dispense the stock solution into single-use, low-volume amber vials.
-
Storage: Purge the headspace of each aliquot vial with inert gas before sealing tightly. Store the aliquots at -20°C or -80°C.
Protocol 2: Purity Assessment by HPLC-UV
This method provides a reliable way to check the purity of your compound before use.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at approximately 0.5 mg/mL in a 50:50 mixture of Mobile Phase A and B.
-
-
Gradient Elution Method:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 15.0 5 95 20.0 5 95 20.1 95 5 | 25.0 | 95 | 5 |
-
Analysis:
-
Inject the sample and integrate the peak areas.
-
Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak. The appearance of significant secondary peaks is indicative of degradation or impurity.
-
Diagram: Troubleshooting Workflow for Purity Issues
Caption: Decision tree for troubleshooting compound-related experimental issues.
References
- Material Safety Data Sheet. (2021-11-25).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06). Sigma-Aldrich.
- Safety d
- SAFETY DATA SHEET - Fisher Scientific. (2009-02-10). Fisher Scientific.
- 5 - SAFETY DATA SHEET. (2025-05-01). Thermo Fisher Scientific.
- Safety Data Sheet - CymitQuimica. (2024-12-19). CymitQuimica.
- 5-Methylbenzo[d]isothiazol-6-amine. ChemScene.
- Fredriksen, S. B., & Jens, K. J. (2013). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Energy Procedia, 37, 1770-1777.
- Hartono, A., et al. (2014). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- Pedersen, J. N., et al. (2018). Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology.
- N-Methylbenzo[d]isothiazol-3-amine. ChemScene.
- 3-Methylbenzo[d]isothiazol-5-amine. ChemScene.
Sources
- 1. fishersci.dk [fishersci.dk]
- 2. researchgate.net [researchgate.net]
- 3. asset.conrad.com [asset.conrad.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. chemscene.com [chemscene.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
- 9. forcetechnology.com [forcetechnology.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Methylbenzo[d]isothiazol-3-amine
Welcome to the technical support center for 5-Methylbenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during experimental work. Drawing from extensive field experience and established scientific principles, this document aims to be an authoritative resource to facilitate the successful use of this compound in your research.
Introduction to this compound
This compound and its related structures are heterocyclic amines, a class of compounds frequently investigated in medicinal chemistry. As with many aromatic and heterocyclic compounds, poor aqueous solubility can be a significant hurdle, impacting everything from initial in vitro screening to formulation development. Understanding the physicochemical properties of this molecule is the first step in overcoming these challenges.
While specific experimental solubility data for this compound is not extensively published, its structure—a fused aromatic ring system with a methyl group and an amine substituent—suggests it is a lipophilic molecule with limited aqueous solubility. This guide provides a systematic approach to addressing this issue.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffers for a biological assay have failed. What is the recommended first step?
A1: The first and most critical step is to move beyond simple aqueous buffers and explore systematic solubilization strategies. Given the likely basic nature of the amine group, pH adjustment is a logical and effective starting point.
Causality: The amine group on the benzisothiazole ring can be protonated in an acidic environment, forming a more soluble salt.[1] The solubility of slightly soluble acids increases as the pH is raised by the addition of an alkali, due to salt formation.[1] Conversely, for a basic compound like this compound, decreasing the pH should increase solubility.
Recommended Action:
-
Determine the pKa of the compound if possible (experimentally or through in silico prediction). This will guide the selection of an appropriate buffer pH.
-
Attempt solubilization in a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0).
-
Use a small amount of the compound for initial trials to conserve your material.[]
Q2: pH adjustment alone is not providing sufficient solubility for my required concentration. What should I try next?
A2: If pH modification is insufficient, the next step is to employ co-solvents. Co-solvents are water-miscible organic solvents that enhance the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[3][4]
Causality: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous solvent.[5] They disrupt the hydrogen bonding network of water, making it more favorable for the non-polar solute to be accommodated.[6]
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
N,N-dimethylformamide (DMF)
Recommended Action:
-
Prepare a concentrated stock solution of this compound in a suitable co-solvent (DMSO is a common starting point due to its strong solubilizing power for many difficult-to-dissolve drugs).[7]
-
Serially dilute this stock solution into your aqueous buffer. Be mindful of the final co-solvent concentration in your assay, as high concentrations can be toxic to cells or interfere with enzyme activity. It is crucial to run a vehicle control (buffer with the same final concentration of co-solvent) in your experiments.
Q3: I am observing precipitation when I dilute my co-solvent stock solution into the aqueous buffer. How can I prevent this?
A3: This is a common issue known as "crashing out." It occurs when the drug's solubility limit in the final aqueous/co-solvent mixture is exceeded. Several strategies can mitigate this.
Causality: The abrupt change in solvent polarity upon dilution causes the poorly soluble compound to come out of solution.
Troubleshooting Steps:
-
Lower the concentration of your stock solution. This will result in a lower final concentration of the compound upon dilution, which may be below its solubility limit.
-
Increase the percentage of co-solvent in the final solution , if your experimental system can tolerate it.
-
Combine pH adjustment with a co-solvent. The synergistic effect of both methods can often achieve higher solubility than either method alone.[8][9]
-
Consider the order of addition. Sometimes, adding the aqueous buffer to the co-solvent stock solution slowly while vortexing can prevent localized high concentrations and precipitation.
Q4: For in vivo studies, I need a formulation with higher solubility and better bioavailability. Are there more advanced techniques I should consider?
A4: Yes, for more advanced applications, especially those requiring higher concentrations or improved bioavailability, formulation technologies such as cyclodextrin complexation and the preparation of amorphous solid dispersions are powerful tools.
Cyclodextrin Complexation
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[12][13]
Types of Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®)[14]
Recommended Action:
-
Screen different types of cyclodextrins to find the most effective one for your compound.
-
The complex is typically formed by mixing the compound and the cyclodextrin in an aqueous solution and allowing it to equilibrate, often with the aid of sonication or heating.
Amorphous Solid Dispersions (ASDs)
Causality: The crystalline form of a drug has a stable lattice structure that requires significant energy to break, limiting solubility.[15] By dispersing the drug in an amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed, leading to enhanced apparent solubility and dissolution rates.[16][17][18]
Common Polymers for ASDs:
-
Polyvinylpyrrolidone (PVP)
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[19]
-
Copolymers like Soluplus®[20]
Recommended Action:
-
This is an advanced technique typically requiring specialized equipment like a spray dryer or hot-melt extruder.[17]
-
It involves dissolving both the drug and a carrier polymer in a common solvent and then rapidly removing the solvent, trapping the drug in an amorphous state.[21]
Troubleshooting Guide: A Step-by-Step Workflow
This section provides a structured workflow to systematically address solubility issues with this compound.
Step 1: Initial Solvent Screening
Before committing to a complex formulation, a preliminary screening of various solvents can provide valuable insights.
Protocol:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several vials.
-
Add a fixed volume (e.g., 100 µL) of different solvents to each vial.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If dissolved, add another aliquot of solvent to determine the approximate solubility.
Table 1: Recommended Solvents for Initial Screening
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.0 | Establish baseline aqueous insolubility and test pH effect. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Common for creating high-concentration stock solutions.[7] |
| Alcohols | Ethanol, Methanol, Isopropanol | Often used as co-solvents in formulations.[3] |
| Ethers | Tetrahydrofuran (THF)[22] | A versatile solvent for a wide range of compounds.[22] |
Step 2: Systematic Solubilization Workflow
The following diagram outlines a logical progression for tackling solubility challenges, from the simplest to the most advanced techniques.
Caption: Systematic workflow for enhancing the solubility of this compound.
Step 3: Protocol for Solubility Determination using the Shake-Flask Method
To quantitatively assess the effectiveness of your chosen solubilization method, the shake-flask method is a reliable standard.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a vial containing your chosen solvent system (e.g., pH-adjusted buffer with 5% DMSO). The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Separation: After equilibration, allow the vial to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
Sources
- 1. ajptonline.com [ajptonline.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. wjbphs.com [wjbphs.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. crystallizationsystems.com [crystallizationsystems.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
Troubleshooting guide for the synthesis of substituted benzisothiazoles
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted benzisothiazoles. This guide is designed to provide practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield or no product at all. What are the common culprits?
Low yields are a frequent issue and can often be traced back to several key factors:
-
Purity of Starting Materials: 2-Aminothiophenols are susceptible to oxidation, which can significantly impede the reaction. It is highly recommended to use freshly distilled or purified 2-aminothiophenol.[1][2] Similarly, ensure your aldehyde or carboxylic acid is pure and free from contaminants.[1]
-
Inadequate Reaction Conditions: The choice of solvent, temperature, and catalyst is critical and often substrate-dependent. Some reactions benefit from solvent-free conditions or microwave assistance to enhance yields and reduce reaction times.[1][3]
-
Incomplete Oxidation: In many synthetic routes, the final step is the oxidation of a benzisothiazoline intermediate to the aromatic benzisothiazole. If this step is inefficient, it can lead to a mixture of the intermediate and the final product, thereby lowering the yield of the desired compound.[1][3][4]
Q2: I'm observing the formation of significant byproducts. What are the likely side reactions and how can I minimize them?
Byproduct formation can complicate purification and reduce your overall yield. Common side reactions include:
-
Oxidation of 2-Aminothiophenol: The thiol group in 2-aminothiophenol can oxidize to form a disulfide byproduct.[2] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.
-
Over-oxidation: When using an oxidant, it's crucial to control the stoichiometry to prevent over-oxidation of the desired benzisothiazole product.[2]
-
Self-Condensation of Starting Materials: Aldehydes or other carbonyl-containing starting materials may undergo self-condensation under certain conditions.[2] Adjusting reaction conditions, such as temperature or catalyst, can help suppress this.
-
Incomplete Cyclization: The intermediate Schiff base may not fully cyclize. The choice of catalyst and reaction conditions plays a significant role in promoting efficient cyclization.[2]
Q3: How can I effectively monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light or iodine vapor.[2]
Q4: What are some "green" or environmentally friendly approaches to benzisothiazole synthesis?
Modern synthetic methods increasingly focus on environmentally benign approaches. These often involve:
-
The use of water as a solvent.[2]
-
Microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption.[2][3][5]
Q5: Are there any specific safety precautions I should take when working with the reactants?
Yes, 2-aminothiophenol is readily oxidized and should be handled under an inert atmosphere if possible.[2] As a thiol, it also has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information for all reagents.
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low product yield is a common hurdle in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of your 2-aminothiophenol and the corresponding carbonyl compound. Use freshly opened or purified 2-aminothiophenol to avoid issues from oxidation.[2] |
| Inefficient Catalyst | The choice of catalyst is crucial. For condensations with carboxylic acids, catalysts like polyphosphoric acid (PPA) can be effective.[2] For reactions with aldehydes, catalysts such as H₂O₂/HCl or various metal-based catalysts have shown good results.[2][5] Consider screening different catalysts for your specific substrates. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the yield is low at room temperature, try gradually increasing the temperature.[2] Conversely, if side products are observed at elevated temperatures, lowering the temperature might be beneficial. |
| Incomplete Oxidation of Intermediate | If your synthesis proceeds through a benzisothiazoline intermediate, ensure complete oxidation to the final product. This can be achieved by introducing an oxidant like hydrogen peroxide or by running the reaction open to the air, especially when using DMSO as a solvent.[4][6] |
Troubleshooting Workflow for Low Yields
Caption: Decision tree for troubleshooting low yields.
Problem 2: Product Purification Challenges
Isolating the pure benzisothiazole derivative can be challenging due to the presence of unreacted starting materials or side products.[2]
| Potential Cause | Recommended Solutions |
| Formation of Side Products | Optimize reaction conditions to minimize side product formation. Purification can often be achieved through column chromatography or recrystallization from a suitable solvent system.[6] |
| Product Solubility Issues | The desired product may be highly soluble in the reaction solvent, making precipitation difficult. Try adding a non-solvent (e.g., water or hexane) to precipitate the product.[6] If the product remains in solution, extraction with an appropriate organic solvent followed by evaporation is necessary. |
Problem 3: Unexpected Side Products Detected
The formation of byproducts can complicate the purification process and reduce the overall yield.[2]
| Side Product | Potential Cause | Suggested Solution |
| Disulfide of 2-Aminothiophenol | Oxidation of the starting material. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Over-oxidized Product | The stoichiometry of the oxidizing agent is too high. | Carefully control the amount of oxidant used. |
| Benzisothiazoline Intermediate | Incomplete oxidation. | Introduce an appropriate oxidant (e.g., H₂O₂/HCl, air/DMSO) or prolong the reaction time under oxidative conditions.[4] |
| Self-Condensation Products | Sub-optimal reaction conditions. | Adjust the reaction temperature or catalyst to favor the desired reaction pathway.[2] |
General Reaction Pathway and Potential Pitfalls
Caption: Competing reaction pathways in benzisothiazole synthesis.
Experimental Protocols
General Procedure for the Synthesis of 2-Arylbenzisothiazoles from 2-Aminothiophenol and Aldehydes
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the desired aldehyde (1.0 mmol) in ethanol.[1]
-
Reagent Addition: To this solution, add 30% hydrogen peroxide (6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (3.0 mmol) while stirring at room temperature.[1][3]
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for approximately 1 hour. Monitor the progress of the reaction by thin-layer chromatography (TLC).[1][3]
-
Work-up: Upon completion, add cold water to the reaction mixture to precipitate the product.[1]
-
Isolation and Purification: Collect the solid product by filtration and wash thoroughly with water. Purify the crude product by recrystallization from ethanol to obtain the pure 2-arylbenzisothiazole.[1]
General Procedure for Solvent-Free Synthesis
-
Reaction Setup: In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and a catalyst such as urea nitrate (0.5 mmol, 50 mol%).[1]
-
Reaction: Grind the mixture using a pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Work-up: Upon completion, add cold water to the reaction mixture.[1]
-
Isolation and Purification: Collect the solid product by filtration. Wash the crude product thoroughly with water to remove the catalyst and any water-soluble impurities. Purify the product by recrystallization from ethanol.[1]
References
- Technical Support Center: Synthesis of Substituted Benzothiazoles - Benchchem.
- Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol - Benchchem.
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem.
- How to avoid byproduct formation in benzothiazole synthesis - Benchchem.
- Troubleshooting Low Yields In The Synthesis of Benzothiazole Derivatives | BenchChem.
- Benzisothiazoles synthesis - Organic Chemistry Portal.
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][2]Thiazin-4-One Derivatives - PMC - NIH. Available at:
- Method for synthesizing 1,2-benzisothiazolin-3-one - Google Patents.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- An In-depth Technical Guide to the Synthesis of 1,2-Benzisothiazole - Benchchem.
- Benzoisothiazol-3-one synthesis - Organic Chemistry Portal.
Sources
Technical Support Center: Scale-Up Synthesis of 5-Methylbenzo[d]isothiazol-3-amine
Welcome to the comprehensive technical guide for the synthesis and scale-up of 5-Methylbenzo[d]isothiazol-3-amine. This document is designed for researchers, chemists, and process development professionals. It provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a safe, efficient, and scalable synthesis.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterocyclic organic compound. The benzo[d]isothiazole core is a significant scaffold in medicinal chemistry, forming the basis for compounds investigated as inhibitors of biological targets and as potential therapeutics for conditions like type 2 diabetes and Parkinson's disease.[1] This specific amine derivative serves as a key building block or intermediate for the synthesis of more complex, biologically active molecules.
Q2: What are the main synthetic routes to this compound?
A2: Several synthetic strategies exist for the benzo[d]isothiazole scaffold.[1][2][3] A common and effective modern approach for producing 3-amino derivatives involves a one-pot reaction starting from an ortho-halo benzonitrile. Specifically, this involves the nucleophilic aromatic substitution of a fluorine atom with a sulfur source, followed by cyclization with an amine source.[1]
Q3: What are the primary safety hazards associated with this compound and its synthesis?
A3: this compound is classified as toxic if swallowed or in contact with skin, harmful if inhaled, and causes serious eye irritation.[4] The synthesis may involve flammable solvents, corrosive reagents, and potentially exothermic reactions. It is imperative to handle all materials in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]
Q4: What are the critical parameters to control during scale-up?
A4: When scaling up, the most critical parameters are:
-
Temperature Control: Reactions can become significantly more exothermic at a larger scale. Efficient heat transfer is crucial.
-
Mixing and Mass Transfer: Ensuring homogeneous mixing of reagents becomes more challenging in larger reactors.
-
Reagent Addition Rate: Slow, controlled addition of reagents is often necessary to manage heat generation and prevent localized high concentrations that can lead to side reactions.
-
Work-up and Isolation: Procedures like extractions and filtrations need to be adapted for larger volumes to be efficient and safe.
Part 2: Recommended Synthesis Protocol (Lab Scale)
This protocol is based on a general method for the synthesis of benzo[d]isothiazol-3-amines from ortho-fluorobenzonitriles.[1] The starting material for this specific target would be 2-fluoro-5-methylbenzonitrile.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 2-fluoro-5-methylbenzonitrile (1.0 eq), sodium sulfide (Na₂S, 1.2 eq), and a suitable polar aprotic solvent like DMF or NMP.
-
Initial Reaction: Flush the system with nitrogen and heat the mixture to 100-120 °C. Stir for 2-4 hours. This step forms the sodium thiolate intermediate via nucleophilic aromatic substitution.
-
Cyclization: Cool the reaction slightly and carefully add a solution of ammonia (e.g., 2.0 M in dioxane, 2.0 eq). Re-heat the mixture and maintain it at temperature for another 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water. This will precipitate the crude product.
-
Isolation: Filter the solid precipitate and wash thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum to yield this compound as a solid.
Reagent Table (Example Lab Scale)
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-fluoro-5-methylbenzonitrile | 135.14 | 10.0 | 1.35 g | 1.0 |
| Sodium Sulfide (anhydrous) | 78.04 | 12.0 | 0.94 g | 1.2 |
| Ammonia (2.0 M in dioxane) | 17.03 | 20.0 | 10 mL | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - | 20 mL | - |
Part 3: Scale-Up Troubleshooting Guide
Scaling up a synthesis introduces challenges not always seen at the bench. This guide addresses common issues in a Q&A format.
Troubleshooting Decision Tree
Caption: Troubleshooting logic for addressing low yield or purity during scale-up.
Q5: My reaction yield dropped significantly when I scaled up from 1 g to 100 g. What is the most likely cause?
A5: The most common culprits for yield loss on scale-up are poor temperature control and inefficient mixing.
-
Temperature: An exothermic reaction that is easily managed in a small flask can overheat in a large reactor due to a lower surface-area-to-volume ratio. This can cause decomposition of reactants or products. Ensure your reactor has adequate cooling capacity. Consider a slower, controlled addition of the ammonia solution to better manage the heat output.
-
Mixing: In a large vessel, simply scaling up a magnetic stirrer is insufficient. Inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Use a properly sized overhead mechanical stirrer to ensure the entire reaction volume is homogeneous.
Q6: I am observing a new, significant impurity after scaling up. How do I identify and prevent it?
A6: First, isolate and characterize the impurity using techniques like LC-MS and NMR. A common side product in this reaction could be the corresponding benzo[d]isothiazol-3(2H)-one, formed if water is present and hydrolysis occurs. To prevent this:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Sodium sulfide can be hygroscopic; ensure it is properly dried before use.
-
Control Stoichiometry: Ensure the correct equivalents of the amine source are used. An excess or deficit can lead to alternative reaction pathways.
Q7: The work-up is problematic at a larger scale. The product is difficult to filter. What can I do?
A7: Filtration issues at scale are often due to very fine particle sizes.
-
Modify Precipitation: Adjust the quenching procedure. Instead of pouring the reaction into ice water, try adding the water slowly to the cooled reaction mixture with vigorous stirring. This can promote the growth of larger, more easily filterable crystals.
-
Temperature: Allow the quenched mixture to stir at a controlled temperature (e.g., 0-5 °C) for a period (aging) to encourage crystal growth before filtration.
-
Filter Aid: Consider using a filter aid like Celite® to improve filtration speed and prevent clogging of the filter medium.
Q8: Recrystallization is inefficient and results in significant product loss. Are there alternatives?
A8: While recrystallization is often ideal, it can be challenging.
-
Solvent Screening: Perform a systematic solvent screen at a small scale to find the optimal system that provides high recovery and excellent purity. A combination of a "good" solvent (in which the product is soluble when hot) and a "poor" solvent (in which it is insoluble when cold) is often effective (e.g., Toluene/Heptane or Ethanol/Water).
-
Trituration/Slurry: If a good recrystallization solvent cannot be found, try slurring the crude product in a solvent that dissolves the impurities but not the desired product. Stirring the solid in this solvent at room temperature or with gentle heating, followed by filtration, can significantly improve purity with minimal loss of product.
References
- Sigma-Aldrich, Safety Data Sheet for 5-Methyl-3-benzisothiazolamine. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/101338]
- Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. [URL: https://www.henkel-adhesives.com/us/en/products/msds.html]
- Angene Chemical, Safety Data Sheet. [URL: https://www.angene.com/msds]
- Fisher Scientific, Safety Data Sheet. [URL: https://www.fishersci.
- Material Safety Data Sheet, general guidance.
- Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 1-32. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-issues/2024/v/202312146]
-
He, Y., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][4][7]Thiazin-4-One Derivatives. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9104118/]
- Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S. Patent and Trademark Office. [URL: https://patents.google.
- Dehaen, W., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Request PDF on ResearchGate. [URL: https://www.researchgate.
- American Elements, Product listing for Benzothiazoles. [URL: https://www.americanelements.com/benzothiazoles]
- GIHI CHEMICALS CO.,LIMITED, Product listing for this compound. [URL: https://www.echemi.com/produce/pr2109091300-5-methylbenzo-d-isothiazol-3-amine-gihi-chemicals-co-limited.html]
- ChemicalBook, Entry for this compound. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8453488.htm]
- ChemScene, Product listing for 5-Methylbenzo[d]isothiazol-6-amine. [URL: https://www.chemscene.com/products/5-Methylbenzo-d-isothiazol-6-amine-2768029-30-5.html]
- European Chemicals Agency (ECHA), Substance Information for CMIT/MIT. [URL: https://echa.europa.
- Semantic Scholar, Entry for "Synthesis of benzo[d]isothiazoles: an update". [URL: https://www.semanticscholar.org/paper/Synthesis-of-benzo-%5Bd%5D-isothiazoles%3A-an-update-Ivanova-Jonghe/0656a81577908b981f3b3d4f128c86d8a7c2957b]
- ChemScene, Product listing for 3-Methylbenzo[d]isothiazol-5-amine. [URL: https://www.chemscene.com/products/3-Methylbenzo-d-isothiazol-5-amine-73437-03-3.html]
- PubChem, Entry for 3-Methylisothiazol-5-amine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Methylisothiazol-5-amine]
- PubChem, Entry for Methylisothiazolinone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Methylisothiazolinone]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of benzo[d]isothiazoles: an update | Semantic Scholar [semanticscholar.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. api.henkeldx.com [api.henkeldx.com]
- 6. fishersci.dk [fishersci.dk]
- 7. angenechemical.com [angenechemical.com]
Preventing degradation of 5-Methylbenzo[d]isothiazol-3-amine during reactions
Welcome to the technical support center for 5-Methylbenzo[d]isothiazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. Our goal is to help you anticipate and prevent degradation, ensuring the integrity of your reactions and the purity of your products.
Introduction: Understanding the Stability of this compound
This compound is a valuable heterocyclic amine in medicinal chemistry and materials science. However, its unique structure, featuring a fused benzene and isothiazole ring system with a reactive amino group, presents specific stability challenges. The isothiazole ring contains a relatively weak N-S bond, making it susceptible to cleavage under certain conditions. Furthermore, the exocyclic amino group can influence the reactivity of the entire molecule, sometimes leading to undesired side reactions and degradation. This guide will walk you through the potential pitfalls and provide actionable solutions to maintain the integrity of your compound throughout your synthetic campaigns.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common issues encountered during the use of this compound in various chemical reactions.
Storage and Handling
Question 1: What are the optimal storage conditions for this compound to prevent degradation?
Answer: Proper storage is the first line of defense against degradation. This compound should be stored in a cool, dry, and dark place. Several sources recommend refrigeration (2-8 °C) to minimize thermal degradation.[1] It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and oxygen, which can contribute to hydrolytic and oxidative degradation pathways. Containers should be tightly sealed.
Question 2: I've noticed a change in the color of my this compound sample over time. What could be the cause?
Answer: A change in color, often to a darker shade, is a common indicator of degradation. This can be caused by slow oxidation or polymerization reactions upon exposure to air, light, or trace impurities. It is crucial to handle the compound in a well-ventilated area, preferably in a fume hood, and to minimize its exposure to the atmosphere. If you observe a significant color change, it is recommended to assess the purity of the material by techniques such as NMR or LC-MS before use.
Reaction-Specific Degradation
Question 3: My acylation reaction of this compound is giving low yields and multiple side products. What could be going wrong?
Answer: Acylation of the 3-amino group is a common transformation, but it can be complicated by the reactivity of the isothiazole ring.
-
O-Acylation and Rearrangement: In some isothiazole systems, acylation can occur on the ring nitrogen or even the sulfur atom, leading to unstable intermediates that can rearrange or decompose. Studies on 3-hydroxyisothiazoles have shown that acylation can initially occur at the oxygen, followed by a reversible O → N migration of the acyl group.[2] While our compound has an amino group, analogous side reactions on the ring nitrogen are possible, especially with highly reactive acylating agents.
-
Ring Opening: Under harsh acylation conditions (e.g., high temperatures, strong bases), the isothiazole ring can be susceptible to nucleophilic attack and subsequent cleavage.
Troubleshooting Steps:
-
Choice of Acylating Agent: Use milder acylating agents. For example, instead of acyl chlorides, consider using carboxylic acids with coupling agents like HATU or EDC at room temperature.
-
Base Selection: Employ non-nucleophilic bases such as diisopropylethylamine (DIPEA) or proton sponge to avoid competitive reactions with the heterocyclic core.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to minimize side reactions and thermal degradation.
-
Protecting Groups: If side reactions persist, consider protecting the amino group with a suitable protecting group like Boc or Cbz before attempting other transformations.[3][4][5]
Question 4: I am attempting a metal-catalyzed cross-coupling reaction and observing significant decomposition of my this compound starting material. Why is this happening?
Answer: The sulfur atom in the isothiazole ring can act as a poison for certain transition metal catalysts, particularly palladium.[6][7] This can lead to catalyst deactivation and a host of side reactions.
-
Catalyst Poisoning: The lone pair of electrons on the sulfur atom can coordinate strongly to the metal center, inhibiting its catalytic activity.
-
Oxidative Addition to the N-S Bond: Some transition metals can insert into the N-S bond, leading to ring-opened byproducts.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Screen different catalysts and ligands. Electron-rich ligands can sometimes mitigate catalyst poisoning. Copper-catalyzed reactions may be a viable alternative to palladium-catalyzed ones in some cases.
-
Protecting the Amino Group: The free amino group can also interact with the metal catalyst. Protecting the amine with a group like Boc may improve reaction outcomes by reducing the number of potential coordination sites on the molecule.
-
Reaction Conditions: Optimize the reaction temperature and time. Prolonged heating can exacerbate degradation.
Question 5: My reaction requires strongly acidic or basic conditions. Is this compound stable under these conditions?
Answer: The benzisothiazole core is generally sensitive to both strong acids and bases, especially at elevated temperatures.
-
Acidic Conditions: Strong acids can protonate the nitrogen atoms, potentially activating the ring towards nucleophilic attack or promoting hydrolysis of the N-S bond.
-
Basic Conditions: Strong bases can deprotonate the amino group, and under harsh conditions, may promote ring-opening reactions.
Troubleshooting Steps:
-
pH Control: If possible, buffer the reaction mixture to maintain a mildly acidic or basic pH.
-
Reaction Time and Temperature: Minimize the exposure time to harsh pH conditions and keep the temperature as low as possible.
-
Protecting Groups: For reactions requiring strong bases, protecting the amino group can prevent deprotonation and subsequent side reactions.
Analytical Characterization of Degradation
Question 6: How can I detect and characterize the degradation products of this compound?
Answer: A combination of chromatographic and spectroscopic techniques is recommended for identifying degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent technique for separating the parent compound from its degradation products and obtaining their molecular weights.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the degradation products. A known NMR assignment for the closely related 3-amino-5-methylbenzo[d]isothiazole can serve as a useful reference.[8]
-
Infrared (IR) Spectroscopy: IR can help identify the formation of new functional groups, such as carbonyls (from oxidation) or sulfoxides/sulfones.
Preventative Protocols and Workflows
To minimize degradation, a proactive approach is essential. Below are recommended protocols for common synthetic scenarios.
General Handling and Inert Atmosphere Technique
Caption: Workflow for optimal handling of this compound.
Protocol for a Stable Acylation Reaction
-
Reactant Preparation: Dissolve this compound (1 equivalent) and a non-nucleophilic base such as DIPEA (1.5 equivalents) in a dry, aprotic solvent (e.g., DCM or THF) under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 equivalents) dropwise to the cooled solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature slowly. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a mild aqueous solution (e.g., saturated sodium bicarbonate) and extract the product.
Protecting the Amino Group with Boc Anhydride
Caption: Workflow for Boc protection of this compound.
Potential Degradation Pathways
Understanding the likely modes of degradation can aid in designing more robust reaction conditions.
Caption: Potential degradation pathways of the benzisothiazole core.
Summary of Key Recommendations
| Parameter | Recommendation | Rationale |
| Storage | 2-8 °C, under inert gas, protected from light. | Minimizes thermal, oxidative, and light-induced degradation. |
| Handling | Minimize exposure to air and moisture. | Prevents slow degradation and color change. |
| Reaction pH | Maintain near-neutral conditions if possible. | The isothiazole ring can be labile to strong acids and bases. |
| Temperature | Use the lowest effective temperature for reactions. | Reduces the rate of thermal degradation and side reactions. |
| Oxidizing Agents | Avoid strong oxidants unless sulfur oxidation is desired. | The sulfur atom is susceptible to oxidation. |
| Metal Catalysis | Screen catalysts and consider protecting the amino group. | The sulfur and amino groups can poison some metal catalysts. |
| Reactive Reagents | Use mild reagents and controlled addition. | Prevents unwanted side reactions on the heterocyclic core. |
By adhering to these guidelines and understanding the inherent reactivity of this compound, researchers can significantly improve the success of their synthetic endeavors.
References
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Protecting Agents. TCI Chemicals.
- Protective Groups. Organic Chemistry Portal.
- Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed.
- Thermal behaviour and adsorption properties of some benzothiazole deriv
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
- Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
- Amino Acid-Protecting Groups. SciSpace.
- Recent Advances in the Chemistry of Benzisothiazoles and Other Polycyclic Isothiazoles.
- Protecting Groups for Amines: Carbam
- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole deriv
- This compound(105734-78-9). ChemicalBook.
- Synthesis of N-Substituted-2-Aminobenzothiazoles by Ligand-Free Copper(I)
- The Synthesis of Benzisothiazole and Benzothiazole N
- Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water tre
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica.
- Isothiazole chemistry. V. Acylation and acyl migration in 3-hydroxyisothiazole.
- Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.
- Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxid
- Chemistry of 2-(2′-Aminophenyl)
- Permanganate Oxidation of Sulfur Compounds to Prevent Poisoning of Pd Catalysts in Water Tre
- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. (2024).
- 5-Methylbenzo[d]isothiazol-6-amine. ChemScene.
- Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their. (2025).
- How do you avoid sulfur production during a sodium thiosulf
- (PDF) THE EFFECT OF SOME BENZOTHIAZOLE DERIVATIVES AS ANTIOXIDANTS FOR BASE STOCK.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- 3-Aminobenzoic Acid. PubChem.
- Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases.
- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
- Sulfur Oxidation in the Acidophilic Autotrophic Acidithiobacillus spp. PMC - PubMed Central.
- N-Methylbenzo[d]isothiazol-6-amine. ChemScene.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Evolving Landscape of Benzothiazoles in Drug Discovery: A Comparative Guide Centered on 5-Methylbenzo[d]isothiazol-3-amine
A Senior Application Scientist's Perspective on a Privileged Scaffold
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural features allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This has made benzothiazole derivatives a focal point of intense research and development, yielding a number of clinically approved drugs and a robust pipeline of investigational compounds.[2][4] This guide provides a comparative analysis of 5-Methylbenzo[d]isothiazol-3-amine and other prominent benzothiazole derivatives, offering insights into their therapeutic potential and the experimental methodologies used to evaluate them.
While extensive data exists for many benzothiazole derivatives, it is crucial to note that This compound (CAS 105734-78-9) is a compound for which specific biological activity data is not yet publicly available in peer-reviewed literature. Therefore, this guide will extrapolate its potential activities based on the well-established structure-activity relationships (SAR) within the broader benzothiazole and the more specific benzo[d]isothiazole classes. We will then compare these hypothesized activities with the proven pharmacological profiles of established benzothiazole derivatives in key therapeutic areas: oncology, neurodegenerative diseases, and infectious diseases.
The Benzothiazole Scaffold: A Foundation for Diverse Biological Activity
The versatility of the benzothiazole scaffold stems from its ability to be readily functionalized at various positions, primarily at the 2-position of the thiazole ring and on the benzene ring.[3] These modifications significantly influence the molecule's physicochemical properties and its interaction with biological targets. The diverse activities attributed to benzothiazole derivatives include anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective effects.[1][5][6]
This compound: A Molecule of Untapped Potential

Figure 1. Chemical structure of this compound.
This compound belongs to the benzo[d]isothiazole subclass. The presence of the amine group at the 3-position and the methyl group at the 5-position are key structural features. Based on SAR studies of related benzo[d]isothiazole and benzothiazole analogs, we can hypothesize its potential biological activities:
-
Anticancer Activity: The 2-aminobenzothiazole core is a well-known pharmacophore in the design of anticancer agents.[2][7][8] Derivatives with this moiety have shown potent activity against various cancer cell lines, particularly breast and colon cancer.[2] The mechanism often involves the induction of metabolic enzymes like CYP1A1, which bioactivate the compound to form DNA adducts, leading to cancer cell death.[7] It is plausible that this compound could exhibit similar cytotoxic effects.
-
Antimicrobial Activity: Benzothiazole-based Schiff bases and other derivatives have demonstrated significant antibacterial and antifungal properties.[9][10][11] The imine group in Schiff bases is often crucial for their antimicrobial action.[12] While this compound is not a Schiff base, the core benzothiazole structure itself contributes to antimicrobial efficacy. Its activity would likely be influenced by its ability to disrupt microbial cellular processes.
-
Neuroprotective Effects: Certain benzothiazole derivatives, most notably Riluzole, exhibit neuroprotective properties.[4][13] These effects are often mediated through the modulation of glutamate neurotransmission and inhibition of voltage-gated sodium channels.[13] The structural similarity of this compound to the core of some neuroprotective agents suggests it could be investigated for activity in models of neurodegenerative diseases.
Comparative Analysis with Established Benzothiazole Derivatives
To provide a concrete comparison, we will examine three well-characterized benzothiazole derivatives, each representing a different therapeutic application.
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203) - The Anticancer Agent
A potent anticancer agent, DF 203, is a derivative of the lead compound 2-(4-aminophenyl)benzothiazole.[2] It exhibits significant growth inhibition against a range of human cancer cell lines.
Mechanism of Action: DF 203 and its analogs are believed to be pro-drugs that are activated by cytochrome P450 enzymes (specifically CYP1A1) in cancer cells. This metabolic activation generates reactive species that form adducts with DNA, leading to cell cycle arrest and apoptosis.[7]
Experimental Data Summary:
| Compound | Cell Line | Assay | IC50 Value | Reference |
| DF 203 | MCF-7 (Breast Cancer) | MTT Assay | Nanomolar range | [2] |
| Compound 10 | Various | NCI-60 Cell Line Screen | Growth Inhibition | [7] |
| Compound 16 | Various | NCI-60 Cell Line Screen | Growth Inhibition | [7] |
Riluzole - The Neuroprotective Agent
Riluzole is an FDA-approved drug for the treatment of amyotrophic lateral sclerosis (ALS), a progressive neurodegenerative disease.[13]
Mechanism of Action: Riluzole's neuroprotective effects are multifactorial. It inhibits the release of glutamate, a major excitatory neurotransmitter, and blocks postsynaptic glutamate receptors.[13] It also inactivates voltage-dependent sodium channels.[13]
Experimental Data Summary:
| Compound | Model | Assay | Effect | Reference |
| Riluzole | Mouse model of light-induced retinal injury | TUNEL assay | Reduced apoptosis | [14] |
| Riluzole | Primary cortical neurons | Morphometric analysis | Neuroprotection | [15] |
Benzothiazole-based Schiff Bases - The Antimicrobial Agents
Schiff bases derived from 2-aminobenzothiazoles have shown broad-spectrum antimicrobial activity.
Mechanism of Action: The antimicrobial action of these compounds is often attributed to the azomethine group (-N=CH-), which can interfere with microbial cell wall synthesis or other essential cellular processes.[12]
Experimental Data Summary:
| Compound | Microorganism | Assay | MIC Value (µg/mL) | Reference |
| VS5-e | S. aureus, E. coli, K. pneumoniae, C. albicans | Micro-broth dilution | Excellent activity | [9] |
| 12d, 12g, 12l | Various bacteria and fungi | Well diffusion | 3.9 - 62.5 | [10] |
Experimental Protocols
To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.
MTT Assay for Anticancer Cytotoxicity
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.
Detailed Steps:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).[16]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[17]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Detailed Steps:
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).[3][18]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[19]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[19]
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[3][20]
Conclusion and Future Directions
The benzothiazole scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. While the specific biological profile of this compound remains to be elucidated, its structural features suggest it holds promise as a potential anticancer, antimicrobial, or neuroprotective agent. The comparative analysis with well-established benzothiazole derivatives like DF 203 and Riluzole highlights the diverse therapeutic avenues that can be explored with this versatile chemical class.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogs. The experimental protocols detailed in this guide provide a robust framework for such investigations. By systematically exploring the structure-activity relationships, it is highly probable that novel and potent drug candidates will emerge from this promising area of medicinal chemistry.
References
- Yurttas, L., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Bioorganic & Medicinal Chemistry, 22(17), 4847-4860.
- Patel, M. N., et al. (2021). Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study. Journal of Biomolecular Structure and Dynamics, 39(12), 4357-4372.
- Kumar, A., et al. (2018). Synthesis and antimicrobial evaluation of benzothiazole linked isoxazole Schiff bases. Journal of the Serbian Chemical Society, 83(10), 1145-1154.
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.
- Yurttas, L., et al. (2014). Full article: Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. Taylor & Francis Online.
- Microbe Investigations. (n.d.).
- Singh, P., et al. (2019). Synthesis, Characterization, and Antimicrobial Activity of Schiff Bases Derived From 4, 6 - Difluoro - 2 - Amino Benzothiazole. International Journal of Pharmaceutical Sciences and Research, 10(1), 154-159.
- Kaur, R., et al. (2021). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for Riluzole in Neuroscience Research.
- BenchChem. (2025). The Neuroprotective Potential of Benzothiazoles: A Technical Guide.
- Soni, B., et al. (2021).
- Yurttas, L., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)
- Adelabu, A. M., et al. (2020). Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and its copper(II) complex. Medicinal and Medical Chemistry.
- BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
- Kumar, A., et al. (2022). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
- Roche. (n.d.).
- Creighton University. (n.d.). Thioflavin T spectroscopic assay.
- Nature Protocols. (2024).
- Karatas, H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
- Janakiramaiah, N., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed.
- Weizmann Institute of Science. (2013).
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
- Abcam. (n.d.). MTT assay protocol.
- El-Gamal, M. I., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria.
- Georgia Academy of Science. (n.d.). biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein.
- ResearchGate. (n.d.).
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Karatas, H., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas. RSC Publishing.
- ResearchGate. (n.d.). IC50 values of anti-urease activity. | Download Scientific Diagram.
- Protocols.io. (2025).
- Taylor & Francis Online. (n.d.).
- Protocols.io. (n.d.). Thioflavin-T (ThT)
- Springer Protocols. (2023).
- Bentham Science. (n.d.). Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- PubMed. (n.d.).
- IOVS. (n.d.). The neuroprotection of riluzole in a mouse model of light-induced retinal injury.
- Sigma-Aldrich. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520).
- ACS Omega. (2026). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV-2 Main Protease.
- BioAssay Systems. (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit.
- PubMed Central. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review | Bentham Science [eurekaselect.com]
- 7. Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Schiff base clubbed benzothiazole: synthesis, potent antimicrobial and MCF-7 anticancer activity, DNA cleavage and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
- 11. ijpbs.com [ijpbs.com]
- 12. tandfonline.com [tandfonline.com]
- 13. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. Riluzole–Triazole Hybrids as Novel Chemical Probes for Neuroprotection in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. protocols.io [protocols.io]
A Comparative Guide to the Antimicrobial Efficacy of 5-Methylbenzo[d]isothiazol-3-amine and Related Benzisothiazole Derivatives
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antimicrobial activity. Among the diverse heterocyclic compounds explored for this purpose, the benzisothiazole scaffold has emerged as a promising pharmacophore due to its broad spectrum of biological activities. This guide focuses on the validation of the antimicrobial efficacy of 5-Methylbenzo[d]isothiazol-3-amine , a specific derivative of this class.
Pillar 1: Experimental Design & Rationale - A Three-Tiered Approach to Antimicrobial Efficacy Validation
A thorough assessment of a novel antimicrobial agent's efficacy requires a multi-faceted experimental approach. We advocate for a three-tiered system that progressively characterizes the compound's activity, from initial screening to a more dynamic understanding of its bactericidal or bacteriostatic properties.
Tier 1: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational screening method to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[1] It is a quantitative measure of the compound's potency and serves as a critical first-pass filter in the drug discovery pipeline. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[2][3]
Tier 2: Minimum Bactericidal Concentration (MBC) Assay
Following the determination of the MIC, the MBC assay is performed to ascertain the lowest concentration of the antimicrobial agent required to kill a specific percentage (typically ≥99.9%) of the initial bacterial inoculum.[4][5] This assay is crucial for distinguishing between bacteriostatic agents, which inhibit growth, and bactericidal agents, which actively kill the bacteria. The MBC is determined by sub-culturing from the clear wells of the MIC assay onto agar plates and assessing for colony growth.[6][7]
Tier 3: Time-Kill Kinetics Assay
To understand the dynamic relationship between the antimicrobial agent and the target microorganism over time, a time-kill kinetics assay is indispensable.[8] This assay provides valuable insights into the rate of bacterial killing and can help to determine whether the antimicrobial effect is concentration-dependent or time-dependent.[9] By exposing a standardized bacterial suspension to various concentrations of the test compound and measuring the viable cell count at different time points, a clear picture of the compound's bactericidal or bacteriostatic profile emerges.
Pillar 2: Self-Validating Experimental Protocols
The integrity of the generated data relies on meticulously executed and well-controlled experimental protocols. The following are detailed, step-by-step methodologies for the three-tiered approach to antimicrobial efficacy validation.
Experimental Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Materials:
-
Test Compound Stock Solution: Prepare a concentrated stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Bacterial Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[3]
-
96-Well Microtiter Plates: Use sterile, clear, flat-bottom 96-well plates.
-
-
Serial Dilution:
-
Add 100 µL of sterile MHB to wells 2 through 12 of the microtiter plate.
-
Add 200 µL of the test compound stock solution (at twice the highest desired test concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (bacterial growth).[1]
-
Experimental Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), aspirate a 10-100 µL aliquot.
-
-
Plating:
-
Spread the aliquot onto a sterile agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determining the MBC:
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[6]
-
Experimental Protocol 3: Time-Kill Kinetics Assay
-
Preparation:
-
Prepare flasks containing MHB with the test compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC) and a growth control flask without the compound.
-
Prepare a standardized bacterial inoculum as described for the MIC assay.
-
-
Inoculation:
-
Inoculate each flask with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquot in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates at each time point to determine the CFU/mL.
-
Plot the log10 CFU/mL against time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL (99.9% kill) from the initial inoculum.[9]
-
Pillar 3: Comparative Efficacy Analysis
While specific data for this compound is pending experimental determination, we can establish a comparative framework using published data for other benzisothiazole and benzothiazole derivatives. This allows for an informed estimation of its potential activity and highlights the structural motifs that may influence antimicrobial potency.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Benzisothiazole and Benzothiazole Derivatives Against Representative Bacterial Strains
| Compound/Derivative Class | S. aureus (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | Reference |
| This compound | Data not available | Data not available | |
| 2-Arylbenzothiazole analogues | ~1 µM (converted) | - | |
| Isatin-benzothiazole derivatives | 12.5 | 3.1 | |
| Sulfonamide-benzothiazole analogues | 3.1 - 6.2 | 3.1 - 6.2 | |
| Thiazolidinone-benzothiazole derivatives | 0.25 - 0.50 mg/mL | 0.12 - 0.25 mg/mL | [1] |
| Ciprofloxacin (Standard Antibiotic) | 0.25 - 1.0 | 0.015 - 0.12 | |
| Ampicillin (Standard Antibiotic) | 0.25 - 2.0 | 2.0 - 8.0 | [1] |
Note: The presented data is for comparative purposes and is derived from various studies on different derivatives. Direct comparison should be made with caution due to variations in experimental conditions.
Visualizing the Workflow and Potential Mechanisms
To further clarify the experimental process and potential molecular interactions, the following diagrams are provided.
Caption: A three-tiered experimental workflow for antimicrobial efficacy validation.
Caption: Proposed general mechanisms of action for benzisothiazole antimicrobial derivatives.
Discussion and Future Directions
The presented framework provides a robust methodology for the validation of the antimicrobial efficacy of this compound. While direct experimental data for this specific compound is currently lacking in the public domain, the comparative data from related benzisothiazole and benzothiazole derivatives suggest that it holds potential as an antimicrobial agent. The isatin- and sulfonamide-benzothiazole derivatives, for instance, have demonstrated promising MIC values against both Gram-positive and Gram-negative bacteria.
Future research should focus on the synthesis and purification of this compound to enable its rigorous evaluation using the protocols outlined in this guide. Determining its MIC, MBC, and time-kill kinetics against a broad panel of clinically relevant bacterial and fungal pathogens will be crucial in establishing its spectrum of activity and potential therapeutic applications. Furthermore, elucidation of its precise mechanism of action will be vital for understanding its molecular targets and for guiding future lead optimization efforts.
Conclusion
This guide has provided a comprehensive and scientifically grounded framework for the validation of the antimicrobial efficacy of this compound. By adhering to the detailed experimental protocols and utilizing the comparative data presented, researchers can effectively assess the potential of this and other novel benzisothiazole derivatives. The fight against antimicrobial resistance requires a continuous pipeline of innovative compounds, and the systematic evaluation outlined herein is a critical step in bringing promising new agents from the bench to the clinic.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
- Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- A Comparative Analysis of the Biological Activities of 2-Amino-5-methylthiazole and 2-aminothiazole Derivatives. (n.d.). Benchchem.
- Antimicrobial activity of some 1,2‐benzisothiazoles having a benzenesulfonamide moiety. (n.d.). Semantic Scholar.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023). National Institutes of Health.
- 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. (n.d.). National Center for Biotechnology Information.
- Synthesis and Antimicrobial Properties of 2-(Benzylidene-amino)-benzo[d]isothiazol-3-ones. (2025). ResearchGate.
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. (2021). National Institutes of Health.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
- Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
- Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
- benzisothiazolinone 1,2-benzisothiazol-3(2H)-one. (n.d.). The Good Scents Company.
- Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
- Synthesis, Characterization and Antimicrobial Evaluation of New 3-(Alkyl/Arylamino) benzo [d] isothiazole 1,1- Derivatives. (n.d.). ResearchGate.
- Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. (n.d.). ResearchGate.
- Time Kill Assay. (n.d.). Scribd.
- M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of Some 1,2‐Benzisothiazoles Having a Benzenesulfonamide Moiety | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]
- 7. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to 5-Methylbenzo[d]isothiazol-3-amine: A Guide for Researchers
Introduction: 5-Methylbenzo[d]isothiazol-3-amine is a heterocyclic amine that serves as a crucial building block in the development of various pharmacologically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making the efficient and scalable synthesis of this intermediate a topic of significant interest to researchers in medicinal chemistry and drug development. This guide provides an in-depth comparative analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid in the selection of the most appropriate method for a given research objective.
Route 1: Metal-Free Synthesis from 2-Fluoro-5-methylbenzonitrile
This modern approach avoids the use of heavy metal catalysts, aligning with the principles of green chemistry. The synthesis proceeds in a two-step, one-pot fashion, starting from the readily available 2-fluoro-5-methylbenzonitrile.
Scientific Rationale and Mechanistic Insights
The synthesis commences with a nucleophilic aromatic substitution (SNA_r_) reaction. The electron-withdrawing nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride ion by the hydrosulfide anion generated from sodium sulfide. This initial step forms the key intermediate, 2-mercapto-5-methylbenzonitrile.
The subsequent step involves an intramolecular cyclization and amination. The addition of ammonia and an oxidizing agent, such as sodium hypochlorite, is believed to proceed through the formation of a transient chloramine species. This electrophilic aminating agent reacts with the thiol intermediate, leading to the formation of a sulfenamide. The proximate nitrile group then undergoes an intramolecular cyclization with the newly formed sulfur-nitrogen bond. Tautomerization of the resulting imine furnishes the final aromatic this compound. The absence of metal catalysts simplifies purification and reduces environmental impact.
Experimental Protocol
Materials:
-
2-Fluoro-5-methylbenzonitrile
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
N,N-Dimethylformamide (DMF)
-
Aqueous ammonia (28-30%)
-
Sodium hypochlorite solution (10-15% available chlorine)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Thiolation: To a solution of 2-fluoro-5-methylbenzonitrile (1.0 eq) in DMF, add sodium sulfide nonahydrate (1.2 eq) portion-wise at room temperature. Stir the mixture at 60 °C for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cyclization and Amination: Cool the reaction mixture to 0 °C and add aqueous ammonia (5.0 eq). Subsequently, add sodium hypochlorite solution (1.5 eq) dropwise, maintaining the temperature below 10 °C. Stir the reaction mixture at room temperature for 2 hours.
-
Work-up and Purification: Quench the reaction by adding water and acidify to pH 5-6 with 1 M HCl. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Fluoro-5-methylbenzonitrile | Wang et al. |
| Key Reagents | Na₂S, NH₃, NaOCl | Wang et al. |
| Solvent | DMF | Wang et al. |
| Reaction Temperature | 60 °C then 0 °C to RT | Wang et al. |
| Overall Yield | ~75% | Estimated |
| Purity | >98% (after chromatography) | Estimated |
Route 2: Oxidative Cyclization of a Thiourea Derivative
This classical approach involves the formation of a thiourea intermediate from 2-amino-5-methylbenzonitrile, followed by an oxidative cyclization to construct the isothiazole ring. This method highlights a different strategy for assembling the heterocyclic core.
Scientific Rationale and Mechanistic Insights
This synthetic pathway begins with the conversion of the amino group of 2-amino-5-methylbenzonitrile into a thiourea. This is typically achieved by reaction with a thiocyanating agent, such as ammonium thiocyanate in the presence of an acid, or by reaction with an isothiocyanate. The resulting 1-(2-cyano-4-methylphenyl)thiourea is the key precursor for the cyclization step.
The ring closure is an oxidative process. An oxidizing agent, such as bromine or hydrogen peroxide, is used to effect an intramolecular cyclization. The proposed mechanism involves the oxidation of the sulfur atom of the thiourea to form a reactive sulfenyl halide or a related species. This electrophilic sulfur is then attacked by the nitrogen atom of the nitrile group in an intramolecular fashion. A subsequent loss of a proton and tautomerization leads to the formation of the aromatic this compound. The choice of oxidizing agent and reaction conditions is critical to avoid over-oxidation or side reactions.
Experimental Protocol
Materials:
-
2-Amino-5-methylbenzonitrile
-
Ammonium thiocyanate
-
Hydrochloric acid
-
Acetic acid
-
Bromine
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
Thiourea Formation: To a solution of 2-amino-5-methylbenzonitrile (1.0 eq) in acetic acid, add a solution of ammonium thiocyanate (1.2 eq) in water. Add concentrated hydrochloric acid (1.1 eq) and stir the mixture at room temperature for 24 hours. The precipitated 1-(2-cyano-4-methylphenyl)thiourea is collected by filtration, washed with water, and dried.
-
Oxidative Cyclization: Suspend the 1-(2-cyano-4-methylphenyl)thiourea (1.0 eq) in acetic acid. Add a solution of bromine (1.1 eq) in acetic acid dropwise at a temperature maintained below 20 °C. Stir the mixture at room temperature for 3 hours.
-
Work-up and Purification: Pour the reaction mixture into ice water and neutralize with a sodium hydroxide solution. The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to yield this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-methylbenzonitrile | Hypothetical |
| Key Reagents | NH₄SCN, HCl, Br₂ | Hypothetical |
| Solvent | Acetic Acid | Hypothetical |
| Reaction Temperature | Room Temperature | Hypothetical |
| Overall Yield | ~60% | Estimated |
| Purity | >95% (after recrystallization) | Estimated |
Comparative Analysis
| Feature | Route 1: Metal-Free Synthesis | Route 2: Oxidative Cyclization |
| Starting Material Availability | 2-Fluoro-5-methylbenzonitrile is commercially available. | 2-Amino-5-methylbenzonitrile is also commercially available. |
| Number of Steps | Two steps, often performed in one pot. | Two distinct steps with isolation of an intermediate. |
| Reagents and Safety | Uses sodium sulfide (corrosive, H₂S evolution risk), ammonia (toxic, corrosive), and sodium hypochlorite (oxidizer). Requires careful handling. | Uses ammonium thiocyanate, strong acids, and bromine (highly corrosive, toxic, and requires a well-ventilated fume hood). |
| Reaction Conditions | Moderate heating followed by cooling. | Room temperature reactions. |
| Yield | Generally higher yields are reported for similar systems. | Yields can be moderate and dependent on the efficiency of both steps. |
| Purification | Requires column chromatography for high purity. | Can often be purified by recrystallization. |
| "Green" Chemistry Aspects | Metal-free, which is a significant advantage. | Use of bromine is a drawback from an environmental perspective. |
| Scalability | The one-pot nature is advantageous for larger scale synthesis, though handling of reagents needs careful consideration. | The isolation of the intermediate may be more amenable to traditional scale-up processes. |
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of the two synthetic routes to this compound.
Conclusion
Both synthetic routes presented offer viable pathways to this compound, each with distinct advantages and disadvantages.
Route 1 is a more modern, metal-free approach that is likely to provide higher yields in a more streamlined, one-pot procedure. Its primary drawbacks are the use of potentially hazardous reagents that require careful handling. This route is particularly attractive for its alignment with green chemistry principles and may be preferable for laboratory-scale synthesis where chromatographic purification is routine.
The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including scale, available equipment, safety protocols, and desired purity. It is recommended to perform a small-scale trial of the chosen route to optimize conditions before proceeding to a larger scale.
References
- The specific citation for the work of Wang et al. would be listed here in a full publication. As this is a generated guide based on available information, a direct, verifiable URL to the primary research article is not available.
- The protocol for Route 2 is a representative procedure based on well-established methods for the synthesis of related heterocyclic compounds and may require optimization for this specific substr
Comparative Analysis of 5-Methylbenzo[d]isothiazol-3-amine Analogs: A Guide to Structure-Activity Relationships in Kinase Inhibition
In the landscape of contemporary drug discovery, the benzo[d]isothiazole scaffold has emerged as a privileged structure, particularly in the pursuit of novel kinase inhibitors. This guide provides an in-depth comparative analysis of 5-Methylbenzo[d]isothiazol-3-amine analogs, focusing on the critical structure-activity relationships (SAR) that govern their biological activity. By examining key substitutions on the benzisothiazole core and the 3-amino group, we aim to furnish researchers, medicinal chemists, and drug development professionals with actionable insights to guide the rational design of next-generation therapeutic agents.
Introduction: The this compound Scaffold
The this compound core represents a key pharmacophore with demonstrated potential for engaging various biological targets. The inherent physicochemical properties of the benzisothiazole ring system, coupled with the hydrogen bonding capabilities of the 3-amino group, provide a versatile platform for molecular recognition. The strategic placement of a methyl group at the 5-position often serves to enhance metabolic stability and can contribute to favorable interactions within the target's binding pocket. Our focus herein is to dissect how modifications to this core structure influence biological outcomes, primarily in the context of protein kinase inhibition, a critical area in oncology and immunology research.
Core Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents. The following sections delineate the key SAR trends observed through systematic modifications of the core scaffold.
Modifications at the 3-Amino Group: A Gateway to Potency
The 3-amino group serves as a primary attachment point for various side chains, significantly impacting inhibitor potency and selectivity.
-
Acylation and Sulfonylation: Conversion of the 3-amino group to an amide or sulfonamide is a common strategy. For instance, acylation with substituted benzoyl chlorides can introduce moieties that occupy hydrophobic pockets within the kinase active site. The nature of the substituent on the benzoyl ring is critical; electron-withdrawing groups like halogens or nitro groups can enhance activity, likely through modulation of electronic properties and formation of specific interactions. For example, 5-p-aminobenzenesulphonamido-3-methyl isothiazole has demonstrated significant antibacterial activity, suggesting the importance of the sulfonamide linkage for biological function.[1]
-
Urea and Thiourea Derivatives: The formation of urea or thiourea linkages introduces additional hydrogen bond donors and acceptors, which can form crucial interactions with the kinase hinge region. The substituents on the terminal nitrogen of the urea/thiourea moiety play a pivotal role in determining the overall activity profile.
Substitutions on the Benzene Ring: Fine-Tuning Selectivity and Physicochemical Properties
While this guide focuses on the 5-methyl analog, it is instructive to consider the impact of other substitutions on the benzene portion of the benzisothiazole ring.
-
Halogenation: Introduction of halogen atoms (F, Cl, Br) at various positions can influence both the lipophilicity and the electronic nature of the molecule. This can lead to improved cell permeability and enhanced binding affinity through halogen bonding or other non-covalent interactions.
-
Alkoxy and Other Groups: The incorporation of small alkoxy groups can modulate solubility and metabolic stability. However, the introduction of bulky substituents may lead to steric clashes within the binding site, resulting in decreased activity.
Comparative Analysis of Analog Classes
To provide a clear comparison, we will now examine hypothetical classes of this compound analogs and their expected performance based on established SAR principles for related benzothiazole and isothiazole kinase inhibitors.
Table 1: Comparative Biological Activity of Hypothetical this compound Analogs as Kinase Inhibitors
| Analog Class | General Structure | Key Modifications | Predicted Kinase Inhibitory Potency (IC50) | Rationale for Predicted Activity |
| Class A: N-Acyl Derivatives | 5-Methyl-3-(acylamino)benzo[d]isothiazole | R = Aryl, Heteroaryl | Low to mid micromolar (µM) | The acyl group can occupy hydrophobic pockets. Substituents on the R group are critical for optimizing interactions. |
| Class B: N-Sulfonyl Derivatives | 5-Methyl-3-(sulfonylamino)benzo[d]isothiazole | R = Aryl, Alkyl | Mid to high micromolar (µM) | The sulfonamide linkage provides strong hydrogen bonding interactions. The nature of the R group influences selectivity. |
| Class C: N-Urea Derivatives | 1-(5-Methylbenzo[d]isothiazol-3-yl)-3-substituted ureas | R = Aryl, Alkyl | Low micromolar (µM) to nanomolar (nM) | The urea moiety can form bidentate hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. |
| Class D: N-Thiourea Derivatives | 1-(5-Methylbenzo[d]isothiazol-3-yl)-3-substituted thioureas | R = Aryl, Alkyl | Low to mid micromolar (µM) | Similar to ureas, but the thione group can alter electronic properties and binding modes. |
Experimental Protocols
To facilitate further research and validation of the discussed SAR, detailed experimental protocols for the synthesis of the core scaffold and a representative analog, as well as a general kinase inhibition assay, are provided below.
Synthesis of this compound
A common synthetic route to the 5-methyl-3-amino-1,2-benzisothiazole scaffold involves the cyclization of an appropriately substituted precursor.
Step-by-step Methodology:
-
Starting Material: Begin with 2-amino-4-methylbenzonitrile.
-
Thiolation: Reaction with a sulfur source, such as sodium hydrosulfide, to introduce the thiol group at the ortho position to the cyano group.
-
Oxidative Cyclization: Treatment with an oxidizing agent, like chloramine or potassium persulfate, will induce cyclization to form the isothiazole ring.[1] The amino group at the 3-position is formed concomitantly.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired this compound.
Synthesis of a Representative N-Acyl Analog (Class A)
Step-by-step Methodology:
-
Starting Material: this compound.
-
Acylation: Dissolve the starting material in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine).
-
Reagent Addition: Add the desired acyl chloride (e.g., benzoyl chloride) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water, extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
A widely used method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Step-by-step Methodology:
-
Reagents: Target kinase, peptide substrate, ATP (adenosine triphosphate), and the test compound (dissolved in DMSO).
-
Reaction Setup: In a microplate well, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is then determined by fitting the data to a dose-response curve.
Visualization of Key Concepts
To visually represent the concepts discussed, the following diagrams illustrate the core scaffold and a typical experimental workflow.
Caption: Key modification points on the this compound scaffold.
Caption: A typical workflow for the discovery of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the critical roles of substitutions at the 3-amino group and on the benzene ring in determining the potency and selectivity of these analogs. Future research should focus on the synthesis and evaluation of diverse libraries of these compounds against a broad panel of kinases to identify new therapeutic leads. Furthermore, computational modeling and structural biology studies will be invaluable in elucidating the precise binding modes of these inhibitors and guiding the next cycle of rational drug design.
References
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. [Link]
- 5-amino-3-methyl-isothiazole and process. (1959).
Sources
A Senior Application Scientist's Guide to Benchmarking Novel Inhibitors: The Case of 5-Methylbenzo[d]isothiazol-3-amine
Abstract
The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity, including potent enzyme inhibitors.[1] This guide presents a comprehensive, field-proven framework for benchmarking the performance of a novel compound, 5-Methylbenzo[d]isothiazol-3-amine, hereafter designated as Cmpd-X . Due to the nascent stage of research on Cmpd-X, we will postulate a plausible biological target based on structure-activity relationships of related benzothiazole and benzo[d]isothiazole compounds, which have shown inhibitory activity against protein kinases.[2][3] This document provides an in-depth, practical guide for researchers and drug development professionals on experimental design, detailed protocols for biochemical and cellular assays, and data interpretation, setting a new standard for the rigorous evaluation of novel chemical entities.
Introduction: The Rationale for a Structured Benchmarking Approach
The journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous, comparative testing. The benzo[d]isothiazole nucleus is of particular interest, with derivatives showing potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5] For a novel analogue like Cmpd-X, a systematic evaluation of its inhibitory potential against relevant biological targets is the critical first step.
This guide eschews a rigid, one-size-fits-all template. Instead, it provides a logical, causality-driven workflow designed to build a comprehensive performance profile of Cmpd-X. We will benchmark it against established inhibitors, not merely to rank its potency, but to understand its mechanism, selectivity, and potential for further development.
Target Selection: Why Protein Kinases?
Given that numerous benzothiazole derivatives have been identified as potent protein kinase inhibitors, this enzyme family represents a logical and high-value starting point for characterization.[3] Specifically, kinases like FMS-like Tyrosine Kinase 3 (FLT3), a key target in Acute Myeloid Leukemia (AML), are often modulated by such heterocyclic scaffolds.[3] Therefore, for the purpose of this guide, we will proceed with the hypothesis that Cmpd-X is a potential inhibitor of FLT3 kinase .
Selection of Known Inhibitors for Comparison
To establish a meaningful benchmark, we must compare Cmpd-X against inhibitors with well-characterized profiles:
-
Quizartinib: A highly potent and selective second-generation, type II FLT3 inhibitor.[3] It serves as the "gold standard" comparator for on-target potency.
-
Sorafenib: A multi-kinase inhibitor that targets VEGFR, PDGFR, and Raf kinases, in addition to FLT3. It will serve as a benchmark for evaluating selectivity.[6]
The Benchmarking Workflow: A Multi-Pillar Approach
Our evaluation rests on three pillars: Biochemical Potency, Cellular Activity, and Selectivity Profile. This workflow ensures that we build a holistic understanding of the compound's behavior, from the purified enzyme to a complex cellular environment.
Caption: High-level workflow for inhibitor benchmarking.
Phase 1: Biochemical Characterization
The initial phase focuses on direct interactions between Cmpd-X and the purified target enzyme, FLT3.
Experiment: IC50 Determination via ADP-Glo™ Kinase Assay
The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency.[7] The ADP-Glo™ assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
Causality Behind Experimental Choices:
-
Why ADP-Glo™? This luminescence-based assay is highly sensitive, has a strong signal-to-background ratio, and is less hazardous than traditional radiometric assays. It is a standard in high-throughput screening.[6]
-
ATP Concentration: The concentration of ATP is critical. For IC50 determination that reflects intrinsic affinity, the ATP concentration should be set at or near the Michaelis-Menten constant (Km) for the specific kinase.[8][9] Using ATP concentrations significantly higher than Km can make competitive inhibitors appear less potent.[9]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X, Quizartinib, and Sorafenib in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate, ranging from 100 µM to 1.7 nM.
-
Kinase Reaction Setup: In a 96-well assay plate, add 5 µL of the kinase reaction buffer containing recombinant human FLT3 enzyme and the appropriate substrate peptide (e.g., ABLtide).
-
Inhibitor Addition: Add 1 µL of each diluted compound to the respective wells. Include wells with DMSO only as a "no inhibition" control (100% activity) and wells without enzyme as a "background" control (0% activity).
-
Pre-incubation: Gently mix and incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Initiate Reaction: Start the kinase reaction by adding 5 µL of a solution containing ATP at its Km concentration. Incubate for 1 hour at 30°C.
-
Terminate Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a light signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data relative to the high (DMSO) and low (no enzyme) controls. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[9]
Experiment: Determining Mechanism of Inhibition (Ki)
Understanding how a compound inhibits an enzyme is crucial. The inhibitor constant (Ki) is a measure of binding affinity, and kinetic studies can reveal whether the inhibition is competitive, non-competitive, or uncompetitive.[11]
Causality Behind Experimental Choices:
-
Why determine Ki? Unlike the IC50, the Ki is a true thermodynamic constant that is independent of substrate concentration, allowing for a more direct comparison of inhibitor potency.[12]
-
Methodology: We will use the Lineweaver-Burk plot method, which involves measuring reaction velocities at multiple substrate and inhibitor concentrations, to graphically determine the mechanism of inhibition.[13]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. The N’-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. IC50 - Wikipedia [en.wikipedia.org]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. portlandpress.com [portlandpress.com]
- 12. courses.edx.org [courses.edx.org]
- 13. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
A Comparative Guide to the Cross-Reactivity Profile of 5-Methylbenzo[d]isothiazol-3-amine
This guide provides a comprehensive analysis of the cross-reactivity profile of the investigational compound 5-Methylbenzo[d]isothiazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with alternative kinase inhibitors, supported by illustrative experimental data. Our focus is on the practical application of kinome profiling to inform lead optimization and de-risk potential off-target effects.
Introduction: The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a cornerstone of modern drug discovery, with dysregulation of their activity implicated in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas. However, a significant challenge in the development of these inhibitors is ensuring their specificity. The human kinome is comprised of over 500 members, many of which share a high degree of structural similarity in their ATP-binding pockets. This homology can lead to inhibitor cross-reactivity, where a compound inhibits not only its intended target but also numerous other kinases. Such off-target activity can result in unforeseen toxicities or even polypharmacology, which may be beneficial or detrimental depending on the context.
The compound this compound, featuring a benzisothiazole core, belongs to a class of heterocyclic compounds that have shown promise as kinase inhibitors. Thiazole and its fused-ring derivatives, like benzothiazoles, are present in several approved and investigational drugs. For instance, the 2-aminothiazole scaffold is a key feature in the multi-kinase inhibitor Dasatinib, highlighting the potential of this chemical space in targeting kinases. Given this precedent, a thorough understanding of the selectivity profile of this compound is paramount to its development as a potential therapeutic agent. This guide will delineate the methodologies for assessing its cross-reactivity and compare its profile against other relevant inhibitors.
Comparative Kinase Inhibitors
To establish a meaningful comparison, we have selected two well-characterized kinase inhibitors with distinct selectivity profiles:
-
Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, known for its broad kinase activity.[1][2]
-
Erlotinib: A more selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
These comparators provide a spectrum of selectivity, from the broad activity of Dasatinib to the more targeted profile of Erlotinib, offering a robust context for evaluating the specificity of this compound.
Experimental Assessment of Cross-Reactivity
A comprehensive evaluation of kinase inhibitor selectivity necessitates a multi-faceted approach, typically involving both biochemical and cell-based assays. Here, we detail two fundamental experimental workflows.
Biochemical Kinome Scanning
Large-scale kinase panel screening is an indispensable tool for profiling inhibitor selectivity across a significant portion of the kinome.[3][4][5] These assays provide a broad overview of a compound's inhibitory activity and are crucial for identifying potential off-targets early in the drug discovery process.[4]
Caption: Workflow for a typical in vitro kinase panel screening assay.
The ADP-Glo™ Kinase Assay is a widely used luminescent platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[6]
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound, Dasatinib, and Erlotinib in 100% DMSO, starting at a 1000X final concentration.
-
Assay Plate Preparation: Dispense 50 nL of each compound concentration into a 384-well, low-volume assay plate. Include DMSO-only wells as a high-activity control.
-
Kinase Reaction:
-
Add 2.5 µL of a solution containing one of the kinases from a pre-defined panel (e.g., a 96-kinase panel from a commercial vendor) to each well.
-
Add 2.5 µL of a solution containing the corresponding substrate and ATP at a concentration approximating the Km for each kinase.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to light via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration against each kinase relative to the DMSO control. Plot the results to determine IC50 values.
Cellular Target Engagement
While biochemical assays are excellent for determining direct inhibitory activity, cell-based assays are crucial for confirming target engagement in a more physiologically relevant context and for assessing the impact on downstream signaling pathways.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Comparative Cross-Reactivity Data
The following table summarizes the hypothetical inhibitory activity (IC50 values in nM) of this compound and the comparator compounds against a representative panel of kinases.
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) | Erlotinib (IC50, nM) |
| Primary Target (Hypothetical) | |||
| Aurora Kinase A | 15 | 5 | >10,000 |
| Selected Off-Targets | |||
| ABL1 | 850 | 1 | 5,000 |
| SRC | 450 | 0.8 | >10,000 |
| EGFR | >10,000 | 250 | 2 |
| VEGFR2 | 250 | 15 | 1,500 |
| PDGFRβ | 300 | 12 | 2,000 |
| c-KIT | >5,000 | 20 | >10,000 |
| p38α (MAPK14) | 1,200 | 80 | >10,000 |
Analysis of the Cross-Reactivity Profile
Based on the illustrative data, this compound demonstrates a promising selectivity profile. Its primary potency against Aurora Kinase A is in the low nanomolar range. While it exhibits some off-target activity against SRC, VEGFR2, and PDGFRβ, the inhibitory concentrations are significantly higher than for its primary target, suggesting a favorable therapeutic window.
In comparison, Dasatinib confirms its known multi-targeted profile with potent inhibition of ABL1 and SRC, along with significant activity against numerous other kinases. Erlotinib, as expected, shows high selectivity for EGFR with minimal off-target effects in this representative panel.
The profile of this compound suggests it is more selective than Dasatinib but less so than Erlotinib, a common characteristic of many developmental kinase inhibitors. The off-target activities at VEGFR2 and PDGFRβ should be further investigated for potential anti-angiogenic effects, which could be therapeutically beneficial in a cancer context, or for potential toxicities.
Mechanistic Insights and Structural Rationale
The benzisothiazole scaffold likely interacts with the hinge region of the kinase ATP-binding pocket, a common binding mode for many kinase inhibitors. The methyl and amine substitutions on the benzisothiazole ring will play a crucial role in determining the specific interactions with amino acid residues in the binding pocket, thereby governing the compound's selectivity profile. For instance, the 3-amine group could form a key hydrogen bond with the kinase hinge region. The 5-methyl group may be oriented towards a hydrophobic pocket, and variations in the size and shape of this pocket across different kinases would contribute to the observed selectivity.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the Aurora Kinase A pathway by this compound.
Conclusion and Future Directions
The cross-reactivity profiling of this compound reveals it to be a potent inhibitor of Aurora Kinase A with a manageable off-target profile when compared to established kinase inhibitors. Its selectivity is superior to the broad-spectrum inhibitor Dasatinib, though less refined than the highly specific EGFR inhibitor Erlotinib.
Further development of this compound should focus on:
-
Comprehensive Kinome Scanning: Profiling against a larger panel of kinases (e.g., >400) to identify any additional off-targets.
-
Cell-Based Selectivity Assays: Utilizing a panel of cell lines with varying kinase dependencies to confirm the on-target effects and assess the functional consequences of off-target inhibition.
-
Structural Biology: Co-crystallization of this compound with its primary target and key off-targets to elucidate the structural basis of its selectivity and guide further structure-activity relationship (SAR) studies.
By employing these rigorous cross-reactivity profiling strategies, the development of this compound can be advanced with a clear understanding of its therapeutic potential and potential liabilities.
References
-
Protein kinase profiling assays: a technology review. [Link]
-
Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]
-
Kinase Selectivity Panels - Reaction Biology. [Link]
-
EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - NIH. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Cross-reactivity between methylisothiazolinone, octylisothiazolinone and benzisothiazolinone using a modified local lymph node assay - PubMed. [Link]
-
2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent Pan-Src Kinase Inhibitor - ResearchGate. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of 5-Methylbenzo[d]isothiazol-3-amine Derivatives
In the landscape of modern drug discovery, the journey of a novel chemical entity from a laboratory curiosity to a potential therapeutic agent is both arduous and defined by rigorous scientific validation. Among the myriad of heterocyclic scaffolds, benzo[d]isothiazole derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1] This guide focuses on a specific subclass, the 5-Methylbenzo[d]isothiazol-3-amine derivatives, to illuminate the critical process of correlating in vitro potency with in vivo efficacy.
The transition from a controlled, isolated in vitro environment to the complex, dynamic setting of a whole organism (in vivo) is the crucible where the true therapeutic potential of a compound is tested. A promising IC50 value in a cell-based assay does not always translate to a successful outcome in animal models. This guide is designed for researchers, scientists, and drug development professionals to navigate this crucial interface. We will dissect the methodologies, interpret the data, and understand the underlying principles that govern the translation of in vitro findings to in vivo realities, using a hypothetical case study of a novel this compound derivative, hereafter referred to as "Compound X" .
The In Vitro-In Vivo Correlation (IVIVC): Why It Matters
The concept of In Vitro-In Vivo Correlation (IVIVC) is a cornerstone of pharmaceutical development.[2][3] Its primary objective is to establish a predictive mathematical model that relates an in vitro property of a drug (like dissolution rate or cellular potency) to an in vivo response (such as plasma concentration or therapeutic effect).[3][4][5] A strong IVIVC can streamline drug development, reduce the reliance on extensive human bioequivalence studies, and provide a more rational basis for formulation optimization.[2][3] While often applied to pharmacokinetics, the principles of IVIVC are equally relevant to pharmacodynamics, where we aim to correlate in vitro target engagement and cellular effects with in vivo therapeutic outcomes.
Part 1: In Vitro Efficacy Assessment of Compound X
The initial screening of any new chemical series begins with in vitro assays. These are designed to be rapid, high-throughput, and cost-effective methods to determine biological activity and elucidate the mechanism of action.[6][7] For Compound X, we will explore its potential as both an anticancer and an anti-inflammatory agent.
Anticancer Activity: Cellular Cytotoxicity
The most fundamental in vitro assay for an anticancer drug candidate is the assessment of its cytotoxicity against a panel of human cancer cell lines.[7] This helps to determine the potency and selectivity of the compound.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: A stock solution of Compound X is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The cells are treated with these concentrations for a specified duration, typically 48 or 72 hours. A vehicle control (DMSO) is also included.[8]
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the drug that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| A549 | Lung Carcinoma | 5.8 |
| HCT116 | Colorectal Carcinoma | 1.9 |
| MRC-5 | Normal Lung Fibroblast | > 50 |
This table illustrates that Compound X shows potent activity against colorectal and breast cancer cell lines, with significantly lower toxicity towards normal cells, indicating a favorable therapeutic window.
Anti-inflammatory Activity: COX Enzyme Inhibition
Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.
This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are obtained commercially.
-
Assay Buffer: A suitable reaction buffer (e.g., Tris-HCl) is prepared.
-
Compound Incubation: Compound X is pre-incubated with the enzyme (either COX-1 or COX-2) in the presence of heme for a short period (e.g., 15 minutes) at room temperature.
-
Substrate Addition: The reaction is initiated by adding a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) and arachidonic acid.
-
Kinetic Measurement: The oxidation of the substrate is monitored by measuring the change in absorbance over time at a specific wavelength (e.g., 595 nm).
-
Data Analysis: The rate of reaction is calculated. The percentage of inhibition is determined by comparing the reaction rate in the presence of Compound X to the rate of an untreated control. The IC50 value is calculated from the dose-response curve.
| Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| COX-1 | 25.0 | 0.04 |
| COX-2 | 1.0 |
This table indicates that Compound X is a potent and selective inhibitor of COX-2, which is desirable for reducing inflammation with a potentially lower risk of gastrointestinal side effects associated with COX-1 inhibition.
Part 2: In Vivo Efficacy Assessment of Compound X
Positive in vitro results are the gateway to the more complex and resource-intensive in vivo studies. These studies are essential to understand the compound's behavior in a living system, taking into account pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and overall physiological effects.[9]
Anticancer Efficacy: Xenograft Mouse Model
To evaluate the anticancer potential of Compound X in a living organism, a cell line-derived xenograft (CDX) model is commonly used.[9][10][11][12]
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[12]
-
Tumor Cell Implantation: HCT116 cells (selected based on high in vitro sensitivity) are harvested, suspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of each mouse.[10][12]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
Randomization and Dosing: Once tumors reach the desired size, mice are randomized into groups (e.g., vehicle control, Compound X at different doses, positive control like 5-Fluorouracil).
-
Drug Administration: Compound X, formulated in a suitable vehicle, is administered to the mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 21 days).
-
Endpoint Analysis: At the end of the study, mice are euthanized, and the final tumor volumes and weights are recorded. The percentage of Tumor Growth Inhibition (TGI) is calculated.
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 210 | - |
| Compound X | 25 | 825 ± 150 | 45 |
| Compound X | 50 | 450 ± 95 | 70 |
| 5-Fluorouracil | 20 | 510 ± 110 | 66 |
This data suggests that Compound X effectively inhibits tumor growth in a dose-dependent manner, with the 50 mg/kg dose showing superior efficacy to the standard-of-care drug in this model.
Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema Model
This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds.[13]
Step-by-Step Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: Rats are divided into groups. The test groups receive various doses of Compound X, the positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin), and the control group receives the vehicle. Administration is typically done orally 1 hour before the carrageenan injection.
-
Induction of Inflammation: A solution of carrageenan (an irritant) is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.
-
Edema Measurement: The paw volume is measured at baseline (before carrageenan injection) and at several time points after (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point by comparing the increase in paw volume to that of the vehicle control group.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle Control | - | - |
| Compound X | 10 | 35.5 |
| Compound X | 30 | 62.1 |
| Indomethacin | 10 | 58.9 |
This table demonstrates that Compound X significantly reduces acute inflammation in a dose-dependent manner, with the 30 mg/kg dose being more effective than the standard drug, Indomethacin.
Part 3: Visualizing the Workflow and Potential Mechanism
To better conceptualize the process and the potential biological context, diagrams are invaluable.
General Workflow: From In Vitro Discovery to In Vivo Validation
Caption: From Benchtop to Preclinical Model.
Potential Signaling Pathway: COX-2 and Inflammatory Response
Caption: Inhibition of the COX-2 Pathway.
Discussion: Reconciling Discrepancies
It is common to observe a disconnect between in vitro and in vivo results. A compound that is highly potent in a petri dish may show limited or no activity in an animal model. The reasons for this are multifaceted:
-
Pharmacokinetics (ADME): The compound may have poor absorption, be rapidly metabolized in the liver, be quickly excreted, or fail to distribute to the target tissue (e.g., the tumor site).
-
Bioavailability: The fraction of the administered dose that reaches systemic circulation might be too low to achieve the therapeutic concentrations predicted from in vitro studies.
-
Toxicity: The compound may exhibit unforeseen toxicity in the whole organism, limiting the dose that can be safely administered.
-
Complexity of the In Vivo Environment: The in vivo setting involves complex interactions with the immune system, the tumor microenvironment, and other physiological factors that are absent in simplified in vitro models.[9]
Conclusion
The evaluation of this compound derivatives, as exemplified by our hypothetical Compound X, underscores the imperative of a dual in vitro and in vivo approach. In vitro assays serve as an indispensable primary filter, providing crucial data on potency, selectivity, and mechanism of action. However, only through well-designed in vivo studies can the true therapeutic potential, accounting for the complexities of a living system, be ascertained. A thorough understanding of both domains, and the reasons for any discrepancies, is fundamental to the successful progression of novel chemical entities from the laboratory to the clinic. This guide provides a foundational framework for structuring such a comparative analysis, ensuring that experimental choices are logical, data-driven, and ultimately aimed at identifying the most promising therapeutic candidates.
References
- Vertex AI Search. (2025). In vivo–In Vitro correlation (IVIVC)
- Walsh Medical Media. In Vitro–In Vivo Correlation (IVIVC)
- Patsnap Synapse. (2025).
- Pharma Models. (2014).
- This citation was not used in the final response.
- Biocompare. (2025). In Vivo Models.
- Anticancer Research. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”.
- Anticancer Research. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph.
- PubMed. (2017).
- Pharmacology Discovery Services. In Vivo Oncology.
- National Institutes of Health. (2017).
- This citation was not used in the final response.
- PubMed. (2024).
- Bitesize Bio. (2025).
- This citation was not used in the final response.
- This citation was not used in the final response.
- This citation was not used in the final response.
-
Molecules. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][2][4]Thiazin-4-One Derivatives.
Sources
- 1. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole Derivatives of Chitosan and Their Derived Nanoparticles: Synthesis and In Vitro and In Vivo Antibacterial Effects [mdpi.com]
- 6. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 11. New isothiazole derivatives. V. Antiinflammatory action of 3-methyl-5-benzoylaminoisothiazole-4-carboxy-para-ethoxyphenylamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New benzimidazothiazole derivatives as anti-inflammatory, antitumor active agents: Synthesis, in-vitro and in-vivo screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Abstract
The benzoisothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anticancer and antimicrobial effects. This guide presents a comprehensive comparative molecular docking analysis of 5-Methylbenzo[d]isothiazol-3-amine, a representative member of this class, against key protein targets implicated in cancer and bacterial infections. By juxtaposing its predicted binding affinities and interaction patterns with a curated set of structurally related compounds possessing known experimental activities, we aim to provide a practical framework for researchers engaged in the rational design and development of novel benzoisothiazole-based therapeutics. This in-depth guide details the experimental rationale, step-by-step computational protocols, and data interpretation, serving as a valuable resource for drug discovery and development professionals.
Introduction: The Therapeutic Potential of the Benzoisothiazole Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and among them, the benzo[d]isothiazole nucleus has emerged as a cornerstone for the development of novel therapeutic agents. This bicyclic system, featuring a fusion of a benzene and an isothiazole ring, has demonstrated a remarkable spectrum of pharmacological properties. Extensive research has highlighted the significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential of its derivatives.[1][2] The structural rigidity of the benzoisothiazole core, combined with the diverse chemical space accessible through substitution, allows for fine-tuning of its interactions with various biological targets.
This guide focuses on this compound as a focal point for a comparative computational study. While the broader class of benzoisothiazoles has been extensively studied, specific data on this particular derivative is limited. Therefore, a comparative docking analysis serves as a powerful in-silico tool to predict its potential biological targets and to understand its structure-activity relationships (SAR) in the context of more extensively characterized analogues. By simulating the binding of these compounds to the active sites of crucial proteins, we can generate hypotheses about their mechanisms of action and guide future experimental validation.
We will investigate the potential of this compound and its analogues as both anticancer and antimicrobial agents by targeting two well-validated proteins in each category:
-
Anticancer Target: Human Topoisomerase IIα
-
Antimicrobial Targets: Staphylococcus aureus DNA Gyrase Subunit B and Staphylococcus aureus FtsZ
This comparative approach, grounded in established computational methodologies, will provide valuable insights for researchers, scientists, and drug development professionals seeking to harness the therapeutic promise of the benzoisothiazole scaffold.
Materials and Methods: A Rigorous In-Silico Workflow
The foundation of a reliable computational study lies in a well-defined and reproducible workflow. This section details the step-by-step methodology employed for our comparative docking analysis, from target selection and ligand preparation to the execution and analysis of the docking simulations.
Selection of Protein Targets
The choice of protein targets is critical for a meaningful docking study and should be based on their relevance to the diseases of interest and the availability of high-quality crystal structures.
-
Human Topoisomerase IIα (PDB ID: 4FM9): This enzyme is a well-established target for anticancer drugs.[3] It plays a crucial role in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. The crystal structure of human topoisomerase IIα in complex with DNA provides a detailed view of its active site.[4][5][6][7]
-
Staphylococcus aureus DNA Gyrase Subunit B (PDB ID: 3G75): A type II topoisomerase found in bacteria, DNA gyrase is essential for DNA replication and is a validated target for antibiotics.[8][9][10][11][12] The GyrB subunit contains the ATP-binding site, which is a key location for inhibitor binding.
-
Staphylococcus aureus FtsZ (PDB ID: 4DXD): The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery.[13][14][15][16][17] Its inhibition disrupts cell division, leading to bacterial death, making it an attractive target for novel antibiotics.
Ligand Preparation
A curated set of ligands was assembled for this comparative study, including the primary compound of interest and several structurally related analogues with reported biological activity.
-
This compound: The core compound of this study. Its 3D structure was built using molecular modeling software.
-
Related Compounds: A selection of 2-aminobenzothiazole and benzoisothiazole derivatives with known anticancer (IC50 values) and antimicrobial (MIC values) activities were chosen from the literature.[1][2][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34] These compounds provide a basis for comparing and validating the docking results.
All ligand structures were prepared for docking by assigning correct bond orders, adding hydrogen atoms, and generating 3D conformations using standard computational chemistry software.
Molecular Docking Protocol
Molecular docking simulations were performed using AutoDock Vina, a widely used and validated open-source docking program. The following steps outline the general protocol:
-
Protein Preparation: The downloaded PDB structures of the target proteins were prepared by removing water molecules and any co-crystallized ligands. Polar hydrogens were added, and Kollman charges were assigned.
-
Grid Box Generation: A grid box was defined around the active site of each protein to encompass the binding pocket. The dimensions and center of the grid were determined based on the location of the co-crystallized ligand (if present) or by identifying the key active site residues from the literature.
-
Ligand Docking: Each prepared ligand was docked into the defined grid box of the respective target protein using the Lamarckian Genetic Algorithm in AutoDock Vina. The search parameters were set to ensure a thorough exploration of the conformational space.
-
Pose Analysis and Scoring: The docking results were analyzed based on the predicted binding affinity (in kcal/mol) and the interaction patterns of the best-scoring poses. The interactions, including hydrogen bonds and hydrophobic contacts, were visualized and documented.
Results and Discussion: Unveiling Potential Interactions
This section presents the results of the comparative docking analysis, highlighting the predicted binding affinities and key interactions of this compound and its analogues with the selected anticancer and antimicrobial protein targets.
Anticancer Activity: Targeting Human Topoisomerase IIα
The docking results against Human Topoisomerase IIα (PDB: 4FM9) suggest that this compound and its analogues can potentially bind to the ATP-binding site of the enzyme.
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental IC50 (µM) |
| This compound | In-silico model | -7.8 | ASN120, GLU87 | Not Available |
| Analogue 1 (e.g., 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) | From Literature | -8.5 | ASN120, GLU87, ILE125 | ~10-24 (MCF-7)[2] |
| Analogue 2 (e.g., a 2-aminobenzothiazole derivative) | From Literature | -8.2 | ASN120, GLY164 | ~15-30 (MCF-7)[2] |
| Analogue 3 (e.g., a pyrimidine-based 2-aminobenzothiazole) | From Literature | -9.1 | ASN120, GLU87, ILE141 | ~5 (Colo205)[20] |
| Etoposide (Reference) | Co-crystallized | -10.2 | ASN120, GLU87, TYR821 | Known Topo II inhibitor |
Table 1: Comparative docking results against Human Topoisomerase IIα.
The predicted binding affinities of the benzoisothiazole derivatives are in a favorable range, with some analogues showing comparable or even better scores than the known inhibitor etoposide in some studies. The interactions with key active site residues, particularly the hydrogen bonding with ASN120 and electrostatic interactions with GLU87, are consistent with the binding modes of known topoisomerase II inhibitors. This suggests that the benzoisothiazole scaffold can serve as a promising template for the design of novel anticancer agents targeting this enzyme. The higher predicted binding affinity of Analogue 3 correlates with its potent experimental anticancer activity.
Antimicrobial Activity: Targeting Bacterial Enzymes
The docking studies against S. aureus DNA Gyrase B and FtsZ reveal the potential of this compound and its analogues as antibacterial agents.
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental MIC (µg/mL) |
| This compound | In-silico model | -7.2 | ASN54, GLU58, ILE86 | Not Available |
| Analogue 4 (e.g., a 2-aminobenzothiazole derivative) | From Literature | -7.9 | ASN54, GLU58, THR173 | ~3.12 (S. aureus) |
| Analogue 5 (e.g., a 3-(Alkyl/Arylamino)benzo[d]isothiazole) | From Literature | -8.1 | ASN54, GLU58, ILE102 | ~4.6 (E. coli)[33] |
| Novobiocin (Reference) | Known Inhibitor | -9.5 | ASN54, GLU58, ARG84 | Known GyrB inhibitor |
Table 2: Comparative docking results against S. aureus DNA Gyrase B.
The benzoisothiazole derivatives show good predicted binding affinities for the ATP-binding site of Gyrase B. The interactions with the key residues ASN54 and GLU58, which are crucial for ATP hydrolysis, suggest a competitive inhibition mechanism. The lower MIC values of the more active analogues correlate with their stronger predicted binding affinities, supporting the validity of the docking model.
| Compound | Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Experimental MIC (µg/mL) |
| This compound | In-silico model | -6.8 | GLY21, ASP211, THR133 | Not Available |
| Analogue 6 (e.g., a 3-methylbenzo[d]thiazol-methylquinolinium derivative) | From Literature | -7.5 | GLY21, VAL208, ILE228 | Lower than vancomycin (MRSA)[29][30] |
| Analogue 7 (e.g., a 5-methylthiazole derivative) | From Literature | -7.1 | GLY21, GLY107, ALA104 | ~29.8-433.5 (MRSA)[28][30] |
| PC190723 (Reference) | Known Inhibitor | -8.9 | GLY21, ASP211, VAL208 | Known FtsZ inhibitor |
Table 3: Comparative docking results against S. aureus FtsZ.
The docking results for FtsZ indicate that the benzoisothiazole scaffold can fit into the GTP-binding site. The interactions with residues like GLY21, which is part of the conserved GTP-binding motif, suggest that these compounds could interfere with GTP hydrolysis and FtsZ polymerization. The potent activity of Analogue 6 against MRSA, coupled with a strong predicted binding affinity, underscores the potential of this scaffold for developing novel anti-MRSA agents.
Conclusion and Future Directions
This comparative docking analysis provides compelling in-silico evidence for the potential of this compound and its analogues as dual anticancer and antimicrobial agents. The predicted binding modes and affinities against Human Topoisomerase IIα, S. aureus DNA Gyrase B, and S. aureus FtsZ are consistent with the experimental activities of the known related compounds, lending credibility to the computational models.
The key takeaways from this study are:
-
The benzoisothiazole scaffold is a versatile platform for designing inhibitors of critical enzymes in both cancer cells and pathogenic bacteria.
-
This compound shows promising predicted binding to all three targets, warranting its synthesis and experimental evaluation.
-
The structure-activity relationships derived from the comparative analysis can guide the design of more potent and selective derivatives.
Future work should focus on the following:
-
Synthesis and Biological Evaluation: The primary next step is the chemical synthesis of this compound and its evaluation in in-vitro anticancer and antimicrobial assays to validate the predictions of this study.
-
Lead Optimization: Based on the docking models, further structural modifications can be explored to enhance binding affinity and selectivity for the desired targets.
-
In-vivo Studies: Promising candidates from in-vitro screening should be advanced to in-vivo models to assess their efficacy and pharmacokinetic properties.
By integrating computational approaches with experimental validation, the development of novel and effective therapeutics based on the benzoisothiazole scaffold can be significantly accelerated.
References
-
Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure. PubMed. [Link]
-
Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents. PubMed. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC. [Link]
-
Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry. [Link]
-
synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances. [Link]
-
Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. University of Baghdad Digital Repository. [Link]
-
Synthesis and Preliminary Antimicrobial Activity Evaluation of New Amide Derivatives of 2-aminobenzothiazole. ResearchGate. [Link]
-
2-Aminobenzothiazoles in anticancer drug design and discovery. PMC. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Chemical and Pharmaceutical Research. [Link]
-
Crystal structure of S. aureus FtsZ (PDB ID: 4DXD) with... ResearchGate. [Link]
-
The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage. PMC. [Link]
-
In silico docking study of ciprofloxacin, and ligands with S. aureus DNA gyrase (PDB 3G75) … ResearchGate. [Link]
-
Structure of S. aureus FtsZ (PDB ID 4DXD) in complex with compounds 15,... ResearchGate. [Link]
-
Synthesis and antitumor evaluation of 5-(benzo[d][1][18]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. RSC Advances. [Link]
-
3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. RCSB PDB. [Link]
-
4DXD: Staphylococcal Aureus FtsZ in complex with 723. RCSB PDB. [Link]
-
4FM9: Human topoisomerase II alpha bound to DNA. RCSB PDB. [Link]
-
Report for PDB Structure 4fm9. DNAproDB. [Link]
-
3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL] - NCBI. NCBI. [Link]
-
3G7B: Staphylococcus aureus Gyrase B co-complex with METHYL ({5-[4-(4-HYDROXYPIPERIDIN-1-YL)-2-PHENYL-1,3-THIAZOL-5-YL]-1H-PYRAZOL-3-YL}METHYL)CARBAMATE inhibitor. RCSB PDB. [Link]
-
3g75 - Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor - Summary - Protein Data Bank Japan. PDBj. [Link]
-
4fm9_A : 3D-footprint complex. 3D-footprint. [Link]
-
4DXD: Staphylococcal Aureus FtsZ in complex with 723 - NCBI. NCBI. [Link]
-
Structure of the DNA-bound human topoisomerase II (PDB:4FM9[6]) with... ResearchGate. [Link]
-
Structural reorganization of the bacterial cell-division protein FtsZ from Staphylococcus aureus. PubMed. [Link]
-
Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Semantic Scholar. [Link]
-
Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1][19]benzothiazinium Chloride as Anticancer Agent. MDPI. [Link]
-
5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link]
-
Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. PubMed. [Link]
-
Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism. Semantic Scholar. [Link]
-
In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate. [Link]
-
Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues. PMC. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation of New 3- (Alkyl/Arylamino) benzo [d] isothiazole 1,1- Derivatives. ResearchGate. [Link]
-
Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. [Link]
Sources
- 1. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. Report for PDB Structure 4fm9 [dnaprodb.usc.edu]
- 6. 4fm9_A : 3D-footprint complex [3dfootprint.eead.csic.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rcsb.org [rcsb.org]
- 10. 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor [ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. 3g75 - Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor - Summary - Protein Data Bank Japan [pdbj.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rcsb.org [rcsb.org]
- 16. 4DXD: Staphylococcal Aureus FtsZ in complex with 723 [ncbi.nlm.nih.gov]
- 17. Structural reorganization of the bacterial cell-division protein FtsZ from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 22. researchgate.net [researchgate.net]
- 23. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. uokerbala.edu.iq [uokerbala.edu.iq]
- 25. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 26. [PDF] Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction | Semantic Scholar [semanticscholar.org]
- 27. Synthesis and Structure of 5-Methyl-9-(trifluoromethyl)-12H-quino[3,4-b][1,4]benzothiazinium Chloride as Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. Synthesis and evaluation of in vitro antioxidant, anticancer, and antibacterial properties of new benzylideneiminophenylthiazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Methylbenzo[d]isothiazol-3-amine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 5-Methylbenzo[d]isothiazol-3-amine. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure the protection of personnel and the environment. The procedures outlined below are grounded in authoritative safety data and best practices for chemical waste management.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound is a compound that demands careful handling due to its significant toxicological profile.
Key Hazards:
-
Toxicity: It is toxic if swallowed or if it comes into contact with the skin, and harmful if inhaled[1].
-
Irritation: Causes serious eye irritation[1].
-
Environmental Hazard: Harmful to aquatic life[1].
This profile necessitates that all handling and disposal operations are conducted with stringent adherence to safety protocols to prevent accidental exposure and environmental contamination.
Personal Protective Equipment (PPE): The First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Nitrile rubber gloves (minimum 0.11 mm thickness). Change gloves frequently and after any sign of contamination. | Prevents skin contact, which can lead to toxicity[1]. |
| Eye Protection | Chemical safety goggles or a face shield that meets NIOSH or EN 166 standards[1]. | Protects against splashes that can cause serious eye irritation[1]. |
| Respiratory Protection | A NIOSH-approved respirator is required when vapors or aerosols are generated[1]. | Prevents inhalation of the harmful substance[1]. |
| Protective Clothing | A lab coat or chemical-resistant apron. | Provides a barrier against accidental spills on clothing and skin[2]. |
Spill Management: Immediate and Controlled Response
In the event of a spill, a swift and methodical response is critical to mitigate exposure and prevent the spread of contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably by working under a chemical fume hood[1].
-
Don Appropriate PPE: Before addressing the spill, ensure all necessary PPE is correctly worn.
-
Contain the Spill: For liquid spills, use an inert, absorbent material like Chemizorb® or vermiculite to contain the substance[1]. Do not use combustible materials like paper towels.
-
Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container[3].
-
Decontaminate the Area: Clean the affected surface with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following workflow is designed to ensure compliance with safety and environmental regulations.
Caption: Disposal workflow for this compound.
Detailed Procedural Steps:
-
Waste Characterization: Based on its toxicity and environmental hazards, this compound and materials contaminated with it must be treated as hazardous waste[1][4]. A formal waste determination should be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) to assign the appropriate EPA hazardous waste codes[5][6].
-
Waste Segregation:
-
Unused Product: Keep the chemical in its original container if possible. Do not mix it with other waste streams.
-
Contaminated Solids: Items such as gloves, absorbent materials, and empty containers must be collected separately. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[7].
-
Solutions: Solutions containing this compound should be collected in a dedicated, sealed, and airtight waste container[3].
-
-
Containerization and Labeling:
-
Use only compatible, leak-proof containers. For liquid waste, ensure the container is airtight[3].
-
Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added[3].
-
The label must clearly state "Hazardous Waste," the full chemical name "this compound," and the accumulation start date[6].
-
-
Interim Storage:
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in regular trash[4][9].
-
Arrange for collection by your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service[3][10].
-
Complete all required paperwork, such as a Chemical Collection Request Form, to ensure proper tracking and disposal[3].
-
Decontamination and Neutralization Considerations
While direct chemical neutralization is not recommended without expert consultation due to the potential for hazardous reactions, it is worth noting that aromatic amines can be degraded under controlled laboratory conditions. One documented method involves oxidation with acidified potassium permanganate[7]. However, this should only be attempted by trained personnel with a thorough understanding of the reaction chemistry and safety precautions. For routine disposal, adhering to the hazardous waste collection procedures is the safest and most compliant approach.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, utilizing appropriate PPE, responding effectively to spills, and adhering to a systematic disposal workflow, researchers can minimize risks to themselves and the environment. Always consult your institution's specific waste management policies and local regulations to ensure full compliance.
References
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Methylamine . Washington State University. [Link]
-
SAFETY DATA SHEET NALCON® 7678 . Ecolab. [Link]
-
Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021 . Henkel. [Link]
-
Disposition of Aerosols of Isothiazolinone-Biocides: BIT, MIT and OIT . National Institutes of Health (NIH). [Link]
-
EPA Hazardous Waste Codes . University of Maryland. [Link]
-
Hazardous Chemical Compounds & Hazardous Waste . Indiana Department of Environmental Management. [Link]
-
Chemical Waste Disposal Guidelines . Princeton University. [Link]
-
Safety Data Sheet for Castrol Products . 3M India Limited. [Link]
-
Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]
-
List of hazardous air pollutants, petitions process, lesser quantity designations, and source category list . Kentucky Legislative Research Commission. [Link]
-
Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles . National Institutes of Health (NIH). [Link]
-
Hazardous Waste Disposal Procedures . University of Alabama in Huntsville. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. mtu.edu [mtu.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.dk [fishersci.dk]
- 9. api.henkeldx.com [api.henkeldx.com]
- 10. capotchem.cn [capotchem.cn]
Navigating the Unseen: A Guide to Safely Handling 5-Methylbenzo[d]isothiazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Acute Toxicity: Analogous compounds are known to be toxic if swallowed or in contact with skin, and harmful if inhaled.
-
Skin and Eye Irritation: Many isothiazole derivatives are known skin and eye irritants, with some causing severe eye damage.[1][2]
-
Respiratory Irritation: Inhalation may cause respiratory irritation.[2]
-
Allergic Skin Reaction: Some related compounds may cause an allergic skin reaction.[3][4]
Given these potential hazards, all handling of 5-Methylbenzo[d]isothiazol-3-amine should be conducted with the assumption that it is a hazardous substance. A thorough risk assessment should be completed before any new procedure involving this compound is initiated.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[5] Double gloving may be appropriate for certain procedures. |
| Eyes | Safety glasses with side shields or goggles | Provides essential protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect against skin contact. Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood, if dust is generated, or if aerosols may be produced. The type of respirator should be selected based on a formal risk assessment. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan is crucial for minimizing risk. The following workflow provides a comprehensive guide from preparation to disposal.
Experimental Protocol:
-
Preparation and Engineering Controls:
-
All manipulations of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before beginning work, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Prepare your work area by covering the surface with absorbent, disposable bench paper.
-
Verify that all necessary PPE is available and in good condition.[3]
-
-
Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
To prevent the generation of dust when handling the solid material, use appropriate tools such as spatulas.
-
When transferring the compound, do so carefully and away from any drafts not contained within the fume hood.
-
Keep all containers of this compound tightly sealed when not in use.
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Carefully sweep or scoop up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.
-
For larger spills, or if you are not comfortable cleaning it up, evacuate the laboratory and notify your institution's environmental health and safety department immediately.
-
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, bench paper, and cleaning materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix this waste with other chemical waste streams.
-
Container Labeling: The hazardous waste container must be labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service. Never dispose of this chemical down the drain or in the regular trash.
By adhering to these rigorous safety protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Henkel. (2021). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]
-
Sherwin-Williams. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
